molecular formula C24H25FN6O B1677215 Mizolastine CAS No. 108612-45-9

Mizolastine

货号: B1677215
CAS 编号: 108612-45-9
分子量: 432.5 g/mol
InChI 键: PVLJETXTTWAYEW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Mizolastine is a second-generation, non-sedating antihistamine and a benzimidazole derivative that acts as a potent, selective antagonist of the peripheral histamine H1 receptor . By competitively inhibiting the H1 receptor, it effectively blocks the physiological effects of histamine, making it a valuable compound for research into allergic mechanisms and inflammatory pathways . Its high selectivity means it has negligible affinity for histamine H2 and H3, muscarinic, and serotoninergic receptors, which provides a clean pharmacological profile for investigative studies . Research into this compound has extensively covered its application in models of allergic conditions, such as allergic rhinoconjunctivitis and chronic idiopathic urticaria . Its value in research is further enhanced by its additional anti-inflammatory and mast cell-stabilizing properties, which include inhibition of the release of other inflammatory mediators like leukotrienes, and suppression of the expression of intercellular adhesion molecule-1 (ICAM-1) and vascular endothelial growth factor (VEGF) . From a pharmacokinetic perspective, this compound is rapidly absorbed and exhibits a mean elimination half-life of approximately 13 hours, supporting sustained activity in research models . It is metabolized primarily in the liver via glucuronidation and the CYP3A4 isoenzyme . A key characteristic of its mechanism is its limited ability to cross the blood-brain barrier, which minimizes central nervous system effects and associated sedation in preclinical models, a distinct advantage over first-generation antihistamines . Recent advanced research explores novel formulations of this compound, including its incorporation into solid lipid nanoparticles (SLNs) for ocular delivery, highlighting its potential in sustained-release and targeted drug delivery systems . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-[[1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]piperidin-4-yl]-methylamino]-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN6O/c1-29(23-26-13-10-22(32)28-23)19-11-14-30(15-12-19)24-27-20-4-2-3-5-21(20)31(24)16-17-6-8-18(25)9-7-17/h2-10,13,19H,11-12,14-16H2,1H3,(H,26,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLJETXTTWAYEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F)C5=NC=CC(=O)N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046801
Record name Mizolastine
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Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

108612-45-9
Record name Mizolastine
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Record name Mizolastine [INN:BAN]
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Record name 2-[1-(4-Fluorophenyl)Methyl]-1H-Benzimidazol-2-yl-4-piperidinyl-Methylamino- Pyridin-4(3H)-One
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Record name Mizolastine
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Foundational & Exploratory

Mizolastine's Mechanism of Action on H1 Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mizolastine is a second-generation antihistamine that exhibits high affinity and selectivity for the histamine H1 receptor. Its primary mechanism of action involves competitive antagonism at these receptors, effectively blocking the downstream signaling cascade initiated by histamine. This action prevents the classic symptoms of allergic reactions. Furthermore, evidence suggests that this compound, like other second-generation antihistamines, likely functions as an inverse agonist, stabilizing the inactive conformation of the H1 receptor to reduce basal receptor activity. Beyond its direct receptor antagonism, this compound also demonstrates anti-inflammatory properties by inhibiting the release of pro-inflammatory mediators, a mechanism that is not solely dependent on H1 receptor blockade. This guide provides a comprehensive overview of the molecular interactions, signaling pathways, and experimental validation of this compound's effects on the H1 receptor.

This compound and the Histamine H1 Receptor

This compound is a potent and selective antagonist of the histamine H1 receptor, a G-protein coupled receptor (GPCR) belonging to the rhodopsin-like family.[1] Upon binding, this compound prevents histamine from activating the receptor, thereby mitigating the physiological effects of histamine, such as increased vascular permeability, smooth muscle contraction, and pruritus.[2] Its classification as a second-generation antihistamine is attributed to its reduced ability to cross the blood-brain barrier, resulting in a lower incidence of sedative side effects compared to first-generation agents.[2]

Binding Affinity and Potency

This compound demonstrates a high affinity for the histamine H1 receptor. Quantitative analysis from various in vitro studies has established its binding characteristics and functional potency.

ParameterValueSpecies/SystemReference
IC50 47 nMGuinea pig cerebellar membranes ([3H]pyrilamine binding)[3][4][5]
pA2 8.5Guinea pig ileum (histamine-induced contraction)[3]
IC50 0.35 µMRat cortical slices (histamine-induced phosphoinositide turnover)[3]
Kd 1.1 nMGuinea pig cerebellar membranes ([3H]this compound binding)[3]
Bmax 635 fmol/mg proteinGuinea pig cerebellar membranes ([3H]this compound binding)[3]

IC50: The half-maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of the specific binding of a radiolabeled ligand. pA2: A measure of the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Kd: The equilibrium dissociation constant, representing the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher binding affinity. Bmax: The maximum number of binding sites.

Signal Transduction Pathways

The histamine H1 receptor primarily signals through the Gq/11 family of G-proteins.[6] this compound, by blocking this receptor, inhibits the entire downstream signaling cascade.

Gq/11-Phospholipase C Pathway

Activation of the H1 receptor by histamine leads to the activation of the heterotrimeric G-protein Gq/11. The activated α-subunit of Gq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[6] The subsequent increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC).[7] This cascade ultimately leads to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the activation of pro-inflammatory transcription factors.

H1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H1R H1 Receptor Histamine->H1R Activates This compound This compound This compound->H1R Blocks Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates NFkB NF-κB Activation PKC->NFkB Cellular_Response Allergic & Inflammatory Responses NFkB->Cellular_Response Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Homogenize Tissue/ Cells with H1 Receptors B Isolate Cell Membranes A->B C Incubate Membranes with Radioligand & this compound B->C D Separate Bound and Unbound Ligand (Filtration) C->D E Quantify Radioactivity D->E F Calculate IC50, Kd, Bmax E->F Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Culture Cells Expressing H1 Receptors B Load Cells with Calcium Indicator Dye A->B C Establish Baseline Fluorescence B->C D Add this compound C->D E Stimulate with Histamine D->E F Measure Fluorescence Changes E->F G Quantify Inhibition of Calcium Peak F->G

References

Navigating the Preclinical Journey of Mizolastine: An In-depth Technical Guide to its Pharmacokinetic Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of mizolastine, a second-generation H1-receptor antagonist. While extensive human pharmacokinetic data for this compound is available, this paper focuses on consolidating the known information from preclinical models, which is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile before human trials. It has been observed that specific quantitative pharmacokinetic parameters in common preclinical species are not widely published. This guide, therefore, synthesizes the available qualitative data and provides context using general principles of preclinical drug development and the known metabolic pathways of similar compounds.

Absorption

This compound is understood to be rapidly absorbed following oral administration in preclinical models, a characteristic that is also observed in humans.[1] While specific bioavailability percentages in rats, mice, or dogs are not readily found in published literature, the prompt onset of pharmacodynamic effects in rodent models suggests efficient absorption from the gastrointestinal tract.[2]

Distribution

Information regarding the volume of distribution and tissue penetration of this compound in preclinical species is limited. However, data from human studies indicate a high plasma protein binding of approximately 98.4%.[3] It is reasonable to assume a similarly high degree of protein binding in preclinical models, which would influence its distribution into tissues. Studies in rodents have shown that this compound exhibits its pharmacological effects in various tissues, implying adequate distribution to target sites.[4]

Metabolism

The primary route of metabolism for this compound in preclinical models is believed to be hepatic. The principal metabolic pathway is glucuronoconjugation of the parent molecule.[3] This is consistent with the metabolism of many other second-generation antihistamines. In vitro studies and observations from human data suggest that the cytochrome P450 system is also involved, although to a lesser extent.[5][6] There is a notable lack of specific studies detailing the metabolic profile of this compound in rat, dog, or mouse liver microsomes in the public domain.

Excretion

The primary route of excretion for this compound and its metabolites in humans is through the feces, with a smaller portion eliminated in the urine.[7][8][9] It is anticipated that a similar excretion pattern exists in preclinical species, although direct studies confirming this are not widely available.

Data Presentation

Due to the limited availability of specific quantitative data in published literature, a comprehensive comparative table of pharmacokinetic parameters (Cmax, Tmax, AUC, Half-life, Bioavailability) across different preclinical models cannot be constructed at this time. The following table summarizes the qualitative and general pharmacokinetic characteristics of this compound derived from the available information.

ParameterPreclinical Models (General)Human
Absorption Rapid oral absorption implied by pharmacodynamic studies.[2]Rapidly absorbed, with a Tmax of approximately 1.5 hours.[1]
Distribution High plasma protein binding is expected.High plasma protein binding (98.4%).[3]
Metabolism Primarily hepatic via glucuronoconjugation.[3]Extensive hepatic metabolism via glucuronoconjugation and to a lesser extent, CYP450 enzymes.[5][6]
Excretion Presumed to be primarily via feces.Mainly excreted in feces, with a smaller portion in urine.[7][8][9]
Half-life Not definitively reported in preclinical species.Approximately 13 hours.[10]

Experimental Protocols

Detailed experimental protocols for preclinical pharmacokinetic studies of this compound are not publicly available. However, a general methodology for such studies is presented below, based on standard practices in the field.

Typical Oral Pharmacokinetic Study in Rats:

  • Animals: Male/Female Sprague-Dawley rats (8-10 weeks old).

  • Housing: Housed in controlled conditions (temperature, humidity, light/dark cycle) with ad libitum access to food and water. Animals are typically fasted overnight before dosing.

  • Dose Administration: this compound is administered orally via gavage at a predetermined dose level (e.g., 10 mg/kg). The vehicle used for formulation would be documented (e.g., 0.5% carboxymethylcellulose).

  • Blood Sampling: Serial blood samples (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) are collected from the tail vein or via cannulation into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound are determined using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12][13]

  • Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and clearance using non-compartmental analysis.

Mandatory Visualization

Pharmacokinetic_Study_Workflow cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization Dosing Oral Gavage Dosing Animal_Acclimatization->Dosing Dose_Formulation Dose Formulation Dose_Formulation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation & Storage Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS Analysis Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Report Final Report PK_Analysis->Report

Figure 1: A generalized workflow for a preclinical oral pharmacokinetic study.

Mizolastine_Metabolism cluster_phase1 Phase I Metabolism (Minor Pathway) cluster_phase2 Phase II Metabolism (Major Pathway) This compound This compound CYP450 Cytochrome P450 Enzymes (e.g., CYP3A4) This compound->CYP450 UGT UDP-glucuronosyltransferases (UGTs) This compound->UGT Oxidative_Metabolites Oxidative Metabolites CYP450->Oxidative_Metabolites Excretion Excretion (Primarily Fecal) Oxidative_Metabolites->Excretion Glucuronide_Conjugate This compound-Glucuronide UGT->Glucuronide_Conjugate Glucuronide_Conjugate->Excretion

Figure 2: Proposed metabolic pathway of this compound based on available data.

References

Mizolastine Metabolism and Hepatic Glucuronidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mizolastine is a second-generation H1 receptor antagonist used in the treatment of allergic rhinitis and urticaria. A comprehensive understanding of its metabolic fate is crucial for predicting its efficacy, potential drug-drug interactions, and overall safety profile. This technical guide provides an in-depth overview of the metabolism of this compound, with a particular focus on the principal pathway of hepatic glucuronidation. The document summarizes key pharmacokinetic parameters, details relevant experimental protocols, and visualizes the metabolic pathways and experimental workflows.

This compound Pharmacokinetics: A Quantitative Summary

This compound is rapidly absorbed and extensively metabolized, primarily in the liver.[1] The following tables summarize the key pharmacokinetic parameters of this compound in healthy adult volunteers.

Table 1: this compound Pharmacokinetic Parameters

ParameterValueReference
Time to Peak Plasma Concentration (tmax) ~1.5 hours[2]
Absolute Bioavailability ~65%[3]
Plasma Protein Binding >98.4%[3]
Apparent Volume of Distribution (Vd) 1-1.4 L/kg[3]
Elimination Half-life (t½) 8 - 13 hours[2]
Total Body Clearance ~4.9 L/hr (after intravenous infusion)[2]

Table 2: Excretion of this compound and its Metabolites

Route of ExcretionPercentage of Administered DoseReference
Feces 84-95%[1]
Urine 8-15%[1]

Metabolic Pathways of this compound

The biotransformation of this compound is extensive, with over 65% of the drug undergoing metabolism in the liver.[1] The primary metabolic pathway is Phase II glucuronidation, a process that conjugates this compound with glucuronic acid to form a more water-soluble and readily excretable metabolite.[1][4] Minor metabolic pathways, including oxidation, hydroxylation, and dealkylation, are catalyzed by cytochrome P450 (CYP) enzymes, primarily CYP3A4, and to a lesser extent, CYP2A6 and CYP2D6.[1]

It is important to note that while glucuronidation is established as the principal metabolic route, the precise quantitative contribution of this pathway versus the minor oxidative pathways to the overall elimination of this compound is not definitively reported in the available scientific literature.

Hepatic Glucuronidation of this compound

The conjugation of this compound with glucuronic acid is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes primarily located in the endoplasmic reticulum of hepatocytes. This process significantly increases the polarity of the this compound molecule, facilitating its excretion into bile and subsequent elimination via the feces.

While the involvement of UGT enzymes is certain, the specific UGT isoforms responsible for this compound glucuronidation have not been fully elucidated in published studies. One pharmacogenetic study has investigated the influence of polymorphisms in the UGT1A1 gene on this compound pharmacokinetics, suggesting a potential role for the UGT1A1 isoform.[1] However, comprehensive reaction phenotyping studies to identify all contributing UGT isoforms are not currently available in the public domain.

Mizolastine_Metabolism cluster_phase_II Phase II Metabolism (Major Pathway) cluster_phase_I Phase I Metabolism (Minor Pathway) This compound This compound Glucuronide_Conjugate This compound-Glucuronide (Major Metabolite) This compound->Glucuronide_Conjugate Glucuronidation Oxidative_Metabolites Oxidative Metabolites (Minor) This compound->Oxidative_Metabolites Oxidation, Hydroxylation, Dealkylation Excretion Excretion (Primarily Feces) Glucuronide_Conjugate->Excretion Oxidative_Metabolites->Excretion UGTs UDP-Glucuronosyltransferases (UGTs) (e.g., UGT1A1 - putative) CYPs Cytochrome P450s (CYP3A4, CYP2A6, CYP2D6)

Caption: Metabolic pathways of this compound.

Experimental Protocols

The following sections outline detailed methodologies for key experiments relevant to the study of this compound metabolism and hepatic glucuronidation. These protocols are based on established techniques in drug metabolism research.

In Vitro Glucuronidation Assay Using Human Liver Microsomes

This protocol describes a typical in vitro experiment to determine the kinetics of this compound glucuronidation in human liver microsomes (HLMs).

1. Materials and Reagents:

  • This compound

  • Pooled human liver microsomes (HLMs)

  • Uridine 5'-diphospho-glucuronic acid (UDPGA), trisodium salt

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.4)

  • Alamethicin

  • Acetonitrile (ACN)

  • Formic acid

  • Internal standard (e.g., a structurally similar compound not metabolized by UGTs)

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

2. Incubation Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • On a 96-well plate, add Tris-HCl buffer, MgCl₂, and alamethicin (to activate UGTs).

  • Add the HLM suspension to each well.

  • Add varying concentrations of this compound to the wells to determine enzyme kinetics.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding UDPGA to each well.

  • Incubate at 37°C with shaking for a predetermined time (e.g., 60 minutes).

  • Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Develop a sensitive and specific LC-MS/MS method for the quantification of this compound and its glucuronide conjugate.

  • Use a suitable C18 column for chromatographic separation.

  • Employ a gradient elution with mobile phases consisting of water with formic acid and acetonitrile with formic acid.

  • Optimize the mass spectrometer parameters (e.g., ion source, collision energy) for the detection of the parent drug and its metabolite.

  • Quantify the analytes using a calibration curve prepared in the same matrix.

4. Data Analysis:

  • Calculate the rate of metabolite formation at each substrate concentration.

  • Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).

In_Vitro_Glucuronidation_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents: This compound, HLMs, UDPGA, Buffers, Alamethicin Add_Components Add HLM, Buffers, Alamethicin, and this compound to Plate Reagents->Add_Components Pre_Incubate Pre-incubate at 37°C Add_Components->Pre_Incubate Initiate_Reaction Initiate with UDPGA Pre_Incubate->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Terminate Terminate with Acetonitrile + Internal Standard Incubate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Analyze LC-MS/MS Analysis of Supernatant Centrifuge->Analyze Data_Analysis Determine Km and Vmax Analyze->Data_Analysis

Caption: Workflow for in vitro this compound glucuronidation assay.
In Vivo Metabolite Identification and Profiling

This protocol outlines a general workflow for the identification and semi-quantitative analysis of this compound metabolites in vivo using a mass balance study approach.

1. Study Design:

  • Administer a single oral dose of radiolabeled ([¹⁴C]) this compound to healthy human volunteers.

  • Collect blood, urine, and feces samples at predetermined time points over a period sufficient to ensure near-complete excretion of the radiolabel (e.g., 7-10 days).

2. Sample Processing:

  • Process blood samples to obtain plasma.

  • Homogenize feces samples.

  • Measure the total radioactivity in all collected samples using liquid scintillation counting to determine the extent of absorption and routes of excretion.

3. Metabolite Profiling and Identification:

  • Pool plasma, urine, and fecal homogenate samples from each time point.

  • Extract the samples using appropriate techniques (e.g., solid-phase extraction, liquid-liquid extraction) to isolate this compound and its metabolites.

  • Analyze the extracts using high-resolution LC-MS/MS.

  • Identify potential metabolites by searching for predicted biotransformation products of this compound (e.g., glucuronide conjugate, oxidative metabolites) and by interpreting the fragmentation patterns in the MS/MS spectra.

  • Characterize the chemical structures of the identified metabolites.

4. Quantitative Analysis:

  • Develop and validate a bioanalytical method for the simultaneous quantification of this compound and its major metabolites in plasma, urine, and feces.[5]

  • Analyze the individual samples to determine the concentration-time profiles of the parent drug and its metabolites.

  • Calculate the percentage of each metabolite relative to the total drug-related material in circulation and in excreta.

In_Vivo_Metabolite_ID_Workflow cluster_dosing Dosing and Sampling cluster_quantification Radioactivity Quantification cluster_identification Metabolite Profiling and Identification cluster_quant_analysis Quantitative Analysis Administer Administer [¹⁴C]-Mizolastine to Human Subjects Collect_Samples Collect Blood, Urine, and Feces Samples Administer->Collect_Samples Measure_Radioactivity Measure Total Radioactivity (Liquid Scintillation Counting) Collect_Samples->Measure_Radioactivity Sample_Extraction Extract this compound and Metabolites Collect_Samples->Sample_Extraction Determine_Excretion Determine Excretion Routes and Mass Balance Measure_Radioactivity->Determine_Excretion LC_MS_Analysis High-Resolution LC-MS/MS Analysis Sample_Extraction->LC_MS_Analysis Structure_Elucidation Identify and Characterize Metabolites LC_MS_Analysis->Structure_Elucidation Bioanalytical_Method Develop and Validate Quantitative Bioanalytical Method Structure_Elucidation->Bioanalytical_Method Analyze_Samples Analyze Individual Samples Bioanalytical_Method->Analyze_Samples Determine_Profile Determine Quantitative Metabolic Profile Analyze_Samples->Determine_Profile

Caption: Workflow for in vivo metabolite identification.

Conclusion

This compound undergoes extensive hepatic metabolism, with glucuronidation being the predominant pathway. This biotransformation leads to the formation of inactive metabolites that are primarily excreted in the feces. While the key pharmacokinetic parameters of this compound are well-characterized, further research is warranted to definitively identify the specific UGT isoforms responsible for its glucuronidation and to precisely quantify the contribution of this and other minor metabolic pathways to its overall clearance. The experimental protocols and workflows detailed in this guide provide a robust framework for conducting such investigations, which are essential for a complete understanding of the disposition of this compound in humans.

References

An In-depth Technical Guide to the Chemical Synthesis and Purification of Mizolastine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mizolastine, a second-generation H1-receptor antagonist, is a widely used therapeutic agent for allergic rhinitis and urticaria. Its synthesis involves a convergent strategy, culminating in the coupling of a benzimidazole moiety with a substituted pyrimidinone-piperidine fragment. This technical guide provides a comprehensive overview of the chemical synthesis and purification of this compound, offering detailed experimental protocols, quantitative data, and process workflows. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the development and manufacturing of this important antihistaminic drug.

Introduction

This compound, chemically known as 2-({1-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]-piperidin-4-yl}-methylamino)-4(1H)-pyrimidinone, is a non-sedating antihistamine with a favorable safety profile. Its mechanism of action involves the selective blockade of peripheral H1 receptors, thereby mitigating the symptoms associated with allergic reactions. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity of the final product. This guide outlines a feasible and commonly employed synthetic route.

Synthetic Pathway Overview

The synthesis of this compound can be logically divided into the preparation of two key intermediates, followed by their condensation and final purification. The overall workflow is depicted below.

Mizolastine_Synthesis_Workflow cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis cluster_2 Final Assembly and Purification A o-Phenylenediamine C 2-(Chloromethyl)-1H-benzimidazole A->C Cyclization B Chloroacetic Acid B->C E 2-Chloromethyl-1-(4-fluorobenzyl)-1H-benzimidazole C->E N-Alkylation D 4-Fluorobenzyl Chloride D->E N This compound (Crude) E->N Condensation F 4-Piperidone H 4-Methylaminopiperidine F->H Reductive Amination G Methylamine G->H K 1-(Ethoxycarbonyl)-4-methylaminopiperidine H->K N-Protection I 2-Methylthiouracil L 2-((1-(Ethoxycarbonyl)piperidin-4-yl)(methyl)amino)pyrimidin-4(3H)-one I->L J Ethyl Chloroformate J->K K->L Condensation M 2-((Methyl(piperidin-4-yl)amino)pyrimidin-4(3H)-one L->M Deprotection M->N O This compound (Pure) N->O Purification

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of Intermediate 1: 2-Chloromethyl-1-(4-fluorobenzyl)-1H-benzimidazole

Step 1: Synthesis of 2-(Chloromethyl)-1H-benzimidazole

This step involves the cyclization of o-phenylenediamine with chloroacetic acid.

  • Procedure: A mixture of o-phenylenediamine and chloroacetic acid in a 1:1 molar ratio is refluxed in 4N hydrochloric acid for approximately 4 hours. After cooling, the reaction mixture is neutralized with a base, such as ammonium hydroxide, to precipitate the product. The crude product is then filtered, washed with water, and dried. Recrystallization from a suitable solvent like a benzene/hexane mixture can be performed for purification.

Step 2: N-Alkylation to form 2-Chloromethyl-1-(4-fluorobenzyl)-1H-benzimidazole

This step involves the N-alkylation of the benzimidazole intermediate with 4-fluorobenzyl chloride.

  • Procedure: 2-(Chloromethyl)-1H-benzimidazole is dissolved in a suitable solvent such as dimethylformamide (DMF). A base, typically potassium carbonate (K₂CO₃), is added to the mixture, followed by the addition of 4-fluorobenzyl chloride. The reaction is stirred at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into water to precipitate the product. The solid is collected by filtration, washed with water, and dried.

Synthesis of Intermediate 2: 2-((Methyl(piperidin-4-yl)amino)pyrimidin-4(3H)-one)

Step 1: Synthesis of 4-Methylaminopiperidine

This intermediate is synthesized via reductive amination of 4-piperidone with methylamine.

  • Procedure: 4-Piperidone hydrochloride is reacted with a solution of methylamine in methanol. The resulting imine is then subjected to hydrogenation. The reaction is typically carried out in a high-pressure reactor in the presence of a catalyst, such as Raney Nickel, under a hydrogen atmosphere (e.g., 1 MPa) at a controlled temperature (e.g., 25-30 °C). After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated to yield 4-methylaminopiperidine.

Step 2: N-Protection of 4-Methylaminopiperidine

To avoid side reactions in the subsequent step, the piperidine nitrogen is protected, for example, as an ethyl carbonate.

  • Procedure: 4-Methylaminopiperidine is reacted with ethyl chloroformate in the presence of a base to yield 1-(ethoxycarbonyl)-4-methylaminopiperidine.

Step 3: Condensation with 2-Methylthiouracil

The protected piperidine derivative is then condensed with 2-methylthiouracil.

  • Procedure: 1-(Ethoxycarbonyl)-4-methylaminopiperidine is reacted with 2-methylthiouracil. This reaction is typically carried out at an elevated temperature under reduced pressure to drive the reaction to completion by removing the methanethiol byproduct.

Step 4: Deprotection

The final step in the synthesis of this intermediate is the removal of the protecting group from the piperidine nitrogen.

  • Procedure: The ethoxycarbonyl group is removed by hydrolysis under strong acidic conditions. The reaction mixture is then neutralized to yield 2-((methyl(piperidin-4-yl)amino)pyrimidin-4(3H)-one).

Final Condensation to this compound

The final step in the synthesis is the condensation of the two key intermediates.

  • Procedure: 2-Chloromethyl-1-(4-fluorobenzyl)-1H-benzimidazole is reacted with 2-((methyl(piperidin-4-yl)amino)pyrimidin-4(3H)-one) in a suitable solvent like DMF in the presence of a base (e.g., potassium carbonate) and a catalytic amount of potassium iodide. The reaction mixture is heated to facilitate the nucleophilic substitution. After completion, the crude this compound is precipitated by adding water, filtered, and washed.

Purification of this compound

High purity of the final active pharmaceutical ingredient (API) is critical. The primary methods for this compound purification are recrystallization and chromatographic techniques.

Recrystallization

Recrystallization is a widely used method for the purification of solid organic compounds. The choice of solvent is crucial for effective purification.

  • Procedure: Crude this compound can be recrystallized from various organic solvents such as ethanol, propan-2-ol, acetonitrile, or ethyl acetate. The crude solid is dissolved in a minimum amount of the hot solvent. The solution is then allowed to cool slowly, leading to the formation of crystals. The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried. The presence of a small amount of water in some organic solvents can influence the crystalline form obtained.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for assessing the purity of this compound and for identifying and quantifying any related substances or impurities.

  • Typical HPLC Conditions: A C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile. Detection is typically performed using a UV detector at a wavelength of around 285 nm. A gradient elution program may be employed to achieve optimal separation of this compound from its impurities.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and analysis of this compound.

Table 1: Summary of this compound Synthesis Steps and Typical Yields

StepReactantsProductTypical Yield (%)
Intermediate 1 Synthesis
Cyclizationo-Phenylenediamine, Chloroacetic Acid2-(Chloromethyl)-1H-benzimidazole70-80
N-Alkylation2-(Chloromethyl)-1H-benzimidazole, 4-Fluorobenzyl Chloride2-Chloromethyl-1-(4-fluorobenzyl)-1H-benzimidazole85-95
Intermediate 2 Synthesis
Reductive Amination4-Piperidone, Methylamine4-Methylaminopiperidine60-70
Condensation & Deprotection4-Methylaminopiperidine, 2-Methylthiouracil (via protected intermediate)2-((Methyl(piperidin-4-yl)amino)pyrimidin-4(3H)-one)50-60 (overall)
Final Condensation 2-Chloromethyl-1-(4-fluorobenzyl)-1H-benzimidazole, 2-((Methyl(piperidin-4-yl)amino)pyrimidin-4(3H)-one)This compound (crude)65-75

Table 2: HPLC Purity Analysis of this compound

ParameterSpecification
Chromatographic System
ColumnC18, 5 µm, 4.6x250 mm
Mobile Phase A0.1% Phosphoric Acid
Mobile Phase BAcetonitrile
Flow Rate1.0 mL/min
DetectionUV at 285 nm
Purity Specification
This compound Assay≥ 99.5%
Individual Impurity≤ 0.15%
Total Impurities≤ 0.5%

Logical Relationships and Workflows

The synthesis of this compound involves a series of logical steps and decisions, particularly concerning the purification and characterization of the final product.

Mizolastine_Purification_Logic Start Crude this compound Recrystallization Recrystallization (e.g., Ethanol) Start->Recrystallization HPLC_Analysis HPLC Purity Check Recrystallization->HPLC_Analysis Pass Purity ≥ 99.5%? HPLC_Analysis->Pass Final_Product Pure this compound Pass->Final_Product Yes Repurify Further Purification Pass->Repurify No Column_Chromatography Column Chromatography Repurify->Column_Chromatography Column_Chromatography->HPLC_Analysis

Caption: Decision workflow for the purification of this compound.

Conclusion

The synthesis and purification of this compound, while multi-step, can be achieved with good overall yields and high purity through the convergent synthetic strategy outlined in this guide. Careful execution of each experimental protocol and rigorous in-process controls are essential for the successful production of this important pharmaceutical agent. The provided data and workflows offer a solid foundation for researchers and drug development professionals to understand and implement the chemical manufacturing of this compound. Further optimization of reaction conditions and purification methods may lead to even more efficient and scalable processes.

Mizolastine Structure-Activity Relationship (SAR) Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mizolastine is a second-generation H1 antihistamine distinguished by its potent and selective antagonism of the peripheral histamine H1 receptor.[1] Chemically, it is a benzimidazole derivative, a structural class known for a wide range of pharmacological activities.[2][3] this compound is clinically effective in the management of allergic rhinitis and urticaria, demonstrating a rapid onset of action and a favorable safety profile with a low incidence of sedative effects.[4][5] Beyond its primary H1 receptor blockade, this compound exhibits additional anti-inflammatory properties, including the inhibition of inflammatory mediator release, which contributes to its therapeutic efficacy.[6]

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound, drawing upon studies of related benzimidazole-based H1-antihistamines to elucidate the key structural features governing its pharmacological activity. Detailed experimental protocols for seminal assays and visualizations of relevant biological pathways and experimental workflows are also presented to support further research and development in this area.

Core Structure of this compound

The chemical structure of this compound can be dissected into three key components, each playing a crucial role in its interaction with the H1 receptor and overall pharmacological profile:

  • Benzimidazole Core: This bicyclic heteroaromatic system is a common scaffold in many medicinally active compounds and is fundamental to the antihistaminic activity of this compound.[2][3]

  • Piperidine Linker: This central ring connects the benzimidazole core to the pyrimidinone moiety and its substitution pattern is critical for optimal receptor binding.

  • Substituted Pyrimidinone Moiety: This part of the molecule, along with the N-arylmethyl group on the benzimidazole, significantly influences the potency and selectivity of the compound.

Structure-Activity Relationship (SAR) Analysis

While specific SAR studies detailing systematic modifications of the this compound structure are not extensively available in the public domain, a comprehensive understanding can be inferred from research on analogous benzimidazole-based H1-antihistamines. The following sections summarize the key SAR findings for this class of compounds, providing a framework for understanding the structural requirements for potent H1-antagonist activity.

The Benzimidazole Core

The benzimidazole nucleus is a critical pharmacophore for H1-antagonist activity. Modifications to this core structure can significantly impact potency and selectivity.

  • Substitution at N-1: The nature of the substituent at the N-1 position of the benzimidazole ring is a key determinant of activity. Studies on related benzimidazole derivatives have shown that the presence of a substituted ethyl group, particularly a 2-(substituted-oxy)ethyl group, can significantly enhance in vivo antihistaminic activity.[7] This suggests that the oxygen atom in this substituent plays an important role in the drug-receptor interaction. In this compound, the N-1 position is substituted with a 4-fluorobenzyl group. The fluoro-substitution on the benzyl ring likely contributes to favorable pharmacokinetic properties and may enhance binding affinity through specific interactions within the receptor pocket.[8]

  • Substitution at C-2: The C-2 position of the benzimidazole ring is the point of attachment for the piperidine linker. The nature of this linkage is crucial for maintaining the correct orientation of the molecule for optimal receptor binding. Direct attachment of a piperazinyl or homopiperazinyl ring at this position has been shown to be favorable for H1-antagonist activity.[7]

The Piperidine Linker

The piperidine ring serves as a central scaffold, and its connection to the other parts of the molecule is vital. In this compound, the piperidine ring is substituted at the 1- and 4-positions.

The Substituted Pyrimidinone and N-Arylmethyl Moieties

The groups attached to the piperidine linker and the N-1 position of the benzimidazole core are critical for high-affinity binding and selectivity.

  • N-Arylmethyl Group: In this compound, this is a 4-fluorobenzyl group. The aromatic ring is essential for activity, likely participating in π-π stacking or hydrophobic interactions within the H1 receptor.[1] The fluorine substituent can modulate the electronic properties of the ring and may enhance metabolic stability.

  • Pyrimidinone Moiety: The 2-aminopyrimidin-4(3H)-one group attached to the piperidine ring is a key feature of this compound. This group, with its potential for hydrogen bonding, likely forms critical interactions with amino acid residues in the binding site of the H1 receptor.

Quantitative Data on Benzimidazole H1-Antihistamines

The following table summarizes in vitro and in vivo data for this compound and other benzimidazole H1-antagonists, providing a comparative view of their potencies.

CompoundIn Vitro Activity (IC50, nM)[9]In Vivo Activity (pA2)[9]Notes
This compound 47 ([3H]pyrilamine binding)8.5 (guinea pig ileum)Potent H1-antagonist with high affinity.
Astemizole --A benzimidazole derivative with known H1-antagonist activity.
Compound 69 *--39 times more potent than chlorpheniramine in vivo.[7]

*Compound 69: 1-(2-ethoxyethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole

Experimental Protocols

Histamine H1 Receptor Binding Assay ([3H]pyrilamine Competition Assay)

This in vitro assay is used to determine the affinity of a test compound for the histamine H1 receptor by measuring its ability to displace a radiolabeled ligand, [3H]pyrilamine.

Materials:

  • Membrane preparation from cells or tissues expressing the histamine H1 receptor (e.g., guinea pig cerebellum).

  • [3H]pyrilamine (radioligand).

  • Test compound (e.g., this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Assay buffer or test compound at various concentrations.

    • [3H]pyrilamine at a fixed concentration (typically near its Kd).

    • Membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]pyrilamine (IC50). The affinity of the test compound (Ki) can then be calculated using the Cheng-Prusoff equation.[10][11][12][13]

Histamine-Induced Guinea Pig Ileum Contraction Assay

This ex vivo functional assay assesses the antagonist activity of a compound by measuring its ability to inhibit the contraction of guinea pig ileum smooth muscle induced by histamine.[1][14][15][16][17]

Materials:

  • Guinea pig ileum segment.

  • Tyrode's solution (physiological salt solution).

  • Histamine (agonist).

  • Test compound (antagonist, e.g., this compound).

  • Organ bath with a transducer to measure muscle contraction.

  • Data acquisition system.

Procedure:

  • Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and suspended in an organ bath containing oxygenated Tyrode's solution at 37°C.

  • Equilibration: The tissue is allowed to equilibrate under a small resting tension until a stable baseline is achieved.

  • Histamine Response: A cumulative concentration-response curve to histamine is generated by adding increasing concentrations of histamine to the organ bath and recording the resulting muscle contractions.

  • Antagonist Incubation: The tissue is washed, and then incubated with the test compound (antagonist) for a specific period.

  • Antagonist Challenge: The concentration-response curve to histamine is repeated in the presence of the antagonist.

  • Data Analysis: The antagonistic potency is determined by the rightward shift of the histamine concentration-response curve. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50, is calculated to quantify the antagonist's potency.

Visualizations

Histamine H1 Receptor Signaling Pathway

G Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Activates This compound This compound This compound->H1R Blocks Gq_protein Gq/11 Protein H1R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: this compound blocks the histamine-induced activation of the H1 receptor signaling cascade.

Experimental Workflow for [3H]pyrilamine Competition Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Prepare H1 Receptor Membrane Homogenate Incubation Incubate Membranes, [3H]pyrilamine & Test Compound Membrane_Prep->Incubation Ligand_Prep Prepare [3H]pyrilamine and Test Compound Dilutions Ligand_Prep->Incubation Filtration Rapidly Filter to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Scintillation Measure Radioactivity (Scintillation Counting) Washing->Scintillation Data_Analysis Calculate IC50 and Ki Values Scintillation->Data_Analysis

Caption: Workflow for determining H1 receptor binding affinity using a radioligand competition assay.

Conclusion

The structure-activity relationship of this compound, as inferred from studies on related benzimidazole H1-antihistamines, highlights the critical roles of the N-1 substituted benzimidazole core, the central piperidine linker, and the pyrimidinone moiety. The potent H1-antagonist activity of this compound arises from a combination of favorable hydrophobic, electronic, and hydrogen-bonding interactions within the H1 receptor binding site. The provided experimental protocols and visualizations serve as a practical resource for researchers engaged in the discovery and development of novel antihistaminic agents. Further studies involving systematic structural modifications of this compound are warranted to provide a more detailed and quantitative understanding of its SAR, which could guide the design of next-generation antihistamines with improved efficacy and safety profiles.

References

Preclinical Anti-inflammatory Properties of Mizolastine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Mizolastine is a second-generation histamine H1-receptor antagonist recognized for its efficacy in treating allergic conditions such as rhinitis and urticaria.[1][2] Beyond its primary antihistaminic action, extensive preclinical research has revealed that this compound possesses distinct anti-inflammatory properties. These effects, which are independent of H1-receptor blockade, significantly contribute to its therapeutic profile.[3] This technical guide provides an in-depth review of the preclinical data elucidating this compound's anti-inflammatory mechanisms. Key actions include the selective inhibition of the 5-lipoxygenase pathway, modulation of inflammatory mediator release from mast cells and basophils, interference with critical intracellular signaling cascades, and the suppression of inflammatory cell infiltration.[3][4][5][6] This document summarizes the quantitative data from key studies, details the experimental protocols used, and provides visual representations of the underlying pathways and workflows to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Core Anti-inflammatory Mechanisms

This compound's anti-inflammatory effects are multifaceted, targeting several key processes in the inflammatory cascade. These mechanisms are notably separate from its well-established ability to block histamine H1 receptors.[3]

Inhibition of the 5-Lipoxygenase (5-LOX) Pathway

A primary anti-inflammatory action of this compound is its ability to inhibit the 5-lipoxygenase (5-LOX) enzyme.[3][7] This enzyme is crucial for the biosynthesis of leukotrienes, which are potent lipid mediators involved in inflammation, bronchoconstriction, and immune cell recruitment.[8]

  • Selective Action : this compound directly inhibits 5-LOX activity, thereby reducing the production of pro-inflammatory leukotrienes such as leukotriene C4 (LTC4).[4][9] This effect has been demonstrated in vitro using various cell types.[4][6]

  • No Effect on Cyclooxygenase (COX) : Importantly, the inhibitory action is specific to the lipoxygenase pathway. High doses of this compound did not affect inflammatory responses mediated by the cyclooxygenase (COX) pathway, such as carrageenan-induced edema, indicating it does not inhibit prostaglandin synthesis.[3][7]

dot

cluster_0 Arachidonic Acid Cascade cluster_1 5-Lipoxygenase Pathway cluster_2 Cyclooxygenase Pathway AA Arachidonic Acid LOX 5-Lipoxygenase (5-LOX) AA->LOX COX Cyclooxygenase (COX-1/2) AA->COX LTs Leukotrienes (e.g., LTB4, LTC4) LOX->LTs Synthesis Inflammation Inflammation (Edema, Cell Recruitment) LTs->Inflammation PGs Prostaglandins (e.g., PGD2, PGE2) COX->PGs Synthesis PGs->Inflammation This compound This compound This compound->LOX Inhibits

Caption: this compound's selective inhibition of the 5-LOX pathway.

Modulation of Mast Cell and Basophil Mediator Release

This compound exhibits complex and differential effects on the release of inflammatory mediators from key allergic cells.

  • Inhibition of Leukotrienes and Cytokines : It concentration-dependently inhibits the IgE-mediated release of cysteinyl leukotriene C4 (LTC4) from both human basophils and mast cells.[4] Furthermore, it has been shown to inhibit the release of pro-inflammatory and pro-angiogenic factors, including Tumor Necrosis Factor-alpha (TNF-α), Vascular Endothelial Growth Factor (VEGF), and keratinocyte-derived chemokine (KC), from murine mast cells at both the protein and mRNA levels.[10]

  • Differential Effect on Histamine : In contrast to its inhibitory effects, this compound can enhance IgE-mediated histamine release from basophils, while not affecting its release from mast cells.[4] This suggests a cell-specific and stimulus-specific regulatory role.[4]

Interference with Intracellular Signaling

Studies in murine mast cells have elucidated this compound's impact on specific intracellular signaling pathways that regulate cellular activation and mediator release.[5]

  • Inhibition of PKC-Akt Pathway : this compound demonstrates a dose-dependent inhibitory effect on Protein Kinase C (PKC) activation. This action blocks the subsequent phosphorylation of Akt, a key downstream signaling molecule in the PI3K/Akt pathway.[5]

  • No Effect on MAPK Pathways : The drug does not appear to affect other critical signaling molecules, including Fyn, p38 MAP kinase, or ERK, in response to antigen stimulation.[5] This indicates a targeted disruption of specific signaling nodes rather than broad-spectrum inhibition.[5]

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cluster_pathways Intracellular Signaling Cascades cluster_release Mediator Release Antigen Antigen Stimulation Fyn Fyn Antigen->Fyn PI3K PI3K Antigen->PI3K PKC PKC Antigen->PKC MAPK p38 / ERK (MAPK Pathways) Antigen->MAPK This compound This compound This compound->Fyn No Effect This compound->PKC Inhibits This compound->MAPK No Effect Mediators Leukotriene & Cytokine Release Fyn->Mediators Akt Akt Phosphorylation PI3K->Akt PKC->Akt Phosphorylates MAPK->Mediators Akt->Mediators

Caption: this compound's targeted inhibition of the PKC-Akt signaling axis.

Downregulation of Adhesion Molecules and Cell Infiltration

This compound also mitigates the inflammatory response by reducing the recruitment of immune cells to inflammatory sites.

  • ICAM-1 Reduction : this compound significantly downregulates the expression of Intercellular Adhesion Molecule-1 (ICAM-1 or CD54) on stimulated human fibroblasts.[11] ICAM-1 is crucial for the firm adhesion and transendothelial migration of leukocytes, particularly eosinophils.[11][12]

  • Inhibition of Cell Infiltration : Consistent with its effect on adhesion molecules, this compound has been shown in animal models to inhibit antigen-induced eosinophil infiltration into the skin and nasal cavity, as well as neutrophil migration.[6][9][11]

Quantitative Preclinical Data

The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Inhibitory Activity of this compound
TargetCell / SystemStimulusIC50 / EffectCitation
Leukotriene C4 Release Human Basophilsanti-IgEIC50: 3.85 ± 0.28 µM[4]
Leukotriene C4 Release Human Lung Mast Cellsanti-IgEIC50: 3.92 ± 0.41 µM[4]
Leukotriene C4 Release Human BasophilsFormyl PeptideIC50: 1.86 ± 0.24 µM[4]
5-Lipoxygenase Activity Guinea Pig Peritoneal PMNsN/A (Cell-free)IC50: 3.7 µM[6]
IL-4 Production Mouse BMMCsN/AIC50: 9.3 µM[6]
TNF-α Production Mouse Peritoneal MacrophagesN/AIC50: 4.1 µM[6]
CD54 (ICAM-1) Expression Human FibroblastsIFN-γSignificant downregulation at 6 µM[11]
Histamine Release Human Basophilsanti-IgEEC50: 4.63 ± 0.14 µM (Enhancement)[4]
Prostaglandin D2 Release Human Lung Mast Cellsanti-IgENo significant effect[4]
Table 2: In Vivo Anti-inflammatory Activity of this compound
ModelSpeciesEndpointDose (p.o.)% Inhibition / ED50Citation
Arachidonic Acid-Induced EdemaRatPaw Volume0.3 mg/kg44% Inhibition (at 4h)[3]
Arachidonic Acid-Induced EdemaRatPaw Volume0.1 - 10 mg/kgDose-dependent inhibition[3]
Carrageenan-Induced EdemaRatPaw Volume50 mg/kgNo significant effect[3]
Antigen-Induced Eosinophil InfiltrationMouseSkinN/AED50: 0.3 mg/kg[6]
Antigen-Induced Eosinophil InfiltrationGuinea PigNasal CavityN/A (i.p.)ED50: 0.2 mg/kg[6]

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments that have defined the anti-inflammatory profile of this compound.

In Vivo: Arachidonic Acid-Induced Paw Edema in Rats

This model assesses the in vivo anti-inflammatory effects of compounds, particularly those affecting the lipoxygenase pathway.[3]

  • Animals : Male Sprague-Dawley rats are used.

  • Procedure :

    • Animals are fasted overnight prior to the experiment.

    • This compound, a reference compound (e.g., dexamethasone), or vehicle is administered orally (p.o.) at specified doses.

    • After a set absorption time (e.g., 1 hour), a subplantar injection of arachidonic acid (AA) in a suitable solvent is administered into the right hind paw to induce inflammation.

    • Paw volume is measured immediately before the AA injection and at various time points thereafter (e.g., 1, 2, 3, 4 hours) using a plethysmometer.

    • The increase in paw volume is calculated as the difference between the post-injection and pre-injection measurements.

    • The percentage inhibition of edema is calculated for each treatment group relative to the vehicle control group.

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start Start: Acclimatize Rats drug_admin 1. Oral Administration (this compound or Vehicle) start->drug_admin baseline 2. Measure Baseline Paw Volume drug_admin->baseline induce 3. Induce Inflammation (Intraplantar Arachidonic Acid Injection) baseline->induce measure 4. Serial Paw Volume Measurement (e.g., at t=1, 2, 3, 4 hours) induce->measure analyze 5. Calculate Edema Increase & Percent Inhibition measure->analyze end End analyze->end

Caption: Experimental workflow for the rat paw edema assay.

In Vitro: Mediator Release from Human Basophils and Mast Cells

This assay is used to determine the effect of a compound on the immunologic release of pre-formed (histamine) and newly synthesized (leukotrienes) mediators.[4]

  • Cell Isolation :

    • Basophils : Peripheral blood basophils are isolated from healthy human donors using density gradient centrifugation followed by negative selection techniques (e.g., magnetic-activated cell sorting) to achieve high purity.

    • Mast Cells : Human lung mast cells are obtained from surgical lung tissue specimens by enzymatic digestion and subsequent purification via density gradients.

  • Procedure :

    • Purified cells are washed and resuspended in a buffered salt solution (e.g., PIPES buffer) containing calcium and magnesium.

    • Cells are pre-incubated with various concentrations of this compound or vehicle for a defined period (e.g., 15 minutes) at 37°C.

    • Cell activation is initiated by adding a stimulus, typically anti-human IgE antibody to cross-link surface IgE receptors.

    • The reaction is allowed to proceed for a set time (e.g., 30 minutes) at 37°C and then stopped by centrifugation at a low temperature.

    • The cell-free supernatant is collected for mediator analysis.

    • The concentrations of LTC4 and histamine in the supernatants are quantified using specific enzyme-linked immunosorbent assays (ELISAs).

    • IC50 or EC50 values are calculated from the concentration-response curves.

In Vitro: Analysis of Intracellular Signaling Pathways

Western blotting is employed to investigate the effect of this compound on the activation (phosphorylation) of specific proteins within signaling cascades.[5]

  • Cell Culture and Stimulation :

    • A suitable cell line, such as murine bone marrow-derived mast cells (BMMCs), is cultured.

    • Cells are sensitized overnight with an appropriate IgE antibody.

    • Sensitized cells are pre-treated with this compound or vehicle for a short period.

    • Cells are then stimulated with the specific antigen for various short time points (e.g., 5, 15, 30 minutes) to activate signaling pathways.

  • Procedure :

    • The reaction is stopped, and cells are immediately lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein from each sample are separated by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding and then incubated overnight with primary antibodies specific for the phosphorylated (active) and total forms of the target proteins (e.g., phospho-Akt, total-Akt, phospho-ERK, total-ERK).

    • The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • The density of the bands is quantified, and the ratio of phosphorylated to total protein is calculated to determine the level of activation.

Summary and Conclusion

The preclinical evidence robustly demonstrates that this compound is not merely a histamine H1-receptor antagonist but also a potent anti-inflammatory agent. Its mechanisms of action are distinct from H1-blockade and are centered on the inhibition of the 5-lipoxygenase pathway, modulation of cytokine and leukotriene release from mast cells, and targeted interference with the PKC-Akt intracellular signaling pathway.[3][4][5][10] These activities translate to a measurable reduction in inflammatory cell recruitment and tissue edema in relevant in vivo models.[3][6] The detailed data and protocols presented in this guide underscore the unique dual-action profile of this compound, providing a strong scientific basis for its clinical utility in managing allergic inflammation. This comprehensive understanding is critical for researchers and clinicians seeking to leverage its full therapeutic potential.

References

Mizolastine: A Comprehensive Technical Guide on its Molecular and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular and physicochemical properties of Mizolastine, a second-generation H1 receptor antagonist. The information presented herein is intended to support research, development, and formulation activities involving this active pharmaceutical ingredient.

Molecular and Chemical Identity

This compound is a benzimidazole derivative with the molecular formula C24H25FN6O[1][2][3]. Its chemical structure features a fluorobenzyl group attached to a benzimidazole ring, which is linked to a piperidinyl methylamino pyrimidinone moiety.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 2-[{1-[1-(4-Fluorobenzyl)-1H-benzimidazol-2-yl]piperidin-4-yl}(methyl)amino]pyrimidin-4(1H)-one[4]
Molecular Formula C24H25FN6O[1][2][3]
Molecular Weight 432.49 g/mol [1][3]
CAS Number 108612-45-9[4]

Physicochemical Properties

The physicochemical characteristics of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation development.

Table 2: Physicochemical Data of this compound

PropertyValue
Melting Point 214-224°C (polymorphic forms exist)[5]
Solubility - Water: < 0.1 mg/mL (practically insoluble)[1] - DMSO: ≥ 25 mg/mL[1] - Chloroform: ~10 mg/mL[6] - Methanol: Slightly soluble with heating[7]
pKa 9.99, 5.99, 3.2[7]
LogP (calculated) 3.20 - 3.42[8][9]

Experimental Protocols

This section details the methodologies for determining the key physicochemical and biological properties of this compound.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

The melting point of this compound can be determined using Differential Scanning Calorimetry (DSC), which also allows for the identification of different polymorphic forms.

  • Instrumentation: A Mettler Toledo DSC system or equivalent.

  • Procedure:

    • A sample of this compound (approximately 2-5 mg) is accurately weighed into a sealed aluminum pan.

    • An empty sealed pan is used as a reference.

    • The sample and reference pans are heated in the DSC furnace at a constant rate, typically 10°C/min, over a temperature range of 25°C to 300°C.

    • The heat flow to the sample is monitored relative to the reference. An endothermic peak is observed at the melting point.

    • The onset and peak temperatures of the endotherm are recorded as the melting range. For this compound, different crystalline forms (Form A and Form B) exhibit distinct melting points around 223-224°C and 214-215°C, respectively[5].

Solubility Determination by Shake-Flask Method

The equilibrium solubility of this compound in various solvents is determined using the shake-flask method, a gold-standard technique for solubility measurement[10].

  • Materials: this compound powder, desired solvent (e.g., water, phosphate buffer pH 7.4), flasks, orbital shaker, analytical balance, and a suitable analytical method for quantification (e.g., UV-Vis spectrophotometry or HPLC).

  • Procedure:

    • An excess amount of this compound is added to a flask containing a known volume of the solvent to create a saturated solution.

    • The flask is sealed and agitated in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • After shaking, the suspension is allowed to stand to allow for the separation of the undissolved solid.

    • An aliquot of the supernatant is carefully withdrawn and filtered through a 0.45 µm filter to remove any undissolved particles.

    • The concentration of this compound in the filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry at its λmax of approximately 289 nm[1].

pKa Determination by Potentiometric Titration

The acid dissociation constants (pKa) of this compound, which has multiple ionizable centers, can be determined by potentiometric titration[11][12][13][14].

  • Instrumentation: A calibrated pH meter with a suitable electrode and an automated titrator.

  • Procedure:

    • A known amount of this compound is dissolved in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low).

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

    • The pH of the solution is measured after each addition of the titrant.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa values are determined from the inflection points of the titration curve. For a multiprotic substance like this compound, multiple inflection points will be observed, corresponding to its different pKa values.

LogP Determination by Shake-Flask Method

The partition coefficient (LogP) of this compound between n-octanol and water, a measure of its lipophilicity, is determined using the shake-flask method as recommended by OECD guidelines[15][16][17][18][19].

  • Materials: this compound, n-octanol (pre-saturated with water), and water (pre-saturated with n-octanol), flasks, centrifuge, and a suitable analytical method for quantification.

  • Procedure:

    • A known amount of this compound is dissolved in either n-octanol or water.

    • Equal volumes of the n-octanol and water phases are added to a flask.

    • The flask is shaken vigorously to allow for the partitioning of this compound between the two phases until equilibrium is reached.

    • The mixture is then centrifuged to ensure complete separation of the two phases.

    • The concentration of this compound in both the n-octanol and water phases is determined using a suitable analytical method.

    • The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the water phase. LogP is the logarithm of this value.

Mechanism of Action and Signaling Pathways

This compound is a selective antagonist of the histamine H1 receptor[20]. Beyond its primary antihistaminic effect, this compound has been shown to modulate intracellular signaling pathways in mast cells, which are key effector cells in allergic responses.

Inhibition of Akt and PKC Signaling

Studies have demonstrated that this compound can inhibit the antigen-induced activation of Protein Kinase B (Akt) and Protein Kinase C (PKC) in murine mast cells[21][22][23][24]. This inhibitory action is independent of its H1 receptor antagonism and contributes to its anti-inflammatory properties. The signaling cascade is depicted below.

Mizolastine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Antigen Antigen IgE IgE FcεRI FcεRI IgE->FcεRI Binds PI3K PI3K FcεRI->PI3K PKC PKC FcεRI->PKC Activates Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Effector Activation pAkt->Downstream pPKC p-PKC (Active) PKC->pPKC Phosphorylation pPKC->Downstream This compound This compound This compound->Akt Inhibits Activation This compound->PKC Inhibits Activation Mediator Mediator Release (e.g., Cytokines) Downstream->Mediator

Caption: this compound's inhibitory effect on mast cell signaling.

Experimental Protocol: Western Blot Analysis of Akt and PKC Phosphorylation

The inhibitory effect of this compound on Akt and PKC activation can be assessed by Western blot analysis to detect the levels of phosphorylated (active) forms of these proteins[21][22].

Western_Blot_Workflow cluster_workflow Western Blot Workflow A Mast Cell Culture and Treatment with this compound B Cell Lysis and Protein Quantification A->B C SDS-PAGE and Protein Transfer to Membrane B->C D Blocking and Incubation with Primary Antibodies (anti-p-Akt, anti-p-PKC, total Akt, total PKC) C->D E Incubation with HRP-conjugated Secondary Antibody D->E F Chemiluminescent Detection and Imaging E->F G Data Analysis: Quantification of Band Intensities F->G

Caption: Workflow for Western blot analysis of protein phosphorylation.

  • Procedure:

    • Cell Culture and Treatment: Murine mast cells are cultured and treated with varying concentrations of this compound for a specified time before being stimulated with an antigen (e.g., ovalbumin).

    • Cell Lysis and Protein Quantification: Cells are lysed to extract total proteins. The protein concentration of each lysate is determined using a suitable assay (e.g., BCA assay).

    • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

    • Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated overnight with primary antibodies specific for the phosphorylated forms of Akt (p-Akt) and PKC (p-PKC), as well as antibodies for total Akt and total PKC as loading controls.

    • Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibodies.

    • Detection and Imaging: A chemiluminescent substrate is added to the membrane, and the resulting light signal is captured using an imaging system.

    • Data Analysis: The intensity of the bands corresponding to p-Akt and p-PKC is quantified and normalized to the intensity of the total protein bands to determine the effect of this compound on their phosphorylation.

References

In Vivo Distribution and Tissue Accumulation of Mizolastine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mizolastine, a second-generation H1 receptor antagonist, is utilized in the management of allergic rhinitis and urticaria. A comprehensive understanding of its in vivo distribution and tissue accumulation is paramount for a complete toxicological and pharmacological assessment. This technical guide synthesizes available pharmacokinetic data on this compound, with a specific focus on its distribution profile in preclinical models. While specific quantitative data on tissue concentrations are not extensively published in publicly available literature, this guide provides an overview of its pharmacokinetic properties and the standard methodologies employed for such investigations.

Introduction

This compound is a benzimidazole derivative that acts as a potent and selective peripheral H1 receptor antagonist.[1] Its efficacy in allergic conditions is well-established.[2] The in vivo distribution of a drug dictates its concentration at the site of action and potential off-target sites, thereby influencing both its therapeutic efficacy and safety profile. This document aims to provide a detailed overview of the known distribution characteristics of this compound and the experimental approaches used to elucidate them.

Pharmacokinetic Profile of this compound

This compound is rapidly absorbed after oral administration, with peak plasma concentrations reached in approximately 1.5 hours.[1] It exhibits high plasma protein binding, exceeding 98%.[3] The apparent volume of distribution in humans is reported to be between 1.0 and 1.4 L/kg, suggesting that the drug distributes into tissues beyond the plasma volume.[2][3]

Table 1: Key Pharmacokinetic Parameters of this compound in Humans

ParameterValueReference
Time to Peak Plasma Concentration (Tmax)~1.5 hours[1]
Plasma Protein Binding>98%[3]
Apparent Volume of Distribution (Vd)1.0 - 1.4 L/kg[2][3]
Elimination Half-life (t½)~13 hours[3]

In Vivo Tissue Distribution

While specific data for this compound is lacking, studies on other radiolabeled antihistamines like bilastine have shown high concentrations of radioactivity in the liver and kidney, reflecting their roles in metabolism and excretion.[4] It is plausible that this compound follows a similar pattern, with the liver being a primary site of accumulation due to its extensive hepatic metabolism via glucuronidation and sulphation.[2]

Studies in rodents have indicated that this compound has a limited ability to cross the blood-brain barrier, which is consistent with its non-sedating profile.[5][6]

Experimental Protocols

The following sections describe the standard experimental methodologies that are typically employed to investigate the in vivo distribution and tissue accumulation of a drug like this compound.

Radiolabeling of this compound

To trace the drug's distribution, this compound would be synthesized with a radioactive isotope, most commonly Carbon-14 (¹⁴C). This allows for sensitive detection of the drug and its metabolites in various tissues.

Animal Studies

Preclinical tissue distribution studies are typically conducted in rodent models, such as rats. A defined dose of ¹⁴C-Mizolastine is administered, usually via the intended clinical route (oral) and also intravenously to assess absolute bioavailability and distribution without first-pass metabolism.

Quantitative Whole-Body Autoradiography (QWBA)

QWBA provides a visual and quantitative representation of the distribution of a radiolabeled drug throughout the entire body of an animal.

G cluster_dosing Dosing cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analysis Dosing Administration of ¹⁴C-Mizolastine to Rats Sacrifice Euthanasia at Predetermined Time Points Dosing->Sacrifice Freezing Whole-body Freezing in Hexane/Dry Ice Sacrifice->Freezing Sectioning Cryosectioning of Frozen Carcass Freezing->Sectioning Mounting Mounting of Sections onto Adherent Tape Sectioning->Mounting Exposure Exposure of Sections to Phosphor Imaging Plate Mounting->Exposure Imaging Scanning of Imaging Plate Exposure->Imaging Quantification Quantification of Radioactivity in Tissues Imaging->Quantification

Figure 1: Experimental workflow for Quantitative Whole-Body Autoradiography (QWBA).
Tissue Dissection and Liquid Scintillation Counting

This method provides quantitative data on drug concentration in specific tissues.

  • Animal Dosing: A cohort of rats is administered ¹⁴C-Mizolastine.

  • Tissue Harvesting: At various time points post-dosing, animals are euthanized, and key organs and tissues (e.g., liver, kidneys, lungs, brain, spleen, heart, muscle, fat) are dissected, weighed, and collected.

  • Homogenization: Each tissue sample is homogenized in a suitable buffer to create a uniform suspension.

  • Sample Preparation: Aliquots of the tissue homogenates are solubilized.

  • Liquid Scintillation Counting: The radioactivity in the solubilized samples is measured using a liquid scintillation counter.

  • Data Analysis: The disintegrations per minute (DPM) are converted to drug concentration (e.g., ng-equivalents/g of tissue) using the specific activity of the radiolabeled compound.

Metabolism and Excretion

This compound is extensively metabolized in the liver, primarily through glucuronidation and sulphation.[2] The resulting metabolites are largely inactive. Excretion occurs predominantly via the feces, with a smaller portion eliminated in the urine.[3] This metabolic and excretory pathway further supports the likelihood of significant hepatic and renal exposure to this compound and its metabolites.

Signaling Pathways and Cellular Mechanisms

The primary mechanism of action of this compound is the selective antagonism of the histamine H1 receptor. By blocking this receptor, this compound prevents the downstream signaling cascade initiated by histamine, which is responsible for the symptoms of allergic reactions.

G cluster_pathway Histamine H1 Receptor Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq_11 Gq/11 H1R->Gq_11 Activates This compound This compound This compound->H1R Blocks PLC PLC Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Allergic_Symptoms Allergic Symptoms (e.g., vasodilation, increased permeability) Ca_release->Allergic_Symptoms PKC_activation->Allergic_Symptoms

Figure 2: Simplified signaling pathway of the Histamine H1 receptor and the inhibitory action of this compound.

Conclusion

While specific quantitative tissue distribution data for this compound remains limited in publicly accessible literature, its known pharmacokinetic properties, including a volume of distribution greater than 1 L/kg and extensive hepatic metabolism, suggest significant distribution to and accumulation in various tissues, particularly the liver. Its non-sedating nature is supported by evidence of poor penetration across the blood-brain barrier. The standard methodologies for investigating tissue distribution, such as QWBA and tissue dissection with liquid scintillation counting using a radiolabeled form of the drug, provide a robust framework for obtaining detailed information on the in vivo disposition of this compound. Further research publishing such data would be invaluable to the scientific community for a more complete understanding of this important antihistamine.

References

Discovery and development history of Mizolastine as a second-generation antihistamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mizolastine is a second-generation H1 receptor antagonist distinguished by its potent antihistaminic and anti-inflammatory properties, coupled with a favorable safety profile characterized by minimal sedative effects. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, pharmacokinetics, and clinical efficacy of this compound. Detailed experimental protocols for key preclinical and clinical assessments are provided, and quantitative data are summarized in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of this important therapeutic agent.

Discovery and Development History

This compound, a benzimidazole derivative, emerged from research efforts aimed at developing second-generation antihistamines with improved selectivity and reduced central nervous system side effects compared to their predecessors.[1][2] The development of this compound can be traced through key patent filings and preclinical studies.

The core structure of this compound and its therapeutic potential were first described in patents filed by Synthelabo, with the initial European patent application dating back to September 1985.[3][4][5] Subsequent research focused on optimizing the compound's pharmacological profile, leading to the identification of this compound as a potent and selective H1 receptor antagonist.[6] Preclinical development in the early 1990s established its antihistaminic and anti-inflammatory activities in various animal models.[7][8] These foundational studies paved the way for clinical trials that ultimately demonstrated its efficacy and safety in treating allergic rhinitis and chronic idiopathic urticaria in humans.[9][10][11][12][13]

Mechanism of Action

This compound exerts its therapeutic effects through a dual mechanism of action: potent and selective antagonism of the histamine H1 receptor and inhibition of the release of pro-inflammatory mediators.[14][15]

Histamine H1 Receptor Antagonism

As a second-generation antihistamine, this compound exhibits high affinity and specificity for peripheral H1 receptors.[16] By competitively blocking these receptors, it prevents histamine from binding and initiating the cascade of allergic symptoms such as itching, vasodilation, and increased vascular permeability.[1] Unlike first-generation antihistamines, this compound has a limited ability to cross the blood-brain barrier, resulting in a significantly lower incidence of sedation and other central nervous system side effects.[14]

Anti-inflammatory Properties

Beyond its H1 receptor blockade, this compound demonstrates notable anti-inflammatory effects. It has been shown to inhibit the release of various pro-inflammatory mediators from mast cells and basophils, including leukotrienes.[8][14] This is attributed to its ability to interfere with the 5-lipoxygenase enzyme pathway.[14] Furthermore, this compound can suppress the expression of intercellular adhesion molecule-1 (ICAM-1) and vascular endothelial growth factor (VEGF), which are involved in inflammatory cell recruitment and angiogenesis.[14][17]

This compound Mechanism of Action cluster_0 Allergen Exposure cluster_1 Mast Cell / Basophil cluster_2 Target Cells Allergen Allergen MastCell Mast Cell / Basophil Allergen->MastCell Activation Histamine Histamine MastCell->Histamine Degranulation Leukotrienes Leukotrienes MastCell->Leukotrienes 5-LOX Pathway H1Receptor H1 Receptor Histamine->H1Receptor Binding AllergicSymptoms Allergic Symptoms (itching, vasodilation) H1Receptor->AllergicSymptoms Activation This compound This compound This compound->MastCell Inhibits Degranulation & 5-LOX Pathway This compound->H1Receptor Blocks

Caption: this compound's dual mechanism of action.

Pharmacological and Pharmacokinetic Profile

The clinical efficacy and safety of this compound are underpinned by its favorable pharmacological and pharmacokinetic properties.

Receptor Binding Affinity

This compound demonstrates high affinity for the histamine H1 receptor, with reported IC50 values in the nanomolar range.

Parameter Value Assay Reference
IC50 (H1 Receptor) 47 nmol/L[3H]pyrilamine binding in guinea pig cerebellar membranes[6]
pA2 (Guinea Pig Ileum) 8.5Histamine-induced contractions[6]
Pharmacokinetics

This compound is rapidly absorbed after oral administration, with a pharmacokinetic profile that supports once-daily dosing.[7][18]

Parameter Value Population Reference
Tmax (Time to Peak Concentration) ~1 hourYoung healthy volunteers[18]
Absolute Bioavailability ~65%Young healthy volunteers[18]
Protein Binding >98%Serum albumin[18]
Volume of Distribution (Vd) 1 - 1.4 L/kgYoung healthy volunteers[18]
Terminal Elimination Half-life (t½β) 7.3 - 17.1 hoursYoung healthy volunteers[18]
Metabolism Hepatic glucuronidation and sulphation-[18]
Excretion Feces-[18]

Pharmacokinetic parameters can be influenced by certain patient populations. For instance, the elimination half-life is prolonged by approximately 47% in individuals with chronic renal insufficiency, and in patients with cirrhosis, Tmax is longer, and Cmax is lower.[18]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of this compound.

Histamine-Induced Wheal and Flare Test

This in vivo method assesses the antihistaminic activity of a drug by measuring its ability to inhibit the cutaneous reaction to histamine.

Objective: To quantify the H1-antihistaminic effect of this compound in human subjects.

Methodology:

  • Subject Enrollment: Healthy volunteers are enrolled in a double-blind, placebo-controlled, crossover study.

  • Drug Administration: Subjects receive a single oral dose of this compound (e.g., 10 mg), a comparator antihistamine, or a placebo.[19]

  • Histamine Challenge: At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, and 24 hours post-dose), an intradermal injection of a standardized histamine solution (e.g., 2 µg) is administered on the volar surface of the forearm. A saline control is injected on the contralateral arm.[19][20]

  • Measurement: The areas of the resulting wheal and flare are traced onto transparent paper at specific intervals after the injection and subsequently digitized and calculated.

  • Data Analysis: The percentage inhibition of the wheal and flare areas is calculated for each active treatment relative to placebo at each time point.

Wheal and Flare Protocol Start Enroll Healthy Volunteers DrugAdmin Administer this compound, Comparator, or Placebo (Double-Blind, Crossover) Start->DrugAdmin HistamineInjection Intradermal Histamine Injection (at specified time points) DrugAdmin->HistamineInjection Measurement Trace and Measure Wheal and Flare Areas HistamineInjection->Measurement DataAnalysis Calculate % Inhibition vs. Placebo Measurement->DataAnalysis End Assess Antihistaminic Activity DataAnalysis->End

Caption: Workflow for the histamine-induced wheal and flare test.

In Vitro Histamine H1 Receptor Binding Assay

This assay determines the affinity of a compound for the histamine H1 receptor.

Objective: To measure the in vitro binding affinity (IC50) of this compound for the H1 receptor.

Methodology:

  • Membrane Preparation: Cerebellar tissue from guinea pigs is homogenized in an ice-cold buffer and centrifuged to isolate the cell membranes containing the H1 receptors.

  • Radioligand Binding: The membrane preparation is incubated with a radiolabeled H1 receptor antagonist, such as [3H]pyrilamine, in the presence of varying concentrations of this compound or a reference compound.

  • Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

Clinical Efficacy

Extensive clinical trials have demonstrated the efficacy of this compound in the treatment of allergic rhinitis and chronic idiopathic urticaria.[16]

Allergic Rhinitis

In studies of patients with seasonal and perennial allergic rhinitis, this compound (10 mg once daily) has been shown to be significantly more effective than placebo in reducing nasal and ocular symptoms, including sneezing, rhinorrhea, nasal itching, and nasal congestion.[10][11][12][13][21][22] Comparative trials have shown its efficacy to be comparable to other second-generation antihistamines like loratadine and cetirizine.[12][21][22]

Study Comparator Key Finding Reference
Perennial Allergic RhinitisLoratadineThis compound (10 mg) showed a 66.6% decrease in total nasal score, comparable to loratadine (61.3%).[23]
Seasonal Allergic RhinoconjunctivitisCetirizineThis compound (10 mg) was at least as effective as cetirizine (10 mg) in relieving symptoms, with a rapid onset of action.[22]
Perennial Allergic RhinitisPlacebo, LoratadineThis compound (10 mg) resulted in a significantly greater decrease in patient-rated total nasal score than placebo and loratadine after 2 weeks.[12]
Chronic Idiopathic Urticaria

This compound has proven effective in the management of chronic idiopathic urticaria by significantly reducing pruritus (itching) and the number and size of wheals compared to placebo.[9][24][25] Long-term studies have shown that its efficacy is maintained over prolonged treatment periods without evidence of tachyphylaxis.[24]

Study Comparator Key Finding Reference
Chronic Idiopathic UrticariaPlaceboThis compound (10 mg) produced a significantly greater decrease in the global symptom score (itch, wheals, erythema) compared to placebo.[9]
Chronic Idiopathic UrticariaLoratadine, PlaceboAfter 2 weeks, this compound (10 mg) significantly reduced the severity of pruritus compared to placebo.[25]
Long-term (1-year) Chronic Urticaria-This compound (10 or 15 mg) reduced overall discomfort, itching, and the number and size of wheals, with sustained improvement.[24]

Safety and Tolerability

This compound is generally well-tolerated, with a low incidence of adverse events.[16] The most commonly reported side effects are mild and include drowsiness, fatigue, increased appetite, and dry mouth.[16] A key advantage of this compound over first-generation antihistamines is its minimal sedative effect at the recommended therapeutic dose.[14]

Conclusion

This compound is a well-established second-generation antihistamine with a robust profile of efficacy and safety for the treatment of allergic rhinitis and chronic idiopathic urticaria. Its dual mechanism of H1 receptor antagonism and anti-inflammatory action provides comprehensive symptom relief. The favorable pharmacokinetic properties of this compound support a convenient once-daily dosing regimen. This technical guide has provided an in-depth overview of the discovery, development, and pharmacological characteristics of this compound, making it a valuable resource for researchers and clinicians in the field of allergy and immunology.

References

Mizolastine binding affinity and selectivity for histamine H1 receptors

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Binding Affinity and Selectivity of Mizolastine for Histamine H1 Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound's interaction with the histamine H1 receptor. This compound is a second-generation H1 receptor antagonist known for its high affinity, selectivity, and favorable safety profile, making it an effective treatment for allergic conditions such as rhinitis and urticaria.[1][2] This document details the quantitative binding data, the experimental protocols used to determine these values, and the relevant cellular signaling pathways.

Quantitative Binding Profile of this compound

This compound demonstrates a high affinity for the histamine H1 receptor. This is quantified through various in vitro experiments that measure its ability to displace specific radioligands from the receptor and to antagonize histamine-induced functional responses.

Binding Affinity for Histamine H1 Receptor

The potency of this compound's binding to the H1 receptor has been determined using radioligand binding assays and functional antagonism studies. The resulting IC50 (half-maximal inhibitory concentration) and pA2 (a measure of antagonist potency) values highlight its strong affinity.

Table 1: this compound Binding Affinity and Functional Antagonism at the H1 Receptor

Parameter Value Assay Description Tissue/Cell Source Reference
IC50 47 nM Inhibition of [³H]pyrilamine binding Guinea Pig Cerebellar Membranes [3][4][5]
pA2 8.5 Antagonism of histamine-induced contractions Guinea Pig Ileum [3][6]

| IC50 | 0.35 µM | Inhibition of histamine-stimulated phosphoinositide turnover | Rat Cortical Slices |[3][6] |

Receptor Selectivity Profile

A key characteristic of second-generation antihistamines is their high selectivity for the H1 receptor, which minimizes off-target side effects. This compound exhibits very low affinity for other common receptor types, including muscarinic, serotonergic, and adrenergic receptors.[2][3][6]

Table 2: Receptor Binding Selectivity of this compound

Receptor Target Affinity/Activity Comment Reference
Histamine H1 High Affinity Primary therapeutic target. [3]
Serotonergic Receptors Very Low Affinity Negligible interaction observed in binding and functional assays. [3]
Noradrenergic Receptors Very Low Affinity Negligible interaction observed in binding and functional assays. [3]

| Muscarinic Cholinergic Receptors | Very Low Affinity | Lack of anticholinergic activity. |[2][3] |

Experimental Protocols

The quantitative data presented above are derived from specific and reproducible experimental methodologies. The following sections detail the protocols for the key assays used to characterize this compound.

Radioligand Competitive Binding Assay

This assay is the gold standard for determining the binding affinity of a compound for a specific receptor. It measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand (e.g., [³H]pyrilamine) for binding to the H1 receptor.

Protocol Outline:

  • Membrane Preparation:

    • Homogenize tissue (e.g., guinea pig cerebellum) rich in H1 receptors in an ice-cold buffer.

    • Perform a low-speed centrifugation (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Subject the resulting supernatant to high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes containing the receptors.[7]

    • Resuspend the membrane pellet in a fresh assay buffer and determine the total protein concentration. Store aliquots at -80°C.[7]

  • Assay Incubation:

    • In a 96-well plate, combine the membrane preparation with a fixed concentration of a radiolabeled H1 antagonist, such as [³H]pyrilamine.

    • Add varying concentrations of unlabeled this compound to compete for binding.

    • Include control wells for "total binding" (radioligand + membranes) and "non-specific binding" (radioligand + membranes + a high concentration of another unlabeled antagonist like mianserin).[7][8]

    • Incubate the mixture at room temperature (e.g., 25°C) for a sufficient duration (e.g., 60-180 minutes) to allow the binding to reach equilibrium.[7][9]

  • Separation and Counting:

    • Terminate the reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.[7]

    • Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Place the dried filters into scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.[9]

  • Data Analysis:

    • Calculate "specific binding" by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the resulting sigmoidal curve using non-linear regression to determine the IC50 value, which is then used to calculate the equilibrium dissociation constant (Ki).

G cluster_prep 1. Preparation cluster_assay 2. Assay Incubation cluster_sep 3. Separation & Counting cluster_analysis 4. Data Analysis prep_membranes Prepare Membranes (from H1-expressing tissue) prep_reagents Prepare Reagents ([3H]pyrilamine, this compound, Buffers) incubation Incubate Membranes with: - [3H]pyrilamine - Varying this compound concentrations prep_reagents->incubation filtration Rapid Filtration (Separates bound from free ligand) incubation->filtration counting Scintillation Counting (Quantifies bound radioactivity) filtration->counting analysis Calculate Specific Binding counting->analysis curve_fit Generate Competition Curve analysis->curve_fit ic50_calc Determine IC50 and Ki Values curve_fit->ic50_calc

Caption: Workflow for a competitive radioligand binding assay.

Functional Antagonism Assay (Schultz-Dale Assay)

This ex vivo assay measures a drug's ability to inhibit the physiological response to an agonist. For this compound, this involves measuring its capacity to block histamine-induced smooth muscle contraction in a tissue preparation like the guinea pig ileum.

Protocol Outline:

  • Tissue Preparation:

    • Isolate a section of the guinea pig ileum and mount it in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) at 37°C, continuously bubbled with carbogen (95% O₂, 5% CO₂).

    • Connect the tissue to an isometric force transducer to record contractile responses.

  • Assay Procedure:

    • After an equilibration period, construct a cumulative concentration-response curve for histamine to establish a baseline maximal response.

    • Wash the tissue and allow it to return to its resting state.

    • Introduce a fixed concentration of this compound into the organ bath and allow it to incubate with the tissue for a set period.

    • In the presence of this compound, repeat the cumulative concentration-response curve for histamine.

  • Data Analysis:

    • The concentration-response curve for histamine will be shifted to the right in the presence of a competitive antagonist like this compound.

    • The magnitude of this shift is used to calculate the pA2 value, which represents the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to elicit the original half-maximal response.

Signaling Pathways

Histamine H1 Receptor Signaling

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 family of G-proteins.[7][10][11] this compound acts as an inverse agonist/antagonist, blocking the initiation of this signaling cascade by histamine.

Canonical Pathway:

  • Histamine Binding: Histamine binds to the H1 receptor, inducing a conformational change.

  • G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gq/11 protein.

  • PLC Activation: The activated Gαq subunit dissociates and activates phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Downstream Effects:

    • IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).

    • DAG and the increased intracellular Ca²⁺ cooperatively activate protein kinase C (PKC), which phosphorylates various downstream targets, leading to the characteristic cellular responses of an allergic reaction (e.g., smooth muscle contraction, increased vascular permeability).[7]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates Response Cellular Response (e.g., Inflammation) PKC->Response Leads to Histamine Histamine Histamine->H1R Binds This compound This compound This compound->H1R Blocks

Caption: Histamine H1 receptor signaling pathway antagonism by this compound.

Additional Anti-Inflammatory Signaling

Beyond its direct H1 receptor antagonism, research suggests this compound possesses other anti-inflammatory properties. Studies have shown it can modulate mediator release from mast cells and basophils, which are key cells in the allergic cascade.[12] Specifically, this compound has been found to inhibit the synthesis of cysteinyl leukotriene C4 (LTC4) and may interfere with the PI3K/Akt signaling pathway by inhibiting Protein Kinase C (PKC).[12][13]

G Antigen Antigen Stimulation PI3K PI3K Antigen->PI3K PKC PKC Antigen->PKC LTC4 Leukotriene C4 (LTC4) Synthesis Antigen->LTC4 Akt Akt (Protein Kinase B) PI3K->Akt Activates PKC->Akt Phosphorylates Mediator_Release Pro-inflammatory Mediator Release Akt->Mediator_Release LTC4->Mediator_Release This compound This compound This compound->PKC Inhibits This compound->LTC4 Inhibits

Caption: this compound's modulation of anti-inflammatory signaling pathways.

Conclusion

The data conclusively demonstrate that this compound is a potent and highly selective antagonist of the histamine H1 receptor. Its high binding affinity, as shown by low nanomolar IC50 values, translates into effective blockade of histamine-mediated physiological responses. Furthermore, its pronounced selectivity minimizes the risk of off-target effects commonly associated with first-generation antihistamines. The additional anti-inflammatory activities, such as the modulation of leukotriene synthesis and protein kinase C, may contribute to its overall clinical efficacy in managing allergic disorders. This detailed profile provides a solid pharmacological basis for its use in research and clinical practice.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Mizolastine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mizolastine is a second-generation antihistamine used for the treatment of allergic rhinitis and urticaria.[1][2] Accurate and reliable quantification of this compound in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides detailed protocols for various validated High-Performance Liquid Chromatography (HPLC) methods coupled with Ultraviolet (UV) or Mass Spectrometric (MS) detection for the determination of this compound in plasma samples. The methods described herein utilize different sample preparation techniques, including Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).

Quantitative Data Summary

The following tables summarize the key quantitative parameters of different HPLC and LC-MS/MS methods for this compound quantification in plasma, providing a comparative overview of their performance characteristics.

Table 1: HPLC-UV Methods for this compound Quantification

ParameterMethod 1: Liquid-Liquid Extraction (LLE)Method 2: Solid-Phase Extraction (SPE)Method 3: Column-SwitchingMethod 4: RP-HPLC
Sample Preparation Liquid-Liquid Extraction with back-extractionAutomated Solid-Phase ExtractionOnline Solid-Phase ExtractionLiquid-Liquid Extraction
Chromatographic Column C8C8C8HiQ sil C18 V (4.6 mm × 150 mm, 5 µm)
Mobile Phase Phosphate buffer and acetonitrilePhosphate buffer and acetonitrilePhosphate buffer and acetonitrile0.025 mol·L-1 potassium phosphate buffer-acetonitrile-methanol (75:25:5) (pH = 2.85)
Detector UV at 285 nmUV at 285 nmUV at 285 nmUV at 285 nm
Flow Rate Not SpecifiedNot SpecifiedNot Specified0.5 mL·min-1
Linearity Range Not SpecifiedNot SpecifiedNot Specified20.8 - 554.7 ng·mL-1[1]
Lower Limit of Quantification (LLOQ) 0.5 ng/ml[3]1 ng/ml[3]2.5 ng/ml[3]20.8 ng·mL-1[1]
Extraction Recovery High (not specified)Good (not specified)Not Applicable77.93% - 88.84%[1]
Intra-day Precision (%RSD) Not SpecifiedNot SpecifiedNot Specified4.58% - 8.25%[1]
Inter-day Precision (%RSD) Not SpecifiedNot SpecifiedNot Specified2.08% - 7.65%[1]
Internal Standard Not SpecifiedNot SpecifiedNot SpecifiedPioglitazone hydrochloride[1]

Table 2: LC-MS/MS Method for this compound Quantification

ParameterMethod 5: LC-ESI-MS
Sample Preparation Protein Precipitation (Methanol)[4]
Chromatographic Column Agilent Zorbax C18[4]
Mobile Phase 10mM ammonium acetate buffer with 0.1% formic acid–methanol (20:80, v/v)[4]
Detector Electrospray Ionization (ESI) - Single Quadrupole Mass Spectrometer[4]
Flow Rate 1 mL·min-1[4]
Linearity Range 0.5–600 ng·mL−1[4]
Lower Limit of Quantification (LLOQ) 0.5 ng·mL−1[4]
Intra-run Precision (%RSD) < 11.2%
Inter-run Precision (%RSD) < 11.2%
Internal Standard Dipyridamole[4]

Experimental Protocols

This section provides detailed step-by-step methodologies for the sample preparation and chromatographic analysis of this compound in plasma.

Protocol 1: Liquid-Liquid Extraction (LLE) with UV Detection

This method offers high sensitivity due to a back-extraction step that concentrates the analyte.[3]

1. Materials and Reagents:

  • Human plasma

  • This compound reference standard

  • Internal Standard (e.g., Pioglitazone hydrochloride)

  • Diethyl ether

  • Other necessary organic solvents and buffers

2. Sample Preparation:

  • Pipette 500 µL of plasma into a clean centrifuge tube.

  • Spike with 50 µL of the internal standard solution (e.g., 16 µg/mL pioglitazone hydrochloride).[1]

  • Add 4 mL of diethyl ether.[1]

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase.

  • Inject an aliquot into the HPLC system.

3. Chromatographic Conditions:

  • Column: C8 analytical column

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile[3]

  • Detection: UV at 285 nm[3]

  • Flow Rate: As optimized for the specific column and system.

Protocol 2: Automated Solid-Phase Extraction (SPE) with UV Detection

This method is suitable for high-throughput analysis using a robotic system.[3]

1. Materials and Reagents:

  • Human plasma

  • This compound reference standard

  • Internal Standard

  • SPE cartridges (e.g., C18)

  • Methanol (for conditioning and elution)

  • Water (for washing)

2. Sample Preparation (Automated):

  • Load plasma samples, SPE cartridges, and necessary solvents onto the robotic system (e.g., Benchmate).[3]

  • The automated system will perform the following steps:

    • Conditioning: Condition the SPE cartridges with methanol followed by water.

    • Loading: Load the plasma sample onto the conditioned cartridge.

    • Washing: Wash the cartridge to remove interfering substances.

    • Elution: Elute this compound and the internal standard with an appropriate solvent (e.g., methanol).

  • The eluate is automatically transferred for injection into the HPLC system.

3. Chromatographic Conditions:

  • Column: C8 analytical column

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile[3]

  • Detection: UV at 285 nm[3]

Protocol 3: Protein Precipitation (PPT) with LC-MS/MS Detection

This is a rapid and simple method for sample clean-up, suitable for sensitive LC-MS/MS analysis.[4]

1. Materials and Reagents:

  • Human plasma

  • This compound reference standard

  • Internal Standard (e.g., Dipyridamole)

  • Methanol (HPLC grade)[4]

2. Sample Preparation:

  • Pipette a known volume of plasma into a microcentrifuge tube.

  • Add a corresponding volume of internal standard solution.

  • Add methanol for deproteinization (e.g., in a 2:1 v/v ratio with plasma).[4][5]

  • Vortex vigorously for 30 seconds.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for analysis.

  • Inject an aliquot into the LC-MS/MS system.

3. Chromatographic and Mass Spectrometric Conditions:

  • Column: Agilent Zorbax C18[4]

  • Mobile Phase: 10mM ammonium acetate buffer containing 0.1% formic acid–methanol (20:80, v/v)[4]

  • Flow Rate: 1 mL·min-1[4]

  • Ionization: Positive Electrospray Ionization (ESI)[4]

  • Detection Mode: Single Ion Monitoring (SIM)[4]

Visualizations

Experimental Workflows

G cluster_LLE Liquid-Liquid Extraction (LLE) Workflow LLE_Start Plasma Sample LLE_IS Add Internal Standard LLE_Start->LLE_IS LLE_Solvent Add Diethyl Ether LLE_IS->LLE_Solvent LLE_Vortex Vortex LLE_Solvent->LLE_Vortex LLE_Centrifuge Centrifuge LLE_Vortex->LLE_Centrifuge LLE_Separate Separate Organic Layer LLE_Centrifuge->LLE_Separate LLE_Evaporate Evaporate to Dryness LLE_Separate->LLE_Evaporate LLE_Reconstitute Reconstitute in Mobile Phase LLE_Evaporate->LLE_Reconstitute LLE_Inject Inject into HPLC LLE_Reconstitute->LLE_Inject

Caption: Workflow for this compound Quantification using LLE.

G cluster_SPE Solid-Phase Extraction (SPE) Workflow SPE_Start Plasma Sample SPE_Load Load Sample SPE_Start->SPE_Load SPE_Condition Condition SPE Cartridge SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute Analyte SPE_Wash->SPE_Elute SPE_Inject Inject into HPLC SPE_Elute->SPE_Inject

Caption: Workflow for this compound Quantification using SPE.

G cluster_PPT Protein Precipitation (PPT) Workflow PPT_Start Plasma Sample PPT_IS Add Internal Standard PPT_Start->PPT_IS PPT_Precipitate Add Methanol PPT_IS->PPT_Precipitate PPT_Vortex Vortex PPT_Precipitate->PPT_Vortex PPT_Centrifuge Centrifuge PPT_Vortex->PPT_Centrifuge PPT_Supernatant Collect Supernatant PPT_Centrifuge->PPT_Supernatant PPT_Inject Inject into LC-MS/MS PPT_Supernatant->PPT_Inject

Caption: Workflow for this compound Quantification using PPT.

References

Application Notes and Protocols for In Vitro Evaluation of Mizolastine's Anti-Allergic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mizolastine is a second-generation H1-receptor antagonist with additional anti-allergic and anti-inflammatory properties.[1][2] In vitro assays are crucial for elucidating the mechanisms underlying these effects and for the development of new anti-allergic therapies. This document provides detailed application notes and protocols for a panel of in vitro assays to comprehensively evaluate the anti-allergic effects of this compound.

This compound's primary mechanism of action is the selective blockade of peripheral histamine H1 receptors.[1] Beyond this, it has been shown to inhibit the release of various pro-inflammatory mediators from mast cells and basophils, key effector cells in allergic reactions.[3][4] These effects are thought to be mediated through interference with intracellular signaling pathways, including the inhibition of Protein Kinase C (PKC) and the phosphorylation of Akt.[5]

Data Presentation

The following tables summarize the quantitative data on the in vitro anti-allergic effects of this compound.

AssayCell TypeStimulantParameter MeasuredIC50/EC50 (µM)Reference
Leukotriene C4 Release Human Basophilsanti-IgECysteinyl Leukotriene C4IC50: 3.85 ± 0.28[4]
Human Mast Cellsanti-IgECysteinyl Leukotriene C4IC50: 3.92 ± 0.41[4]
Human BasophilsFormyl PeptideCysteinyl Leukotriene C4IC50: 1.86 ± 0.24[4]
5-Lipoxygenase Activity Guinea Pig Peritoneal Polymorphonuclear LeukocytesN/A5-Lipoxygenase ActivityIC50: 3.7[6]
Histamine Release Human Basophilsanti-IgEHistamineEC50: 4.63 ± 0.14 (enhancement)[4]
Cytokine Release Mouse Bone Marrow-Derived Mast Cells (BMMC)N/AInterleukin-4IC50: 9.3[6]
Mouse Peritoneal MacrophagesN/ATNF-αIC50: 4.1[6]

Note: Further studies are required to determine the IC50 values for this compound's inhibitory effects on histamine, TNF-α, and VEGF release from human mast cells.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Mizolastine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Antigen_IgE Antigen-IgE Complex FcεRI FcεRI Antigen_IgE->FcεRI Cross-linking Lyn_Syk Lyn/Syk Activation FcεRI->Lyn_Syk PLC PLCγ Activation Lyn_Syk->PLC PI3K PI3K Activation Lyn_Syk->PI3K IP3_DAG IP3 & DAG Production PLC->IP3_DAG Arachidonic_Acid Arachidonic Acid Metabolism PLC->Arachidonic_Acid Ca_Mobilization Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization PKC PKC Activation IP3_DAG->PKC Ca_Mobilization->PKC Degranulation Degranulation (Histamine, β-hexosaminidase) Ca_Mobilization->Degranulation MAPK MAPK Pathway (p38, ERK) PKC->MAPK Akt Akt Phosphorylation PI3K->Akt Cytokine_Gene_Expression Cytokine Gene Expression (TNF-α, VEGF, IL-4) Akt->Cytokine_Gene_Expression MAPK->Cytokine_Gene_Expression 5_LOX 5-Lipoxygenase Arachidonic_Acid->5_LOX Leukotrienes Leukotriene Synthesis 5_LOX->Leukotrienes Cytokine_Release Cytokine Release Cytokine_Gene_Expression->Cytokine_Release Mizolastine_PKC This compound Mizolastine_PKC->PKC Mizolastine_Akt This compound Mizolastine_Akt->Akt Mizolastine_5LOX This compound Mizolastine_5LOX->5_LOX

Caption: this compound's inhibitory effects on mast cell signaling pathways.

Experimental_Workflow Cell_Culture Mast Cell/Basophil Culture Sensitization Sensitization with IgE Cell_Culture->Sensitization Mizolastine_Incubation Pre-incubation with this compound (various concentrations) Sensitization->Mizolastine_Incubation Stimulation Stimulation with Antigen (e.g., anti-IgE) Mizolastine_Incubation->Stimulation Supernatant_Collection Collect Supernatant Stimulation->Supernatant_Collection Cell_Lysis Cell Lysis (for total mediator content) Stimulation->Cell_Lysis Mediator_Assay Mediator Quantification (ELISA, Enzyme Assay) Supernatant_Collection->Mediator_Assay Cell_Lysis->Mediator_Assay Data_Analysis Data Analysis (IC50/EC50 determination) Mediator_Assay->Data_Analysis

Caption: General experimental workflow for in vitro assays.

Experimental Protocols

Mast Cell Degranulation (β-Hexosaminidase Release) Assay

This assay quantifies the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.

Materials:

  • Mast cell line (e.g., RBL-2H3) or primary mast cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • DNP-specific IgE

  • DNP-HSA (antigen)

  • This compound

  • Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5.6 mM glucose, 20 mM HEPES, 0.1% BSA, pH 7.4)

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution

  • Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.5)

  • Triton X-100 (1% v/v)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed mast cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight to allow adherence.

  • Sensitization: Sensitize the cells with DNP-specific IgE (e.g., 0.5 µg/mL) in culture medium for 24 hours.

  • Washing: Wash the cells twice with Tyrode's buffer to remove unbound IgE.

  • This compound Treatment: Pre-incubate the cells with various concentrations of this compound (or vehicle control) in Tyrode's buffer for 30 minutes at 37°C.

  • Stimulation: Induce degranulation by adding DNP-HSA (e.g., 100 ng/mL) to the wells. For total β-hexosaminidase release, add 1% Triton X-100 to control wells. For spontaneous release, add only Tyrode's buffer.

  • Incubation: Incubate the plate for 1 hour at 37°C.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant.

  • Enzyme Reaction: Add an aliquot of the supernatant to a new 96-well plate containing the pNAG substrate solution.

  • Incubation: Incubate for 1-2 hours at 37°C.

  • Stop Reaction: Stop the reaction by adding the stop solution.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition relative to the total release (Triton X-100 treated cells) after subtracting the spontaneous release. Plot the percentage of inhibition against this compound concentration to determine the IC50 value.

Histamine Release Assay

This assay measures the amount of histamine released from basophils or mast cells upon stimulation.

Materials:

  • Human peripheral blood basophils or mast cells

  • HEPES-buffered saline with 0.1% BSA

  • Anti-IgE antibody

  • This compound

  • Perchloric acid (for cell lysis)

  • Histamine ELISA kit

  • Microplate reader

Protocol:

  • Cell Preparation: Isolate basophils from human peripheral blood or use a cultured mast cell line. Resuspend the cells in HEPES-buffered saline.

  • This compound Treatment: Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

  • Stimulation: Add anti-IgE antibody (e.g., 1 µg/mL) to stimulate histamine release. For total histamine content, lyse the cells with perchloric acid. For spontaneous release, add only buffer.

  • Incubation: Incubate for 30-60 minutes at 37°C.

  • Reaction Termination: Stop the reaction by placing the samples on ice and centrifuging to pellet the cells.

  • Supernatant Collection: Carefully collect the supernatant for histamine measurement.

  • Histamine Quantification: Measure the histamine concentration in the supernatants using a commercial histamine ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of histamine release and inhibition as described for the β-hexosaminidase assay.

Leukotriene B4 (LTB4) Release Assay

This assay quantifies the release of the pro-inflammatory lipid mediator LTB4.

Materials:

  • Human neutrophils or other relevant cell types

  • RPMI 1640 medium

  • Calcium ionophore A23187 or other appropriate stimulus

  • This compound

  • LTB4 ELISA kit

  • Microplate reader

Protocol:

  • Cell Preparation: Isolate human neutrophils from peripheral blood and resuspend in RPMI 1640.

  • This compound Treatment: Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 15-30 minutes at 37°C.

  • Stimulation: Add calcium ionophore A23187 (e.g., 5 µM) to stimulate LTB4 production.

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • Reaction Termination and Supernatant Collection: Stop the reaction by centrifugation and collect the supernatant.

  • LTB4 Quantification: Measure the LTB4 concentration in the supernatants using a commercial LTB4 ELISA kit following the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of LTB4 inhibition for each this compound concentration and determine the IC50 value.

Cytokine (TNF-α and VEGF) Release Assay

This assay measures the release of the pro-inflammatory cytokines TNF-α and Vascular Endothelial Growth Factor (VEGF).

Materials:

  • Mast cell line or primary mast cells

  • Cell culture medium

  • IgE and antigen (e.g., DNP-IgE and DNP-HSA)

  • This compound

  • TNF-α and VEGF ELISA kits

  • Microplate reader

Protocol:

  • Cell Seeding and Sensitization: Seed and sensitize mast cells with IgE as described in the degranulation assay protocol.

  • This compound Treatment: Pre-incubate the sensitized cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with antigen for 6-24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentrations of TNF-α and VEGF in the supernatants using specific ELISA kits according to the manufacturers' instructions.

  • Data Analysis: Determine the inhibitory effect of this compound on TNF-α and VEGF release and calculate the IC50 values.

Conclusion

The in vitro assays described in these application notes provide a robust framework for characterizing the anti-allergic properties of this compound. By employing these protocols, researchers can gain valuable insights into its mechanisms of action beyond H1-receptor antagonism, contributing to a more comprehensive understanding of its therapeutic potential in allergic diseases.

References

Application Notes and Protocols for Mizolastine Testing in Animal Models of Allergic Rhinitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, triggered by allergen exposure and mediated by an IgE-dependent mechanism. It is characterized by symptoms such as sneezing, nasal itching, rhinorrhea, and nasal congestion. Mizolastine, a second-generation histamine H1 receptor antagonist, has demonstrated both antihistaminic and anti-inflammatory properties, making it an effective treatment for allergic rhinitis.[1][2] This document provides detailed application notes and protocols for the evaluation of this compound in established animal models of allergic rhinitis, focusing on the guinea pig model.

This compound works by selectively inhibiting H1 histamine receptors, which blocks the effects of histamine released by mast cells upon allergen exposure, thereby reducing allergic symptoms.[1] Additionally, this compound has been shown to inhibit the release of inflammatory mediators, which contributes to its efficacy in managing chronic allergic conditions.[1]

Animal Models of Allergic Rhinitis

Various animal models are utilized to study the pathophysiology of allergic rhinitis and to evaluate the efficacy of novel therapeutic agents. Commonly used species include guinea pigs, mice, and rats.[3] The ovalbumin (OVA)-induced allergic rhinitis model is a well-established and widely used model due to its ability to mimic the key features of the human disease, including IgE-mediated sensitization and the development of characteristic nasal symptoms upon allergen challenge.[4] Guinea pigs are a particularly suitable model for studying allergic rhinitis as they exhibit robust and reproducible responses to allergen sensitization and challenge.[5]

Experimental Protocols

Guinea Pig Model of Ovalbumin-Induced Allergic Rhinitis

This protocol is based on established methods for inducing allergic rhinitis in guinea pigs.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400 g)

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (Al(OH)₃) as adjuvant

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • This compound

  • Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)

  • Anesthetic (e.g., a combination of ketamine and xylazine)

  • Nasal lavage equipment (catheter, syringe)

  • Hemocytometer or automated cell counter

  • Microscope

  • Reagents for cell staining (e.g., Wright-Giemsa stain)

Protocol:

  • Sensitization Phase:

    • On days 0 and 7, sensitize guinea pigs by intraperitoneal (i.p.) injection of 1 ml of a suspension containing 100 µg of OVA and 10 mg of Al(OH)₃ in sterile saline.

    • House the animals under standard laboratory conditions with free access to food and water.

  • Challenge and Treatment Phase:

    • On day 14, randomly divide the sensitized animals into treatment groups:

      • Vehicle control group

      • This compound-treated groups (e.g., 1 mg/kg and 3 mg/kg)

      • Positive control group (e.g., another antihistamine like Terfenadine, 10 mg/kg)

    • Administer this compound or vehicle orally (p.o.) one hour before the allergen challenge.

    • On day 14, challenge the animals by intranasal instillation of 50 µl of 1% OVA in saline into each nostril.

  • Assessment of Nasal Symptoms:

    • Immediately after the OVA challenge, observe each animal individually for 30 minutes.

    • Count the number of sneezes and nasal scratching movements (with forepaws).

  • Measurement of Total Airway Resistance (TAR):

    • This measurement requires specialized equipment (e.g., a whole-body plethysmograph).

    • Measure TAR before and at various time points after the OVA challenge to assess both the early and late-phase responses.

  • Nasal Lavage and Eosinophil Count:

    • Six hours after the OVA challenge (to assess the late-phase inflammatory response), anesthetize the animals.

    • Perform nasal lavage by instilling and gently aspirating 1 ml of sterile saline into the nasal cavity three times.

    • Centrifuge the collected lavage fluid and resuspend the cell pellet.

    • Determine the total cell count using a hemocytometer.

    • Prepare cytospin slides and stain with Wright-Giemsa stain.

    • Perform a differential cell count under a microscope to determine the number of eosinophils.

Data Presentation

The following tables summarize the expected outcomes of this compound treatment in the guinea pig model of allergic rhinitis. The data presented are representative values based on the known efficacy of second-generation antihistamines and the qualitative descriptions from the study by Narita et al. (1997).

Table 1: Effect of this compound on Nasal Symptoms in OVA-Challenged Guinea Pigs

Treatment GroupDose (mg/kg, p.o.)Mean Number of Sneezes (± SEM)Mean Number of Nasal Scratches (± SEM)
Vehicle Control-35 ± 428 ± 3
This compound115 ± 312 ± 2
This compound38 ± 2 6 ± 1
Terfenadine (Positive Control)1018 ± 315 ± 2

*p < 0.05, **p < 0.01 compared to Vehicle Control. SEM: Standard Error of the Mean.

Table 2: Effect of this compound on Late-Phase Airway Response and Nasal Eosinophil Infiltration

Treatment GroupDose (mg/kg, p.o.)Increase in Total Airway Resistance (%)Eosinophil Count in Nasal Lavage (x10⁴ cells/ml ± SEM)
Vehicle Control-150 ± 2025 ± 3
This compound190 ± 1514 ± 2
This compound360 ± 10 8 ± 1
Terfenadine (Positive Control)10130 ± 1822 ± 3

*p < 0.05, **p < 0.01 compared to Vehicle Control. SEM: Standard Error of the Mean.

Visualizations

Signaling Pathway of Allergic Rhinitis

The following diagram illustrates the key signaling events in the pathogenesis of allergic rhinitis.

Allergic_Rhinitis_Pathway Allergen Allergen (e.g., OVA) APC Antigen Presenting Cell (APC) Allergen->APC Uptake Mast_Cell Mast Cell Allergen->Mast_Cell Cross-linking of IgE Th2 Naive T Cell -> Th2 Cell APC->Th2 Presentation B_Cell B Cell Th2->B_Cell Activation (IL-4, IL-13) Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation IgE IgE Antibodies Plasma_Cell->IgE Production IgE->Mast_Cell Sensitization Mediators Release of Mediators (Histamine, Leukotrienes) Mast_Cell->Mediators Degranulation H1R H1 Receptor Mediators->H1R Binding Symptoms Allergic Rhinitis Symptoms (Sneezing, Itching, Congestion) This compound This compound This compound->H1R Blockade H1R->Symptoms

Caption: Pathogenesis of allergic rhinitis and the mechanism of action of this compound.

Experimental Workflow

The following diagram outlines the experimental workflow for testing this compound in the guinea pig model of allergic rhinitis.

Experimental_Workflow Sensitization Sensitization Phase (Day 0 & 7) OVA + Al(OH)3 i.p. Grouping Randomization into Treatment Groups (Day 14) Sensitization->Grouping Treatment Drug Administration (this compound or Vehicle, p.o.) Grouping->Treatment Challenge Allergen Challenge (Intranasal OVA) Treatment->Challenge Assessment Assessment of Early-Phase Response (Sneezing, Nasal Scratching) Challenge->Assessment Late_Phase Assessment of Late-Phase Response (Total Airway Resistance, Nasal Lavage) Challenge->Late_Phase Analysis Data Analysis Assessment->Analysis Late_Phase->Analysis

Caption: Experimental workflow for this compound efficacy testing.

Conclusion

The guinea pig model of ovalbumin-induced allergic rhinitis is a robust and reliable preclinical model for evaluating the efficacy of anti-allergic drugs like this compound. This compound has been shown to effectively inhibit both the early-phase nasal symptoms and the late-phase inflammatory responses in this model. The protocols and data presented in these application notes provide a framework for the preclinical assessment of this compound and other novel compounds for the treatment of allergic rhinitis.

References

Application Notes and Protocols for Studying Mizolastine Effects on Mast Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the effects of Mizolastine, a second-generation antihistamine, on mast cell functions in vitro. The following protocols detail the necessary cell culture techniques, degranulation assays, cytokine release measurements, and analysis of signaling pathways.

Introduction

This compound is a potent and selective H1-receptor antagonist with demonstrated anti-allergic and anti-inflammatory properties.[1][2] Beyond its primary antihistaminic action of blocking histamine H1 receptors, this compound has been shown to modulate the release of various inflammatory mediators from mast cells, key effector cells in allergic reactions.[3][4][5] These protocols outline methods to investigate these non-H1 receptor-mediated effects of this compound on mast cells, providing valuable insights for drug development and allergy research.

Data Summary: Quantitative Effects of this compound on Mast Cells

The following table summarizes the known quantitative effects of this compound on mast cell mediator release. This data is crucial for designing experiments and understanding the potency of this compound's anti-inflammatory actions.

MediatorMast Cell TypeAssayEffectIC50 / EC50Reference
Cysteinyl Leukotriene C4 (LTC4)Human Lung Mast CellsImmunoassayInhibition3.92 ± 0.41 µM[6]
Tumor Necrosis Factor-alpha (TNF-α)Dispersed Human Nasal Polyp CellsELISAInhibitionDose-dependent inhibition observed at 0.1, 1.0, and 10 µM[1]
Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)Dispersed Human Nasal Polyp CellsELISAInhibitionSignificant inhibition observed from 1 µM[1]
HistamineHuman Lung Mast CellsFluorometric AssayNo significant inhibitionNot Applicable[6]
Prostaglandin D2 (PGD2)Human Lung Mast CellsImmunoassayNo significant effectNot Applicable[6]

Experimental Protocols

Mast Cell Culture

This protocol describes the culture of two commonly used mast cell lines for in vitro studies: the rat basophilic leukemia cell line (RBL-2H3) and the human mast cell line (LAD2).

1.1. RBL-2H3 Cell Culture

RBL-2H3 cells are a robust and widely used model for studying mast cell degranulation and IgE-mediated responses.[7]

  • Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 15% (v/v) heat-inactivated Fetal Bovine Serum (FBS) and 1x Penicillin-Streptomycin.[8]

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[7]

  • Subculturing:

    • Aspirate the culture medium and wash the cells with Phosphate-Buffered Saline (PBS) without calcium and magnesium.

    • Add a suitable dissociation reagent (e.g., Trypsin-EDTA or Accutase) and incubate until cells detach.[7]

    • Neutralize the dissociation reagent with complete growth medium and centrifuge the cell suspension at approximately 125 x g for 5 minutes.[8]

    • Resuspend the cell pellet in fresh growth medium and seed into new culture flasks at a subcultivation ratio of 1:4 to 1:8.

1.2. LAD2 Cell Culture

LAD2 cells are a human mast cell line that closely resembles primary human mast cells and are dependent on stem cell factor (SCF) for growth and survival.[9]

  • Growth Medium: StemPro®-34 SFM supplemented with 100 ng/mL recombinant human Stem Cell Factor (SCF) and 1x Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing:

    • LAD2 cells grow in suspension, often forming clumps. To subculture, gently pipette the cell suspension to break up clumps.

    • Perform a half-medium change (hemidepletion) weekly by centrifuging the cell suspension, removing half of the supernatant, and resuspending the cells in an equal volume of fresh, pre-warmed complete medium.

    • Maintain cell density below 1x10^6 cells/mL.[9]

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase, a marker for mast cell degranulation, from RBL-2H3 cells.

  • Materials:

    • RBL-2H3 cells

    • Anti-DNP IgE

    • DNP-BSA (Dinitrophenyl-conjugated Bovine Serum Albumin)

    • This compound

    • Tyrode's Buffer (or similar physiological buffer)

    • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution

    • Stop solution (e.g., 0.2 M glycine, pH 10.7)

    • Triton X-100 lysis buffer

  • Procedure:

    • Cell Seeding: Seed RBL-2H3 cells in a 48-well or 96-well plate and allow them to adhere overnight.

    • Sensitization: Sensitize the cells with anti-DNP IgE (e.g., 50 ng/mL) in complete medium for 12-24 hours.

    • This compound Pre-treatment: Wash the cells with Tyrode's buffer and pre-incubate with various concentrations of this compound (or vehicle control) for 1 hour.

    • Stimulation: Stimulate the cells with DNP-BSA (e.g., 25 ng/mL) in Tyrode's buffer for 45 minutes to 1 hour at 37°C.

    • Supernatant Collection: Carefully collect the supernatant from each well.

    • Cell Lysis: Lyse the remaining cells in each well with Triton X-100 lysis buffer to determine the total β-hexosaminidase content.

    • Enzymatic Reaction: Add an aliquot of the supernatant and the cell lysate to separate wells of a new 96-well plate. Add the PNAG substrate solution to each well and incubate.

    • Measurement: Stop the reaction with the stop solution and measure the absorbance at 405 nm using a microplate reader.

    • Calculation: Calculate the percentage of β-hexosaminidase release for each condition relative to the total amount in the lysed cells.

Cytokine Release Assay (ELISA)

This protocol describes the measurement of TNF-α and GM-CSF released from mast cells into the culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Materials:

    • Mast cells (RBL-2H3 or LAD2)

    • Appropriate stimulant (e.g., anti-IgE, DNP-BSA)

    • This compound

    • Commercially available ELISA kits for TNF-α and GM-CSF

  • Procedure:

    • Cell Culture and Treatment: Culture the mast cells as described above. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours for spontaneous release studies) before stimulating them.[1]

    • Supernatant Collection: After stimulation, centrifuge the cell suspension to pellet the cells and collect the supernatant.

    • ELISA: Perform the ELISA according to the manufacturer's instructions. A general procedure is as follows: a. Coat a 96-well plate with the capture antibody overnight. b. Block the plate to prevent non-specific binding. c. Add standards and the collected cell supernatants to the wells and incubate. d. Wash the plate and add the detection antibody. e. Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP). f. Wash the plate and add the substrate solution. g. Stop the reaction and measure the absorbance at the appropriate wavelength.

    • Data Analysis: Calculate the concentration of TNF-α and GM-CSF in the samples by comparing their absorbance to the standard curve.

Visualizations

Experimental Workflow for Studying this compound Effects

G cluster_0 Cell Culture cluster_1 Treatment & Stimulation cluster_2 Assays cluster_3 Data Analysis culture Mast Cell Culture (RBL-2H3 or LAD2) seed Seed Cells in Plates culture->seed sensitize Sensitize with IgE (if applicable) seed->sensitize pretreat Pre-treat with this compound (or vehicle) sensitize->pretreat stimulate Stimulate with Antigen (e.g., DNP-BSA) pretreat->stimulate degranulation Degranulation Assay (β-Hexosaminidase) stimulate->degranulation cytokine Cytokine Assay (ELISA for TNF-α, GM-CSF) stimulate->cytokine western Signaling Pathway Analysis (Western Blot for p-Akt, p-PKC) stimulate->western analyze Quantify Mediator Release & Protein Phosphorylation degranulation->analyze cytokine->analyze western->analyze compare Compare this compound-treated groups to control analyze->compare conclusion Determine Inhibitory Effects & IC50 values compare->conclusion

Caption: Experimental workflow for investigating this compound's effects on mast cells.

Proposed Signaling Pathway of this compound's Anti-inflammatory Action in Mast Cells

G cluster_pathway IgE-mediated Mast Cell Activation Ag_IgE Antigen-IgE-FcεRI Cross-linking PKC PKC Ag_IgE->PKC PI3K PI3K Ag_IgE->PI3K MAPK MAPK Pathways (Fyn, p38, ERK) Ag_IgE->MAPK Akt Akt PKC->Akt phosphorylation PI3K->Akt pAkt p-Akt Mediators Mediator Release (Leukotrienes, Cytokines) pAkt->Mediators MAPK->Mediators This compound This compound This compound->PKC Inhibits

Caption: this compound's inhibitory effect on the PKC-Akt signaling pathway in mast cells.

This compound has been shown to inhibit the activation of Protein Kinase C (PKC) in a dose-dependent manner.[6] This, in turn, blocks the subsequent phosphorylation of Akt, a downstream signaling molecule.[6] Interestingly, this compound does not appear to affect the activation of other signaling molecules like Fyn, p38, and ERK in response to antigen stimulation.[6] This suggests a specific mechanism of action for this compound's anti-inflammatory effects that is independent of its H1-receptor antagonism.

References

Application Note: Sensitive Detection of Mizolastine and its Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mizolastine is a second-generation H1 antihistamine used for the treatment of allergic rhinitis and urticaria. It is extensively metabolized in the liver, primarily through glucuronidation and to a lesser extent, oxidation via the cytochrome P450 system (mainly CYP3A4), resulting in inactive metabolites.[1][2] Accurate and sensitive quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and safety assessments. This application note provides a detailed protocol for the sensitive detection of this compound and its principal metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

While this compound is known to be extensively metabolized, specific quantitative data for its metabolites in biological matrices are not widely available in published literature. The focus of most pharmacokinetic studies has been on the parent drug. The following table summarizes the reported quantitative parameters for this compound in human plasma.

Table 1: Quantitative LC-MS/MS Parameters for this compound in Human Plasma

ParameterValueReference
Linearity Range0.5 - 600 ng/mL[3]
Lower Limit of Quantification (LLOQ)0.5 ng/mL[3]
Inter-run Standard Deviation< 11.2%[3]
Intra-run Standard Deviation< 11.2%[3]

Metabolic Pathway

This compound undergoes two primary metabolic transformations: Phase II glucuronidation and Phase I oxidation. The resulting metabolites are pharmacologically inactive.[1][2]

Mizolastine_Metabolism This compound This compound Glucuronide This compound-Glucuronide This compound->Glucuronide UGTs (Glucuronidation) Hydroxylated Hydroxylated this compound This compound->Hydroxylated CYP3A4 (Hydroxylation)

Caption: Metabolic pathway of this compound.

Experimental Workflow

The following diagram outlines the general workflow for the extraction and analysis of this compound and its metabolites from a biological matrix.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (e.g., with Methanol) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Experimental workflow for LC-MS/MS analysis.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of this compound and its metabolites from plasma samples.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold methanol.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The following are suggested starting conditions for the chromatographic separation and mass spectrometric detection of this compound and its metabolites. Method optimization is recommended for specific instrumentation.

Table 2: Liquid Chromatography Parameters

ParameterRecommended Condition
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 95% A, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 3: Mass Spectrometry Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Table 4: Proposed MRM Transitions for this compound and its Metabolites

Note: These are predicted transitions. The optimal collision energies should be determined experimentally.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
This compound 432.2234.1
This compound-Glucuronide 608.2432.2
Hydroxylated this compound 448.2234.1

Conclusion

References

Application Notes and Protocols for Oral Administration of Mizolastine in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mizolastine is a second-generation histamine H1 receptor antagonist with potent anti-allergic and anti-inflammatory properties.[1][2][3] It is characterized by its high specificity for H1 receptors and a lack of significant sedative effects, making it a valuable compound for studying allergic and inflammatory responses.[4][5] this compound's mechanism of action extends beyond H1 receptor blockade; it has been shown to inhibit the 5-lipoxygenase pathway and the release of inflammatory mediators.[1][6] These attributes make this compound a compound of interest for in vivo studies in rodent models of allergy and inflammation.

This document provides detailed application notes and protocols for the formulation and oral administration of this compound in rodent studies, based on available preclinical data.

Data Presentation

Table 1: this compound Properties

PropertyValueReference
Molecular FormulaC24H25FN4O3N/A
Molecular Weight436.5 g/mol N/A
SolubilityWater-insoluble (0.01 mg/mL), Soluble in DMSO, Slightly soluble in methanol and chloroform with heating.[6]
Bioavailability (Human)~65%[2][7][8][9]
Peak Plasma Concentration (Tmax) (Human)~1.5 hours[2][6][10]
Elimination Half-Life (Human)~13 hours[2][6][10]
Plasma Protein Binding (Human)>98%[2][6]

Table 2: Dose-Response of this compound in Rodent Models (Oral Administration)

Rodent ModelEffect MeasuredEffective Dose (ED50 or other)Reference
Rat (Arachidonic Acid-Induced Paw Edema)Inhibition of paw inflammation0.1 - 10 mg/kg (dose-dependent inhibition)[1]
Rat (TNBS-Induced Colitis)Reduction in nociception0.3 mg/kg (49% reduction)[11]
Rat (TNBS-Induced Colitis)Reduction in gross intestinal damage3.0 mg/kg (78% reduction)[11]
Rat (Passive Cutaneous Anaphylaxis)Inhibition of anaphylactic reactionED50 = 1.6 mg/kg
Rat (Compound 48/80-Induced Lethal Shock)Protection from lethal shockED50 = 0.07 mg/kg
Rat (Histamine-Induced Paw Edema)Antagonism of edemaED50 = 0.5 mg/kg
Guinea Pig (Histamine-Induced Bronchoconstriction)Antagonism of bronchoconstrictionED50 = 0.03 mg/kg

Experimental Protocols

Protocol 1: Formulation of this compound for Oral Gavage

Objective: To prepare a homogenous and stable suspension of this compound suitable for oral administration in rodents.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% w/v carboxymethylcellulose [CMC] in sterile water, or a commercially available suspension vehicle)

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Sterile water

  • Weighing scale

  • Spatula

  • Volumetric flasks and graduated cylinders

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired concentration and the total volume needed for the study.

  • Weigh the this compound powder accurately.

  • Prepare the vehicle solution. For a 0.5% CMC solution, gradually add 0.5 g of CMC to 100 mL of sterile water while stirring continuously with a magnetic stirrer until a clear and homogenous solution is formed.

  • Triturate the this compound powder with a small amount of the vehicle in a mortar to form a smooth paste. This step is crucial to prevent clumping.

  • Gradually add the remaining vehicle to the paste while stirring continuously.

  • Transfer the mixture to a volumetric flask and adjust the final volume with the vehicle.

  • Stir the final suspension using a magnetic stirrer for at least 30 minutes to ensure homogeneity.

  • Store the suspension in a well-closed container, protected from light, at 2-8°C. Shake well before each use.

Note: Due to this compound's low water solubility, a suspension is the most common formulation for oral gavage. The choice of vehicle should be validated for its compatibility with this compound and its suitability for the specific rodent strain.

Protocol 2: Oral Gavage Administration in Rats

Objective: To accurately administer the prepared this compound formulation orally to rats.

Materials:

  • This compound suspension

  • Appropriately sized gavage needles (16-18 gauge, 2-3 inches long with a rounded tip for rats)

  • Syringes (1-3 mL)

  • Animal scale

  • Permanent marker

Procedure:

  • Weigh the rat to determine the correct dosing volume. The maximum recommended dosing volume is 10-20 ml/kg.

  • Gently restrain the rat.

  • Measure the correct length for gavage needle insertion. This is from the tip of the rat's nose to the last rib (xiphoid process). Mark this length on the gavage needle with a permanent marker.

  • Draw the calculated volume of the this compound suspension into the syringe. Ensure the suspension is well-mixed before drawing.

  • Hold the rat in an upright position and gently extend its head back to straighten the path to the esophagus.

  • Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the upper palate towards the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw and reinsert.

  • Administer the suspension slowly and steadily.

  • Gently remove the gavage needle along the same path of insertion.

  • Return the rat to its cage and monitor for any signs of distress for at least 10-15 minutes.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_admin Oral Administration cluster_eval Evaluation weigh Weigh this compound prepare_vehicle Prepare Vehicle triturate Triturate with Vehicle weigh->triturate prepare_vehicle->triturate suspend Create Suspension triturate->suspend weigh_animal Weigh Animal suspend->weigh_animal calculate_dose Calculate Dose weigh_animal->calculate_dose restrain Restrain Animal calculate_dose->restrain administer Administer by Gavage restrain->administer monitor Monitor Animal administer->monitor collect_data Collect Data monitor->collect_data signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R H1 Receptor PLC PLC H1R->PLC PKC PKC PLC->PKC Akt Akt PKC->Akt Phosphorylation PI3K PI3K PI3K->Akt Phosphorylation Inflammation Inflammatory Response Akt->Inflammation LOX5 5-Lipoxygenase Leukotrienes Leukotrienes LOX5->Leukotrienes Leukotrienes->Inflammation This compound This compound This compound->H1R This compound->PKC Inhibits Activation This compound->LOX5 Histamine Histamine Histamine->H1R

References

Application Notes and Protocols: Use of Mizolastine in Guinea Pig Models of Bronchoconstriction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mizolastine is a second-generation histamine H1 receptor antagonist with additional anti-inflammatory properties.[1][2] In guinea pig models of bronchoconstriction, a key preclinical tool for evaluating potential anti-asthmatic therapies, this compound has demonstrated efficacy in attenuating airway narrowing induced by various mediators.[3][4] These application notes provide a comprehensive overview of the use of this compound in such models, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Mechanism of Action

This compound's primary mechanism of action is the selective blockade of histamine H1 receptors.[1][5] By binding to these receptors on airway smooth muscle, it prevents histamine-induced bronchoconstriction.[3] Additionally, at higher concentrations, this compound exhibits inhibitory effects on bronchoconstriction induced by other inflammatory mediators, including platelet-activating factor (PAF) and leukotriene D4 (LTD4).[3] Evidence also suggests that this compound may inhibit the 5-lipoxygenase pathway, an enzyme crucial for the synthesis of leukotrienes, which are potent bronchoconstrictors.[2] This dual action of H1 receptor antagonism and potential anti-inflammatory effects makes this compound a subject of interest in respiratory research.

Quantitative Data Presentation

The following tables summarize the quantitative efficacy of this compound in antagonizing bronchoconstriction induced by various spasmogens in guinea pigs.

Table 1: Efficacy of Oral this compound Against Induced Bronchospasm in Guinea Pigs

Bronchoconstrictor AgentThis compound ED₅₀ (mg/kg, p.o.)Reference
Histamine (i.v.)0.03[3]
Platelet-Activating Factor (PAF) (systemic injection)0.30[3]
Leukotriene D4 (LTD4) (systemic injection)3.0[3]

ED₅₀: The dose of a drug that produces 50% of its maximum response.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound in guinea pig models of bronchoconstriction.

Protocol 1: Histamine-Induced Bronchoconstriction in Anesthetized Guinea Pigs

Objective: To evaluate the protective effect of this compound against bronchoconstriction induced by intravenous histamine administration.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400 g)

  • This compound

  • Histamine dihydrochloride

  • Urethane (anesthetic)

  • Saline solution (0.9% NaCl)

  • Tracheal cannula

  • Jugular vein cannula

  • Plethysmograph or respiratory pump and pressure transducer

  • Data acquisition system

Procedure:

  • Animal Preparation:

    • Anesthetize the guinea pig with urethane.

    • Perform a tracheotomy and insert a tracheal cannula for artificial ventilation.

    • Cannulate the jugular vein for intravenous administration of substances.

  • Drug Administration:

    • Administer this compound orally (p.o.) at desired doses (e.g., 0.01, 0.03, 0.1 mg/kg) or vehicle control 1-2 hours prior to histamine challenge.

  • Induction of Bronchoconstriction:

    • Administer a bolus intravenous (i.v.) injection of histamine (e.g., 5-10 µg/kg) to induce a measurable increase in bronchomotor tone.

  • Measurement of Bronchoconstriction:

    • Record changes in pulmonary inflation pressure or use a whole-body plethysmograph to measure changes in airway resistance and dynamic lung compliance.[6][7]

  • Data Analysis:

    • Calculate the percentage inhibition of the histamine-induced bronchoconstriction at each dose of this compound.

    • Determine the ED₅₀ value of this compound.

Protocol 2: PAF- and LTD4-Induced Bronchoconstriction

Objective: To assess the effect of this compound on bronchoconstriction induced by platelet-activating factor (PAF) and leukotriene D4 (LTD4).

Materials:

  • Same as Protocol 1, with the addition of:

  • Platelet-Activating Factor (PAF)

  • Leukotriene D4 (LTD4)

Procedure:

  • Animal Preparation and Drug Administration:

    • Follow steps 1 and 2 from Protocol 1, using higher doses of this compound as required (e.g., 0.1, 0.3, 1.0 mg/kg for PAF; 1.0, 3.0, 10.0 mg/kg for LTD4).[3]

  • Induction of Bronchoconstriction:

    • Administer a systemic injection of either PAF or LTD4 to induce bronchospasm.

  • Measurement and Data Analysis:

    • Follow steps 4 and 5 from Protocol 1 to measure the bronchoconstrictor response and calculate the inhibitory effect of this compound and its corresponding ED₅₀.

Visualizations

Signaling Pathways and Experimental Workflows

G This compound's Mechanism in Bronchoconstriction cluster_mediators Bronchoconstrictive Mediators cluster_receptors Cellular Receptors Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor PAF PAF PAF_Receptor PAF Receptor PAF->PAF_Receptor LTD4 LTD4 CysLT1_Receptor CysLT1 Receptor LTD4->CysLT1_Receptor Airway_Smooth_Muscle Airway Smooth Muscle H1_Receptor->Airway_Smooth_Muscle PAF_Receptor->Airway_Smooth_Muscle CysLT1_Receptor->Airway_Smooth_Muscle This compound This compound This compound->H1_Receptor Blocks This compound->PAF_Receptor Inhibits (at higher doses) This compound->CysLT1_Receptor Inhibits (at higher doses) Lipoxygenase_Pathway 5-Lipoxygenase Pathway This compound->Lipoxygenase_Pathway May Inhibit Bronchoconstriction Bronchoconstriction Airway_Smooth_Muscle->Bronchoconstriction

Caption: this compound's multifaceted antagonism of bronchoconstriction.

G Experimental Workflow for Evaluating this compound cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Model Guinea Pig Model Anesthesia Anesthesia & Cannulation Animal_Model->Anesthesia Drug_Admin This compound or Vehicle (Oral Administration) Anesthesia->Drug_Admin Challenge Induce Bronchoconstriction (Histamine, PAF, or LTD4) Drug_Admin->Challenge Measurement Measure Respiratory Parameters (e.g., Airway Resistance) Challenge->Measurement Data_Analysis Calculate % Inhibition Measurement->Data_Analysis ED50_Calc Determine ED₅₀ Data_Analysis->ED50_Calc

Caption: Workflow for assessing this compound's in vivo efficacy.

References

Application Notes and Protocols for Mizolastine-Induced Cutaneous Reaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals to standardize the induction and assessment of cutaneous reactions in clinical studies involving Mizolastine, a second-generation H1 receptor antagonist.

Introduction

This compound is a non-sedating antihistamine recognized for its efficacy in managing allergic conditions such as allergic rhinitis and urticaria.[1][2] Its primary mechanism of action involves the selective blockade of peripheral histamine H1 receptors, which effectively suppresses the wheal and flare response—a hallmark of allergic skin reactions.[2] The protocols outlined below describe standardized methods for quantifying the antihistaminic activity of this compound through histamine- and allergen-induced cutaneous reactions.

Histamine-Induced Wheal and Flare Reaction

The histamine-induced wheal and flare test is a fundamental pharmacodynamic assay to evaluate the efficacy of H1 antihistamines. This test involves the intradermal administration of histamine to induce a localized cutaneous reaction, which is then measured to assess the inhibitory effect of the study drug.

Experimental Protocol: Histamine Intradermal Injection

This protocol details the procedure for inducing and assessing the wheal and flare response following an intradermal injection of histamine.

2.1.1. Materials

  • This compound tablets (e.g., 5 mg, 10 mg, 15 mg)[1]

  • Placebo tablets

  • Histamine solution for intradermal injection (e.g., 2 µg)[1][3]

  • Saline solution (0.9% NaCl) as a negative control[3]

  • Tuberculin syringes with 27-gauge needles

  • Fine-tipped marker pen

  • Transparent tape

  • Millimeter ruler or digital caliper

  • Image analysis software (optional)

2.1.2. Subject Preparation

  • Subjects should be healthy volunteers or atopic patients, depending on the study objectives.[1][4]

  • A washout period for any antihistamine medication is required (typically 7 days).[5][6]

  • The volar aspect of the forearm is the preferred site for injection. The area should be clean and free of any skin lesions.

2.1.3. Procedure

  • Administer the assigned dose of this compound or placebo to the subjects. This can be a single dose or repeated daily doses.[1][3]

  • At predetermined time points before and after drug administration (e.g., baseline, and 2, 4, 6, 8, 10, 12, 14, and 24 hours post-dose), perform the histamine challenge.[1]

  • Inject 0.05 mL of the histamine solution intradermally to raise a small bleb.

  • At a contralateral site, inject 0.05 mL of saline as a negative control.[3]

  • After a specified time (typically 10-15 minutes for peak response), outline the borders of the wheal and the flare reaction using a fine-tipped marker.[7]

  • Place a piece of transparent tape over the outlined areas, press gently, and then transfer the tape to a paper record.

  • Measure the largest and smallest diameter of the wheal and flare. The area can be calculated using the formula: Area = π × (d1/2) × (d2/2), where d1 and d2 are the major and minor diameters. Alternatively, digital photography and image analysis software can be used for more precise measurements.

Experimental Protocol: Histamine Prick Test

The skin prick test is another common method to induce a histamine-mediated cutaneous reaction.

2.2.1. Materials

  • This compound tablets (e.g., 10 mg)[5][6]

  • Placebo tablets

  • Histamine solutions of varying concentrations (e.g., 0, 5, 10, 20, 40, 80, 160 mg/mL)[5][6]

  • Glycerin saline as a negative control

  • Standardized skin prick test lancets

2.2.2. Procedure

  • Follow the same subject preparation and drug administration as in the intradermal injection protocol.

  • Place a drop of each histamine concentration and the negative control solution on the volar aspect of the forearm, ensuring sufficient space between drops.

  • Pass a lancet through each drop at a 45-60 degree angle to the skin, with the tip lifting the epidermis.

  • After 15-20 minutes, wipe off the solutions and measure the resulting wheal and flare areas as described previously.[7]

Allergen-Induced Cutaneous Reaction

For studies involving atopic individuals, an allergen challenge can be used to assess the effect of this compound on a more clinically relevant allergic reaction.

Experimental Protocol: Allergen Skin Prick Test

This protocol is adapted for inducing an allergic reaction using common allergens.

3.1.1. Materials

  • This compound tablets (e.g., 10 mg)[4]

  • Placebo tablets

  • Standardized allergen extracts (e.g., grass pollen, house dust mite) at increasing concentrations.[4]

  • Histamine solution (e.g., 10 mg/mL) as a positive control.[4]

  • Glycerin saline as a negative control.

  • Standardized skin prick test lancets.

3.1.2. Procedure

  • The protocol follows the same principles as the histamine prick test.

  • Subjects are administered this compound or placebo over a defined period (e.g., 8 weeks of daily dosing).[4]

  • Skin prick tests with allergens, histamine, and a negative control are performed at baseline and at various time points during the treatment period (e.g., days 7, 28, 42, and 56).[4]

  • Wheal and flare responses are measured 15-20 minutes after pricking the skin.[7]

Data Presentation

Quantitative data from these studies should be summarized in tables to facilitate comparison between treatment groups.

Table 1: Inhibition of Histamine-Induced Wheal and Flare by this compound (10 mg)
Time Post-Dose (hours)Mean Wheal Area Inhibition (%) vs. PlaceboMean Flare Area Inhibition (%) vs. Placebo
1Onset of action observed[2]Appears within 1 hour[1]
3-4Peak effect[2]Maximum effect[1]
24Sustained activity[2]Persists for 24 hours[1]
Table 2: Comparative Efficacy of this compound (10 mg) vs. Other Antihistamines at 24 hours
ParameterThis compound (10 mg)Cetirizine (10 mg)Loratadine (10 mg)Terfenadine (120 mg)Placebo
Wheal Area Inhibition Significantly greater than placebo[3]Significantly greater than this compound[5][6]This compound significantly more active[3]As active as this compound[3]-
Flare Area Inhibition Significantly greater than placebo[3]Significantly greater than this compound[5][6]This compound significantly more active[3]As active as this compound[3]-
Mean AUC for Wheal (log2(mg/ml) x mm²) 117.8[5]64.8[5]--4179.3 (for flare)[6]
Mean AUC for Flare (log2(mg/ml) x mm²) 2340.8[5]939.4[5]--4179.3[6]

AUC: Area Under the Curve, indicating overall antihistaminic effect over a range of histamine concentrations.

Table 3: Effect of this compound (10 mg) on Allergen-Induced Cutaneous Reactions (8-week treatment)
Time on TreatmentMean Wheal Area Inhibition (%) vs. PlaceboMean Flare Area Inhibition (%) vs. Placebo
Day 7-76% (vs. +20% for placebo)[4]-86% (vs. +5% for placebo)[4]
Day 28Maintained suppression[4]Maintained suppression[4]
Day 42Maintained suppression[4]Maintained suppression[4]
Day 56Maintained suppression[4]Maintained suppression[4]

Visualization of Pathways and Workflows

Signaling Pathway of Histamine-Induced Cutaneous Reaction

Histamine_Signaling cluster_mast_cell Mast Cell cluster_skin Skin Tissue Allergen Allergen IgE IgE Allergen->IgE Binds to Histamine Granules Histamine Granules IgE->Histamine Granules Triggers degranulation Histamine Release Histamine Release Histamine Granules->Histamine Release H1 Receptor H1 Receptor Histamine Release->H1 Receptor Binds to Endothelial Cells Endothelial Cells H1 Receptor->Endothelial Cells Activates Sensory Nerves Sensory Nerves H1 Receptor->Sensory Nerves Activates Vasodilation Vasodilation Endothelial Cells->Vasodilation Increased Permeability Increased Permeability Endothelial Cells->Increased Permeability Axon Reflex Axon Reflex Sensory Nerves->Axon Reflex Flare Flare (Erythema) Vasodilation->Flare Wheal Wheal (Edema) Increased Permeability->Wheal Axon Reflex->Flare This compound This compound This compound->H1 Receptor Blocks

Caption: Histamine H1 receptor signaling pathway in cutaneous allergic reactions.

Experimental Workflow for Wheal and Flare Assessment

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment & Challenge cluster_assessment Assessment cluster_analysis Data Analysis A Subject Recruitment & Informed Consent B Washout Period (e.g., 7 days) A->B C Baseline Skin Test (Day 0) B->C D Randomization C->D E1 Administer this compound D->E1 E2 Administer Placebo D->E2 F Induce Cutaneous Reaction (Histamine or Allergen) E1->F E2->F G Wait for Peak Response (10-20 mins) F->G H Outline Wheal & Flare G->H I Measure Diameters/Area H->I J Record Data I->J K Calculate Inhibition vs. Baseline/Placebo J->K L Statistical Analysis K->L

Caption: General experimental workflow for assessing cutaneous reactions.

References

Application of Mizolastine in Chronic Idiopathic Urticaria Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Idiopathic Urticaria (CIU), also known as Chronic Spontaneous Urticaria (CSU), is a debilitating skin condition characterized by the recurrent onset of wheals, angioedema, or both, for a duration of six weeks or more, without an identifiable external trigger.[1] The pathophysiology of CIU is complex, with mast cell activation and the subsequent release of histamine and other inflammatory mediators playing a central role.[1][2] Mizolastine, a second-generation H1-antihistamine, has demonstrated efficacy in the management of CIU.[3][4] Beyond its H1-receptor antagonism, this compound exhibits anti-inflammatory and anti-allergic properties, making it a valuable tool for investigating the molecular mechanisms underlying CIU.[5]

These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo research models of CIU, facilitating the study of its mechanism of action and the exploration of novel therapeutic strategies.

Mechanism of Action of this compound

This compound primarily exerts its therapeutic effect by selectively blocking the histamine H1 receptor, thereby antagonizing the actions of histamine released from mast cells.[5][6] This prevents the characteristic wheal and flare response, pruritus, and swelling associated with urticaria.[6] Furthermore, preclinical studies have revealed that this compound possesses additional anti-inflammatory properties.[5] In vitro studies using murine mast cells have shown that this compound can inhibit the activation of key signaling molecules involved in mast cell degranulation. Specifically, this compound has been shown to inhibit the phosphorylation of Akt and the activation of Protein Kinase C (PKC) in a dose-dependent manner.[7][8][9] This suggests that this compound's efficacy in CIU may extend beyond simple H1-receptor blockade to the modulation of intracellular signaling cascades that govern mast cell activation.

Quantitative Data Summary

The following tables summarize the quantitative data from clinical and preclinical studies on the efficacy and effects of this compound.

Table 1: Clinical Efficacy of this compound in Chronic Idiopathic Urticaria

ParameterThis compound (10 mg/day)Loratadine (10 mg/day)PlaceboCitation
Mean reduction in pruritus score (VAS, mm) after 2 weeks -36.7 (P=0.0001 vs placebo)-29.8 (P=0.0071 vs placebo)-16.3[10]
Mean number of weekly urticarial episodes after 2 weeks 7.9 (P=0.0061 vs placebo)8.3 (P=0.0221 vs placebo)13.3[10]
Reduction in mean total duration of episodes (hours) From 13.7 to 5.1From 8.2 to 5.1-[11]
Improvement in angioedema 85% of patients showed improvement75% of patients showed improvement-[11]

Table 2: In Vitro Effects of this compound on Mast Cell Signaling

ParameterThis compound ConcentrationEffectCitation
Akt Phosphorylation 10⁻⁹ to 10⁻⁵ mol/LInhibition[7][8]
PKC Activation Dose-dependentInhibition[7][8][9]
Fyn, p38, ERK Phosphorylation 10⁻⁹ to 10⁻⁵ mol/LNo inhibition[7][8]

Experimental Protocols

In Vitro Models

This protocol describes the culture of murine bone marrow-derived mast cells (BMMCs) and their stimulation to study the effects of this compound on signaling pathways.

Materials:

  • Bone marrow cells from mice

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, 10 ng/mL IL-3, and 10 ng/mL SCF

  • This compound

  • DNP-IgE and DNP-HSA (for antigen-specific stimulation)

  • Compound 48/80 (for non-specific stimulation)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Protocol:

  • Isolate bone marrow cells from the femurs and tibias of mice.

  • Culture the cells in complete RPMI-1640 medium containing IL-3 and SCF for 4-6 weeks to differentiate them into mature mast cells.

  • For antigen-specific stimulation, sensitize the BMMCs with DNP-IgE (1 µg/mL) overnight.

  • Wash the cells with PBS to remove unbound IgE.

  • Pre-incubate the sensitized cells with varying concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁵ M) or vehicle control for 1 hour at 37°C.

  • Stimulate the cells with DNP-HSA (100 ng/mL) for the desired time points (e.g., 5, 15, 30 minutes).

  • For non-specific stimulation, incubate non-sensitized cells with this compound as in step 5 and then stimulate with Compound 48/80 (10 µg/mL).

  • After stimulation, place the cells on ice and wash with ice-cold PBS.

  • Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant for downstream analysis (e.g., Western blotting).

This protocol details the detection of phosphorylated proteins such as Akt in mast cell lysates.[12]

Materials:

  • Mast cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Determine the protein concentration of the cell lysates.

  • Mix the lysates with Laemmli sample buffer and boil for 5 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-Akt) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-total-Akt).

This assay quantifies mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.[8][9]

Materials:

  • Mast cells (e.g., BMMCs or RBL-2H3 cells)

  • Tyrode's buffer

  • This compound

  • Stimulating agent (e.g., DNP-HSA for IgE-sensitized cells, Compound 48/80)

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate

  • Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0)

  • Triton X-100 (for total release)

  • 96-well plates

  • Plate reader

Protocol:

  • Seed mast cells into a 96-well plate.

  • If using IgE-mediated stimulation, sensitize the cells with DNP-IgE overnight.

  • Wash the cells with Tyrode's buffer.

  • Pre-incubate the cells with varying concentrations of this compound or vehicle control for 1 hour at 37°C.

  • Add the stimulating agent to induce degranulation. For total release, lyse a separate set of wells with Triton X-100. For spontaneous release, add buffer only.

  • Incubate for 30-60 minutes at 37°C.

  • Centrifuge the plate to pellet the cells.

  • Carefully transfer the supernatant to a new 96-well plate.

  • Add the pNAG substrate to each well and incubate for 1-2 hours at 37°C.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 405 nm using a plate reader.

  • Calculate the percentage of β-hexosaminidase release for each condition relative to the total release.

This protocol measures changes in intracellular calcium concentration using a fluorescent calcium indicator like Fura-2 AM.[13][14]

Materials:

  • Mast cells

  • HEPES-buffered saline solution (HBSS)

  • Fura-2 AM

  • Pluronic F-127

  • This compound

  • Stimulating agent

  • Fluorescence microscope with an imaging system capable of ratiometric imaging

Protocol:

  • Seed mast cells on glass coverslips.

  • Load the cells with Fura-2 AM (e.g., 2-5 µM) in HBSS containing Pluronic F-127 for 30-60 minutes at 37°C.

  • Wash the cells with HBSS to remove extracellular dye.

  • Mount the coverslip on the microscope stage.

  • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

  • Add this compound or vehicle control to the cells and continue imaging.

  • Add the stimulating agent and record the changes in the 340/380 nm fluorescence ratio over time.

  • The ratio of fluorescence intensities is proportional to the intracellular calcium concentration.

In Vivo Models

The PCA model is a classic in vivo model of IgE-mediated mast cell activation and is useful for evaluating the anti-allergic effects of compounds like this compound.[2][5][15]

Materials:

  • BALB/c mice

  • Anti-DNP IgE antibody

  • DNP-HSA antigen

  • Evans blue dye

  • This compound

  • Saline

  • Micrometer

Protocol:

  • Sensitize the mice by intradermally injecting anti-DNP IgE into one ear. Inject saline into the contralateral ear as a control.

  • After 24 hours, administer this compound (e.g., 1-10 mg/kg) or vehicle control orally via gavage.[16][17][18][19][20]

  • One hour after drug administration, intravenously inject DNP-HSA mixed with Evans blue dye.

  • After 30-60 minutes, sacrifice the mice and excise the ears.

  • Measure the diameter of the blue spot on the ear to quantify the extent of plasma extravasation.

  • The ears can also be processed for histological analysis to assess mast cell degranulation and inflammatory cell infiltration.

This model uses a non-specific mast cell degranulator to induce urticaria-like symptoms.[11][21][22]

Materials:

  • Mice (e.g., BALB/c or C57BL/6)

  • Compound 48/80

  • This compound

  • Saline

  • Micrometer

Protocol:

  • Administer this compound (e.g., 1-10 mg/kg) or vehicle control orally via gavage.

  • After 1 hour, intradermally inject Compound 48/80 into the hind paw or ear of the mice.

  • Measure the paw or ear thickness using a micrometer at various time points (e.g., 30, 60, 120 minutes) to assess edema.

  • Observe and count the number of scratching bouts directed towards the injection site over a defined period to quantify the itch response.

Visualizations

Signaling Pathways

Mizolastine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R H1 Receptor Antigen_IgE Antigen-IgE Complex FceRI FcεRI Antigen_IgE->FceRI Cross-linking PLC PLC FceRI->PLC PI3K PI3K FceRI->PI3K Histamine_Vesicle Histamine Granule Histamine_Vesicle->H1R Binds to IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates Degranulation Degranulation Akt->Degranulation Promotes PKC->Degranulation Promotes Ca_influx Ca²⁺ Influx Ca_release->Ca_influx Triggers Ca_influx->Degranulation Triggers This compound This compound This compound->H1R Blocks This compound->Akt Inhibits Phosphorylation This compound->PKC Inhibits Activation In_Vitro_Workflow cluster_culture Cell Culture & Treatment cluster_analysis Downstream Analysis start Culture Mast Cells (e.g., BMMCs) sensitize Sensitize with IgE (optional) start->sensitize wash Wash sensitize->wash treat Pre-treat with This compound wash->treat stimulate Stimulate (Antigen or C48/80) treat->stimulate lysate Cell Lysis stimulate->lysate supernatant Collect Supernatant stimulate->supernatant calcium Calcium Imaging (Fura-2 AM) stimulate->calcium Live Cell Imaging western Western Blot (p-Akt, etc.) lysate->western degranulation Degranulation Assay (β-Hexosaminidase) supernatant->degranulation In_Vivo_Workflow cluster_pca Passive Cutaneous Anaphylaxis (PCA) cluster_c4880 Compound 48/80 Model sensitize_pca Intradermal IgE Sensitization gavage_pca Oral Gavage: This compound sensitize_pca->gavage_pca challenge_pca IV Challenge: Antigen + Evans Blue gavage_pca->challenge_pca measure_pca Measure Ear Swelling & Dye Extravasation challenge_pca->measure_pca gavage_c4880 Oral Gavage: This compound challenge_c4880 Intradermal C48/80 gavage_c4880->challenge_c4880 measure_edema Measure Edema challenge_c4880->measure_edema measure_itch Quantify Scratching challenge_c4880->measure_itch

References

Spectrophotometric Methods for the Determination of Mizolastine in Pharmaceutical Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of Mizolastine in pharmaceutical dosage forms using various spectrophotometric methods. These methods are simple, cost-effective, and suitable for routine quality control analysis. The protocols outlined below include direct UV spectrophotometry and visible spectrophotometry based on complexation reactions.

Overview of Spectrophotometric Methods

Spectrophotometry is a widely used analytical technique for the quantitative determination of drugs. For this compound, a benzimidazole derivative and H1-receptor antagonist, several methods have been developed. These can be broadly categorized as:

  • UV Spectrophotometry: This method relies on the inherent ultraviolet absorbance of the this compound molecule in a suitable solvent. It is a straightforward and rapid technique.

  • Visible Spectrophotometry: These methods involve the reaction of this compound with a chromogenic reagent to form a colored complex that absorbs in the visible region of the electromagnetic spectrum. These methods can offer enhanced sensitivity and specificity.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for various spectrophotometric methods used for this compound determination.

Method Technique Reagent(s) λmax (nm) Linearity Range (µg/mL) Molar Extinction Coefficient (L mol⁻¹ cm⁻¹) Reference
Method 1UV SpectrophotometryMethanol2895 - 15165536.43[1][2]
Method 2Visible SpectrophotometryCobalt Thiocyanate62020 - 100Not Reported
Method 3Visible SpectrophotometryMethyl Orange42010 - 50Not Reported
Method 4Visible SpectrophotometryBromothymol Blue4152 - 10Not Reported
Method 5Visible SpectrophotometryPicric Acid4003 - 15Not Reported[3][4][5]
Method 6Visible SpectrophotometryChloranilic Acid53050 - 250Not Reported[3][4][5]

Experimental Workflow

The general experimental workflow for the spectrophotometric determination of this compound is depicted in the diagram below.

G General Workflow for Spectrophotometric Analysis of this compound cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_quant Quantification start Weigh this compound Standard / Tablet Powder stock_std Prepare Standard Stock Solution start->stock_std stock_sample Prepare Sample Stock Solution start->stock_sample working_std Prepare Working Standard Solutions (Serial Dilutions) stock_std->working_std working_sample Prepare Working Sample Solution stock_sample->working_sample reaction Reaction with Chromogenic Reagent (for Visible Methods) working_std->reaction measurement Measure Absorbance at λmax working_std->measurement Direct UV working_sample->reaction working_sample->measurement Direct UV reaction->measurement cal_curve Plot Calibration Curve (Absorbance vs. Concentration) measurement->cal_curve regression Perform Linear Regression Analysis cal_curve->regression concentration Calculate Concentration of this compound in Sample regression->concentration end Report Results concentration->end

Caption: General workflow for this compound analysis.

Detailed Experimental Protocols

Method 1: UV Spectrophotometric Determination
  • Principle: This method is based on the measurement of the ultraviolet absorbance of this compound in methanol at its absorption maximum.[1] No interference from common tablet excipients has been observed.[1][2]

  • Apparatus: UV-Visible Spectrophotometer (e.g., Shimadzu UV/Vis 1601), 1 cm matched quartz cells.[1]

  • Reagents: Methanol (Analytical Grade).[1]

  • Preparation of Standard Stock Solution (250 µg/mL): Accurately weigh 25 mg of pure this compound and transfer it to a 100 mL volumetric flask. Dissolve in a small amount of methanol and then make up the volume to 100 mL with methanol.[1]

  • Preparation of Working Standard Solutions (5-15 µg/mL): From the stock solution, prepare a series of dilutions in 10 mL volumetric flasks to obtain concentrations in the range of 5-15 µg/mL.[1]

  • Preparation of Sample Solution: Weigh and finely powder 20 tablets. Transfer a quantity of powder equivalent to 25 mg of this compound into a 100 mL volumetric flask containing about 50 mL of methanol.[1] Sonicate the solution for 30 minutes, then make up the volume with methanol. Filter the solution through a Whatman No. 41 filter paper.[1] Dilute an appropriate aliquot of the filtrate with methanol to obtain a final concentration within the Beer's law range.

  • Assay Procedure:

    • Determine the absorption maximum (λmax) by scanning a 10 µg/mL solution of this compound from 200-400 nm against a methanol blank. The λmax should be approximately 289 nm.[1][2]

    • Measure the absorbance of the working standard solutions and the sample solution at 289 nm against the methanol blank.

    • Plot a calibration curve of absorbance versus concentration for the standard solutions.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

Method 2-4: Visible Spectrophotometry by Ion-Association Complex Formation

These methods are based on the formation of colored ion-association complexes between this compound (which contains a cyclic tertiary nitrogen) and specific dyes in an acidic medium.

  • Apparatus: UV-Visible Spectrophotometer (e.g., Systronics double beam 2201), 1 cm matched quartz cells, separating funnels.

  • Reagents:

    • 0.1 N Hydrochloric Acid (HCl).

    • Method 2 (Cobalt Thiocyanate): Dissolve 7.25 g of cobaltous nitrate and 3.8 g of ammonium thiocyanate in 100 mL of distilled water.

    • Method 3 (Methyl Orange): Prepare an aqueous solution.

    • Method 4 (Bromothymol Blue): Prepare an aqueous solution.

    • pH 2 Buffer.

    • Chloroform, Nitrobenzene, Benzene (Analytical Grade).

  • Preparation of Standard Stock Solution (1 mg/mL):

    • For Method 2: Accurately weigh 100 mg of pure this compound and dissolve in 100 mL of chloroform.

    • For Methods 3 & 4: Accurately weigh 100 mg of pure this compound and dissolve in 100 mL of 0.1 N HCl.

  • Preparation of Sample Solution:

    • Weigh and powder 20 tablets.

    • For Method 2, transfer a powder quantity equivalent to 100 mg of this compound to a 100 mL volumetric flask and extract with 100 mL of chloroform.

    • For Methods 3 & 4, transfer a powder quantity equivalent to 100 mg of this compound to a 100 mL volumetric flask and extract with 100 mL of 0.1 N HCl.

    • Filter the solutions and use appropriate dilutions for the assay.

  • Assay Procedure:

    • Method 2 (Cobalt Thiocyanate):

      • Into a series of 25 mL separating funnels, pipette aliquots of the standard solution (20-100 µg).

      • Add 4 mL of pH 2 buffer and 4 mL of cobalt thiocyanate reagent.

      • Extract the complex with 10 mL of nitrobenzene.

      • Measure the absorbance of the organic layer at 620 nm against a reagent blank.

    • Methods 3 & 4 (Methyl Orange & Bromothymol Blue):

      • Pipette aliquots of the standard solution into a series of separating funnels.

      • Add the respective dye solution (Methyl Orange or Bromothymol Blue).

      • Extract the ion-pair complex with 10 mL of chloroform (for Methyl Orange) or benzene (for Bromothymol Blue).

      • Dry the organic layer over anhydrous sodium sulphate.

      • Measure the absorbance at 420 nm for Method 3 and 415 nm for Method 4 against a reagent blank.

Method 5-6: Visible Spectrophotometry by Charge-Transfer and Salt Formation
  • Principle:

    • Method 5 (Picric Acid): Based on the formation of a yellow-colored picrate salt between the free base of this compound and picric acid.[3][5]

    • Method 6 (Chloranilic Acid): this compound, as an electron donor, reacts with chloranilic acid, a π-acceptor, to form a colored charge-transfer complex.[3][5] The reaction is attributed to the presence of a cyclic tertiary nitrogen in the this compound structure.[5]

  • Apparatus: UV-Visible Spectrophotometer (e.g., Systronics double beam 2201), 1 cm matched quartz cells.[5]

  • Reagents:

    • Picric Acid Reagent: Dissolve 400 mg of picric acid in 100 mL of chloroform.[5]

    • Chloranilic Acid Reagent: Dissolve 100 mg of chloranilic acid in 20 mL of isopropyl alcohol, filter, and make up to 100 mL with chloroform.[5]

  • Preparation of Standard and Sample Solutions: Follow the procedures for preparing stock and working solutions as described in the previous methods, using appropriate solvents.

  • Assay Procedure:

    • Method 5 (Picric Acid):

      • To aliquots of the standard/sample solution, add the picric acid reagent.

      • Allow the reaction to complete.

      • Measure the absorbance of the yellow-colored salt at 400 nm against a reagent blank.[3][5]

    • Method 6 (Chloranilic Acid):

      • To aliquots of the standard/sample solution, add the chloranilic acid reagent.

      • Allow the reaction to complete.

      • Measure the absorbance of the developed chromogen at 530 nm against a reagent blank.[3][5]

Validation of the Methods

The described methods have been validated for various parameters. The low relative standard deviation (RSD) values reported in the literature indicate good reproducibility.[1] Recovery studies have shown the methods to be accurate and suitable for the determination of this compound in tablet formulations.[1] Linearity is established by the high correlation coefficients (e.g., r = 0.9998 for the UV method) obtained from the calibration curves.[1] These methods are reported to be sensitive, accurate, and reproducible for the routine analysis of this compound.[1][2][4]

References

Troubleshooting & Optimization

Improving aqueous solubility of Mizolastine for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mizolastine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to the aqueous solubility of this compound for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that affect its solubility?

A1: this compound is a benzimidazole derivative classified as a Biopharmaceutics Drug Disposition Classification System (BDDCS) Class II compound, which is characterized by low solubility and high permeability.[1] Its poor aqueous solubility is a primary challenge for in vitro experimental design.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₄H₂₅FN₆O[2]
Molecular Weight 432.5 g/mol [2]
Aqueous Solubility ~0.01 mg/mL (practically insoluble)[1]
pKa 9.99, 5.99, 3.2[1]
LogP 3.42[3]
Solubility in Organic Solvents Soluble in DMSO; Slightly soluble in methanol and chloroform (with heating).[1][4][1][4]
Form White to off-white solid powder.[3]
Q2: My this compound is not dissolving in aqueous buffers. What are the recommended methods to improve its solubility for in vitro studies?

A2: Due to its hydrophobic nature, this compound will not readily dissolve in neutral aqueous buffers. Several techniques can be employed to enhance its solubility. The choice of method depends on the specific requirements of your experiment, such as the final concentration needed and the tolerance of the assay to organic solvents or other excipients.

Common solubilization strategies include:

  • Use of Co-solvents: Employing a water-miscible organic solvent to first dissolve this compound before diluting it into your aqueous medium. Dimethyl sulfoxide (DMSO) is the most common choice.[5]

  • pH Adjustment: Modifying the pH of the buffer can increase the solubility of ionizable compounds. However, this must be compatible with your experimental system's physiological pH range.

  • Use of Surfactants: Non-ionic surfactants like Tween 80 can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in aqueous solutions.[5][6]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, enhancing their aqueous solubility.[3][7]

Q3: Can you provide a detailed protocol for preparing a this compound stock solution using a co-solvent?

A3: Yes. The most straightforward method is to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your cell culture medium or buffer.

Experimental Protocol: Preparing a this compound Stock Solution with DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity, sterile DMSO to achieve a high-concentration stock (e.g., 10-25 mM). For example, to prepare a 10 mM stock, dissolve 4.325 mg of this compound in 1 mL of DMSO.

  • Solubilization: Vortex the solution vigorously. If needed, use a sonicator bath for a few minutes to ensure the compound is fully dissolved.[8][9] A gentle warming of the tube may also aid dissolution.[9]

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube to remove any potential microbial contamination or undissolved particulates.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[3]

  • Preparation of Working Solution: When ready to use, thaw an aliquot and dilute it serially in your aqueous experimental medium to the final desired concentration. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity in cell-based assays.

G cluster_workflow Workflow: this compound Stock Solution Preparation weigh 1. Weigh this compound Powder add_dmso 2. Add 100% DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve filter 4. Sterile Filter (0.22 µm) dissolve->filter aliquot 5. Aliquot and Store at -20°C filter->aliquot dilute 6. Dilute in Aqueous Medium for Use aliquot->dilute Day of Experiment

Caption: A standard workflow for preparing a this compound stock solution.

Q4: How do different solubilization methods compare, and are there pre-formulated examples?

A4: The choice of method involves trade-offs between solubilizing power and potential interference with the in vitro system.

Table 2: Comparison of Common Solubilization Methods

MethodAdvantagesDisadvantagesTypical Starting Concentration
Co-solvents (DMSO, Ethanol) Simple, effective for high-concentration stocks, well-established.[10]Potential for cell toxicity or off-target effects at higher concentrations.[10]Stock: 10-50 mM; Final: <0.5% v/v
Surfactants (Tween 80, Polysorbate 80) Low toxicity, can significantly increase solubility.[11]May interfere with certain assays or cell membrane integrity.Stock: 1-10% in solvent; Final: <0.1%
Cyclodextrins (SBE-β-CD) High solubilizing capacity, low toxicity, can be used in in vivo formulations.[3][7]Can be expensive; may interact with other components in the medium.Stock: 20-40% in saline; Final: <5%

Several formulations have been documented, particularly for achieving higher concentrations for animal studies, which can be adapted for in vitro use.

Table 3: Example this compound Formulations

ComponentsAchieved SolubilityReference
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline≥ 2.5 mg/mL (5.78 mM)[3]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.78 mM)[3]
Dissolved in PEG400Soluble (concentration not specified)[5]
Q5: What is the mechanism of action of this compound that I should consider for my experiments?

A5: this compound is a second-generation antihistamine that acts as a potent and selective antagonist of the peripheral histamine H1 receptor.[12][13] Unlike first-generation antihistamines, it has minimal ability to cross the blood-brain barrier, resulting in non-sedating effects.[12][14]

Beyond H1 antagonism, this compound exhibits anti-inflammatory properties by inhibiting the release of various mediators from mast cells and basophils, including:

  • Leukotrienes (via inhibition of 5-lipoxygenase).[1][15]

  • Tumor Necrosis Factor-alpha (TNF-α).[3][8]

  • Vascular Endothelial Growth Factor (VEGF).[3][8]

Studies on its impact on intracellular signaling show that in antigen-stimulated mast cells, this compound can inhibit the activation of Protein Kinase C (PKC) and the subsequent phosphorylation of Akt. However, it does not appear to affect the activation of other pathways like Fyn, p38, and ERK MAP kinases.[16]

G cluster_intracellular Intracellular Signaling antigen Antigen Stimulus mast_cell Mast Cell antigen->mast_cell activates histamine Histamine Release mast_cell->histamine pkc PKC mast_cell->pkc mapk MAPK Pathway (ERK, p38) mast_cell->mapk h1_receptor H1 Receptor allergic_response Allergic Response h1_receptor->allergic_response This compound This compound This compound->h1_receptor blocks This compound->pkc inhibits histamine->h1_receptor binds akt Akt pkc->akt phosphorylates

Caption: this compound's dual mechanism of action.

Troubleshooting Guide

Table 4: Common Issues and Solutions

ProblemPotential CauseRecommended Solution
Precipitate forms when adding stock solution to aqueous medium. The solubility limit of this compound has been exceeded in the final medium ("crashing out").1. Decrease the final concentration of this compound. 2. Increase the final concentration of the co-solvent or surfactant slightly, ensuring it remains within the tolerated limits of your assay. 3. Prepare an intermediate dilution of the stock solution before adding it to the final culture volume.[9]
Inconsistent results between experiments. 1. Incomplete dissolution of the initial stock. 2. Degradation of this compound due to multiple freeze-thaw cycles. 3. Inaccurate pipetting of viscous stock solutions (e.g., high-concentration DMSO).1. Always ensure the stock solution is clear and fully dissolved before use. Briefly vortex/sonicate if necessary. 2. Use single-use aliquots to maintain compound integrity.[3] 3. Use positive displacement pipettes or reverse pipetting techniques for viscous liquids.
Cell toxicity or unexpected biological effects are observed. 1. The concentration of the organic solvent (e.g., DMSO) is too high in the final working solution. 2. The solubilizing agent (surfactant, cyclodextrin) is causing cellular stress.1. Perform a solvent tolerance test to determine the maximum non-toxic concentration for your specific cell line. Aim for a final DMSO concentration of <0.5%. 2. Run a vehicle control (medium + solubilizing agent without this compound) to isolate the effects of the excipients from the drug itself.

References

Mizolastine In Vivo Antihistaminic Effect Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Mizolastine dosage for a sustained antihistaminic effect in vivo. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of this compound for in vivo studies in rodents?

For preclinical in vivo studies in rats, a starting oral dose range of 0.1 to 10 mg/kg is recommended.[1] This range has been shown to produce a dose-dependent inhibition of histamine-mediated responses. For instance, in a rat model of arachidonic acid-induced paw inflammation, a significant inhibitory effect was observed starting from a dose of 0.1 mg/kg, with a 44% inhibition at 0.3 mg/kg.[1]

Q2: What is the onset and duration of this compound's antihistaminic effect in vivo?

In human volunteers, the suppressive effect of a 10 mg oral dose of this compound on histamine-induced wheal and flare begins within 40-60 minutes, peaks at 3-4 hours, and can last for at least 24 hours.[2] Preclinical studies in rats also suggest a long-lasting action of at least 4 hours.[1] This sustained effect is a key characteristic of this compound.

Q3: How does the antihistaminic effect of this compound correlate with its plasma concentration?

Troubleshooting Guide

Issue 1: High variability in histamine-induced skin reactions between animals.

  • Possible Cause: Genetic predisposition and differences in skin sensitivity among individual animals can lead to variability.[6] The composition of the gut microbiome can also influence allergic sensitization.[6]

  • Troubleshooting Steps:

    • Use a sufficient number of animals per group: This will help to ensure that the results are statistically significant and not due to individual animal variations.

    • Ensure consistent histamine administration: Use a consistent volume and concentration of histamine solution for intradermal injections. Ensure the injection is consistently delivered to the same dermal layer.

    • Acclimatize animals: Allow animals to acclimatize to the experimental environment to reduce stress, which can influence physiological responses.

    • Monitor animal health: Ensure all animals are healthy and free from any underlying conditions that could affect their response to histamine.

Issue 2: Unexpected sedative effects observed in animals at higher doses.

  • Possible Cause: Although this compound is a second-generation antihistamine with reduced ability to cross the blood-brain barrier, high doses may lead to some central nervous system effects.[7]

  • Troubleshooting Steps:

    • Perform a dose-escalation study: Start with lower doses and gradually increase to determine the optimal dose that provides a sustained antihistaminic effect without causing significant sedation.

    • Careful observation: Closely monitor animals for any signs of sedation or behavioral changes after drug administration.

    • Consider alternative administration routes: For preclinical studies, alternative routes of administration, such as intraperitoneal injection, could be explored to potentially alter the pharmacokinetic profile and reduce peak plasma concentrations that might contribute to sedation.

Issue 3: Lack of a clear dose-response relationship in the experimental results.

  • Possible Cause: Issues with drug formulation, administration, or the experimental model itself can obscure a clear dose-response.

  • Troubleshooting Steps:

    • Verify drug formulation and stability: Ensure that the this compound formulation is homogenous and stable throughout the experiment.

    • Confirm accurate dosing: Double-check calculations and the accuracy of the administration technique (e.g., oral gavage).

    • Validate the experimental model: Ensure the chosen in vivo model is sensitive enough to detect a range of antihistaminic effects. It may be necessary to optimize the concentration of the inflammatory stimulus (e.g., histamine, compound 48/80).

    • Expand the dose range: The selected dose range may be too narrow or on the plateau of the dose-response curve. Test a wider range of doses to capture the full dose-response relationship.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Healthy Human Volunteers

ParameterValueReference
Time to Peak Plasma Concentration (Tmax) ~1.5 hours[2][3][5]
Terminal Elimination Half-life (t½) ~13 hours[2]
Plasma Protein Binding >98%[5]
Bioavailability ~65%[5]

Table 2: In Vivo Efficacy of this compound in a Rat Model of Arachidonic Acid-Induced Paw Edema

Oral Dose (mg/kg)Inhibition of EdemaReference
0.1Significant Inhibition[1]
0.3-44% (at 4 hours)[1]
1 - 10Dose-dependent Inhibition[1]

Experimental Protocols

1. Histamine-Induced Bronchoconstriction in Guinea Pigs

This model assesses the ability of an antihistamine to protect against histamine-induced airway constriction.

  • Animals: Male guinea pigs (300-400g).

  • Procedure:

    • Administer this compound or vehicle orally at the desired dose and time point before the histamine challenge.

    • Place the guinea pig in a whole-body plethysmograph to measure respiratory parameters.

    • Expose the animal to an aerosol of histamine dihydrochloride solution (e.g., 0.1% w/v) generated by a nebulizer.[8]

    • Record the time to the onset of pre-convulsive dyspnea (PCD), which is characterized by signs of respiratory distress.[8]

    • The protective effect of this compound is determined by the delay or prevention of PCD compared to the vehicle-treated group.

  • Data Analysis: Calculate the percentage of protection or the increase in the time to PCD.

2. Passive Cutaneous Anaphylaxis (PCA) in Rats

This model evaluates the ability of an antihistamine to inhibit IgE-mediated mast cell degranulation in the skin.

  • Animals: Male Wistar rats (180-200g).

  • Procedure:

    • Sensitization: Intradermally inject rat anti-ovalbumin IgE serum into two shaved sites on the dorsal skin of each rat.[9]

    • Latent Period: Allow a latent period of 24-48 hours for the IgE to bind to mast cells.

    • Drug Administration: Administer this compound or vehicle orally at the desired dose and time point before the antigen challenge.

    • Challenge: Intravenously inject a mixture of ovalbumin (the antigen) and Evans blue dye.[9] The dye will extravasate at the sites of the allergic reaction.

    • Evaluation: After a set time (e.g., 30 minutes), euthanize the animals and excise the skin at the injection sites.[9]

    • Quantification: Extract the Evans blue dye from the skin tissue using a suitable solvent (e.g., formamide) and measure the absorbance spectrophotometrically to quantify the extent of the vascular permeability.[10]

  • Data Analysis: Compare the amount of dye extravasation in the this compound-treated group to the vehicle-treated group to determine the percentage of inhibition.

Mandatory Visualizations

Caption: this compound's dual mechanism of action.

Experimental_Workflow_PCA cluster_day1 Day 1: Sensitization cluster_day2 Day 2: Treatment & Challenge cluster_evaluation Evaluation Sensitization Intradermal injection of anti-ovalbumin IgE in rat skin Drug_Admin Oral administration of This compound or vehicle Sensitization->Drug_Admin 24-48h Challenge Intravenous injection of ovalbumin + Evans blue dye Drug_Admin->Challenge 1h Euthanasia Euthanize animal (30 min post-challenge) Challenge->Euthanasia Skin_Excision Excise skin at injection sites Euthanasia->Skin_Excision Dye_Extraction Extract Evans blue dye Skin_Excision->Dye_Extraction Quantification Spectrophotometric quantification Dye_Extraction->Quantification

Caption: Passive Cutaneous Anaphylaxis (PCA) workflow.

References

Mizolastine stability issues in long-term storage and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues of mizolastine during long-term storage and offers potential solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound during long-term storage?

A1: The primary stability concerns for this compound, a benzimidazole derivative, revolve around its susceptibility to degradation under various environmental conditions. Key factors that can compromise its stability include exposure to acidic and basic conditions, oxidation, and photolytic degradation from exposure to light.[1] While specific degradation kinetics are not extensively published, forced degradation studies have shown that this compound can degrade when subjected to stress conditions such as 0.01N Hydrochloric acid, 0.01N Sodium Hydroxide, and 3.0% Hydrogen peroxide.[2]

Q2: What are the ideal storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored in a cool, dry place, protected from light.[3] The recommended storage temperature is typically between 20°C and 25°C (68°F and 77°F). It is crucial to keep this compound in a tightly sealed container to prevent moisture ingress, which can accelerate degradation.[4] For formulated products like this compound-loaded solid lipid nanoparticles (SLNs), storage at refrigerated temperatures (2-8°C) has been shown to maintain stability for at least 6 months.

Q3: How can I assess the stability of my this compound samples?

A3: Stability assessment of this compound should be performed using a validated stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[1][2] A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for accurate quantification of any degradation. Key parameters to monitor during a stability study include the appearance of the sample, assay of the active pharmaceutical ingredient (API), and the levels of any degradation products.

Q4: Are there formulation strategies to improve the long-term stability of this compound?

A4: Yes, several formulation strategies can enhance the stability of this compound. One promising approach is the encapsulation of this compound into solid lipid nanoparticles (SLNs).[5] This has been shown to create a stable, sustained-release system. Another strategy involves the development of sustained-release tablets using a fatty matrix and an organic acid, which can protect the drug and control its release.[2][6] The selection of compatible excipients is also critical to prevent interactions that could lead to degradation.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks observed in HPLC chromatogram of a stored this compound sample. Degradation of this compound due to improper storage conditions (e.g., exposure to light, high temperature, or humidity).1. Verify the storage conditions of the sample. Ensure it was stored in a cool, dry, dark place in a tightly sealed container.2. Conduct forced degradation studies (acid, base, oxidative, photolytic, thermal) on a fresh sample of this compound to identify the retention times of potential degradation products.[1][2]3. Compare the retention times of the unexpected peaks with those from the forced degradation studies to tentatively identify the degradation pathway.4. If possible, use a mass spectrometer (LC-MS) to identify the structure of the degradation products.
Decrease in the assay of this compound over time. Chemical degradation of the this compound molecule.1. Review the formulation for any incompatible excipients. Common excipients to scrutinize include those with reactive functional groups or high moisture content.[7][8]2. Evaluate the packaging material for its ability to protect against light and moisture. Consider using amber-colored containers or blister packs with high barrier properties.3. Consider reformulating the product to a more stable form, such as encapsulating it in solid lipid nanoparticles or creating a sustained-release matrix tablet.[2]
Change in physical appearance of the this compound formulation (e.g., color change, caking). Physical instability, which may be a precursor to or occur alongside chemical degradation. This can be caused by moisture absorption or interaction with excipients.[4]1. Assess the hygroscopicity of the formulation components.2. Incorporate a desiccant into the packaging if moisture is suspected to be the cause.[9]3. Re-evaluate the excipient compatibility to identify any physical interactions.[7]
Variability in dissolution profiles during stability studies. Changes in the physical properties of the formulation over time, such as particle size, crystal form (polymorphism), or interactions between the drug and excipients affecting wettability and disintegration.1. Investigate the solid-state properties of this compound in the formulation at different stability time points using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Different crystalline forms of this compound have been identified and may have different dissolution properties.[10]2. Ensure that the manufacturing process parameters are well-controlled to produce a consistent product.3. Review the formulation for any excipients that might be prone to changes upon aging (e.g., some polymers).

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol is based on a validated method for the determination of this compound and its inherent impurities.[2]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Inertsil ODS-3V, 250 x 4.6 mm, 5µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 30
    5 30
    15 70
    25 70
    27 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Diluent: Acetonitrile and water in a 50:50 ratio.

Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is based on the hot homogenization method.[11][12]

  • Lipid Phase Preparation: Weigh the desired amount of a solid lipid (e.g., Glyceryl monostearate - GMS) and heat it to approximately 5-10°C above its melting point.

  • Drug Incorporation: Dissolve this compound in a small amount of a suitable solvent (e.g., methanol) and add it to the molten lipid with continuous stirring.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Tween 80) and heat it to the same temperature as the lipid phase.

  • Homogenization: Add the hot aqueous phase to the hot lipid phase and homogenize the mixture at high speed (e.g., 10,000 rpm) for a few minutes to form a coarse oil-in-water emulsion.

  • Ultrasonication: Subject the coarse emulsion to high-power ultrasonication to reduce the particle size to the nanometer range.

  • Cooling and Solidification: Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form the SLNs.

  • Purification: The SLN dispersion can be purified by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.

  • Lyophilization (Optional): For long-term storage, the SLN dispersion can be lyophilized with a cryoprotectant (e.g., trehalose) to obtain a dry powder.

Visualizations

This compound Degradation Workflow

Workflow for Investigating this compound Degradation cluster_problem Problem Identification cluster_investigation Investigation cluster_analysis Analysis & Identification cluster_solution Solution Implementation A Observe unexpected peaks or loss of this compound assay B Review Storage Conditions (Temp, Humidity, Light) A->B C Perform Forced Degradation Studies (Acid, Base, Oxidative, Photolytic, Thermal) A->C D Analyze by Stability-Indicating HPLC B->D C->D E Compare Retention Times D->E F Characterize Degradants (e.g., LC-MS) E->F G Optimize Storage Conditions F->G H Reformulate (e.g., SLNs, excipient change) F->H I Improve Packaging F->I

Caption: A logical workflow for troubleshooting this compound degradation.

This compound Stability Influencing Factors

Key Factors Influencing this compound Stability cluster_environmental Environmental Factors cluster_formulation Formulation Factors cluster_packaging Packaging center This compound Stability Temperature Temperature Temperature->center Humidity Humidity Humidity->center Light Light Exposure Light->center Excipients Excipient Compatibility Excipients->center pH pH of Formulation pH->center DosageForm Dosage Form (e.g., Solid vs. Liquid) DosageForm->center Container Container Material Container->center Seal Seal Integrity Seal->center

Caption: A diagram illustrating the various factors that can impact the stability of this compound.

References

Technical Support Center: Method Development for Separating Mizolastine from its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for the separation of Mizolastine from its impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the separation of this compound and its impurities using High-Performance Liquid Chromatography (HPLC).

ProblemPossible Cause(s)Suggested Solution(s)
Poor resolution between this compound and Impurity C The mobile phase composition may not be optimal for separating these closely eluting compounds.- Adjust the gradient profile. A shallower gradient may improve separation. - Modify the pH of the aqueous mobile phase (Mobile Phase A). A slight adjustment can alter the ionization of the compounds and improve resolution.
Peak tailing for this compound or its impurities - Secondary interactions with the stationary phase (e.g., silanol interactions). - Column overload. - Presence of active sites on the column packing.- Ensure the pH of the mobile phase is appropriate to suppress silanol activity (an acidic pH, like the 0.1% phosphoric acid in the recommended method, is generally good for this). - Reduce the injection volume or the concentration of the sample. - Use a well-end-capped column. If the column is old, consider replacing it.
Shifting retention times - Inconsistent mobile phase preparation. - Fluctuation in column temperature. - Column equilibration is insufficient. - Pump or gradient mixer malfunction.- Prepare the mobile phase fresh daily and ensure accurate measurements. - Use a column oven to maintain a consistent temperature. - Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. - Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.
Extraneous peaks in the chromatogram - Contamination from the sample, solvent, or glassware. - Carryover from a previous injection.- Use high-purity solvents and reagents. - Thoroughly clean all glassware. - Implement a needle wash step in the injection sequence. - Inject a blank (diluent) to confirm if the extraneous peaks are from the system.
Loss of signal intensity or no peaks - Detector lamp failure. - Incorrect detector wavelength. - Sample degradation.- Check the status of the detector lamp and replace it if necessary. - Verify that the detector is set to the correct wavelength (220 nm for this method). - Ensure the sample and standard solutions are fresh and have been stored correctly.[1] Sample solutions are reported to be stable for up to 48 hours at room temperature.[1]

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting HPLC method for the separation of this compound and its five known impurities?

A1: A validated reverse-phase HPLC (RP-HPLC) method has been reported for the estimation of this compound and its five inherent impurities.[1][2] The key parameters of this method are summarized in the experimental protocol section below.

Q2: How were the five impurities (Impurity A, B, C, D, E) identified?

A2: The referenced study focuses on the separation of five inherent impurities.[1] While the detailed structures are not provided in this specific publication, pharmaceutical companies typically identify and characterize impurities through techniques like mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and forced degradation studies.[3][4] Pharmaffiliates lists several this compound impurities with their chemical structures and CAS numbers, which may correspond to these inherent impurities.[5][6]

Q3: What are the typical acceptance criteria for method validation according to ICH guidelines?

A3: According to the International Conference on Harmonisation (ICH) guidelines, method validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][7] For instance, linearity is typically established with a correlation coefficient (r²) of ≥ 0.99.[1]

Q4: What are forced degradation studies and why are they important?

A4: Forced degradation studies, also known as stress testing, are conducted to evaluate the intrinsic stability of a drug substance and to identify potential degradation products.[3][4] These studies involve exposing the drug to harsh conditions such as acid, base, oxidation, heat, and light to accelerate degradation.[1][4][8] The results help in developing stability-indicating analytical methods, understanding degradation pathways, and establishing storage conditions.[3] For this compound, forced degradation studies were performed to ensure that the degradation products do not interfere with the quantification of the main compound and its known impurities.[1]

Q5: Can this method be used for routine quality control in a pharmaceutical industry setting?

A5: Yes, the validated RP-HPLC method is reported to be simple, accurate, robust, and suitable for the routine quantification of the five inherent impurities in this compound bulk and dosage forms.[1][2]

Experimental Protocol: RP-HPLC Method for this compound and its Impurities

This protocol is based on a validated method for the separation of this compound and five of its inherent impurities.[1]

1. Chromatographic Conditions

ParameterSpecification
Column Inertsil ODS-3V, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in water
Mobile Phase B Acetonitrile
Gradient Elution A specific gradient program should be followed (refer to the original publication for the exact timetable)
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Injection Volume 10 µL
Column Temperature Ambient

2. Preparation of Solutions

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B.

  • Standard Solution: Prepare a standard solution of this compound of a known concentration in the diluent.

  • Sample Solution: Prepare the sample solution containing this compound and its impurities in the diluent.

  • Spiked Sample Solution: To determine accuracy and specificity, a sample solution can be spiked with known amounts of the five impurities.[1]

3. System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution multiple times. The acceptance criteria are typically:

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

  • Relative Standard Deviation (RSD) of peak areas: ≤ 2.0%

4. Data Analysis

The amount of each impurity is calculated based on the peak area response from the chromatogram.

Quantitative Data Summary

The following table summarizes the relative retention times (RRT) of the five inherent impurities relative to this compound.

CompoundRelative Retention Time (RRT)
Impurity A0.55
Impurity D0.67
Impurity B0.89
This compound 1.00
Impurity C1.18
Impurity E2.25

Data sourced from a study on the determination of inherent impurities in this compound.[1]

Visualizations

Experimental Workflow for Method Development

G cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Application A Define Analytical Target Profile B Select Chromatographic Mode (RP-HPLC) A->B C Screen Columns and Mobile Phases B->C D Optimize Chromatographic Conditions C->D E Specificity D->E F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I J Routine Quality Control I->J K Stability Studies J->K

Caption: Workflow for HPLC method development and validation.

Troubleshooting Logic for Poor Peak Resolution

G Start Poor Peak Resolution Q1 Are peaks fronting or tailing? Start->Q1 A1_Yes Adjust Mobile Phase pH Q1->A1_Yes Yes Q2 Is resolution consistently low? Q1->Q2 No A1_No Is resolution consistently low? A2_Yes Optimize Gradient Profile Q2->A2_Yes Yes A2_No Check for column degradation Q2->A2_No No

Caption: Decision tree for troubleshooting poor peak resolution.

References

Technical Support Center: Enhancing Mizolastine Bioavailability in Preclinical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in overcoming the poor oral bioavailability of Mizolastine in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral bioavailability of this compound?

A1: The primary challenge is this compound's low aqueous solubility. It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low solubility[1]. This poor solubility can lead to a low dissolution rate in the gastrointestinal fluids, which becomes the rate-limiting step for its absorption, thereby resulting in suboptimal and variable oral bioavailability. The absolute bioavailability of this compound in conventional tablet form is approximately 65%[2].

Q2: What are the most promising formulation strategies to improve the oral bioavailability of this compound?

A2: Several advanced formulation strategies can be employed to overcome the solubility challenges of this compound. The most promising approaches for this BCS Class II compound include:

  • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers that can encapsulate lipophilic drugs like this compound, enhancing their absorption. SLNs can be adapted for oral administration and have been shown to be an effective delivery system[1].

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal tract. This increases the surface area for absorption and maintains the drug in a solubilized state[3][4][5].

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing this compound in its amorphous (non-crystalline) state within a polymer matrix. The amorphous form has a higher energy state and thus greater solubility and dissolution rate compared to the crystalline form[6][7][8].

Q3: Are there any sustained-release formulations for this compound to modulate its pharmacokinetic profile?

A3: Yes, a sustained-release oral formulation of this compound has been developed to avoid high peak plasma concentrations that may be associated with sedative effects. This formulation utilizes a fatty matrix and an organic acid to prolong the release of this compound over 3 to 5 hours[9].

Q4: What are the key analytical methods for quantifying this compound in preclinical samples?

A4: For in vitro dissolution studies and in vivo pharmacokinetic analysis, reliable analytical methods are crucial. Commonly used methods include:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is a widely used method for the quantification of this compound in plasma and pharmaceutical dosage forms. A typical method uses a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile and/or methanol, with UV detection at approximately 285 nm[10].

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method offers higher sensitivity and selectivity, which is particularly useful for quantifying low concentrations of this compound in biological matrices like rat or human plasma. It often involves a simple protein precipitation step for sample preparation[11][12][13].

Troubleshooting Guides

Formulation-Specific Issues
Problem Potential Cause Troubleshooting Steps
Low entrapment efficiency in SLNs Poor partitioning of this compound into the lipid phase.1. Screen different lipids: Evaluate lipids in which this compound has higher solubility. Glyceryl monostearate (GMS) has been used successfully[1]. 2. Optimize the drug-to-lipid ratio: A higher lipid concentration may be required to effectively encapsulate the drug. 3. Adjust the manufacturing process: Ensure the drug is fully dissolved in the molten lipid before emulsification.
Particle aggregation in SLN suspension Insufficient surfactant concentration or inappropriate surfactant choice.1. Increase surfactant concentration: This enhances the stability of the nanoparticle suspension. Tween 80 at 0.5% w/v has been shown to be effective[1]. 2. Evaluate different surfactants: Consider non-ionic surfactants with an appropriate Hydrophile-Lipophile Balance (HLB) value. 3. Monitor zeta potential: A sufficiently high absolute zeta potential (e.g., > |-20 mV|) indicates good colloidal stability.
Poor self-emulsification of SEDDS Inappropriate ratio of oil, surfactant, and co-surfactant.1. Construct a pseudo-ternary phase diagram: This helps to identify the optimal ratios of the components that lead to the formation of a stable microemulsion. 2. Select appropriate excipients: Use oils where this compound has good solubility and surfactants with an HLB value >12 for efficient emulsification[3]. 3. Optimize the surfactant-to-oil ratio: A higher surfactant concentration (30-60%) generally improves self-emulsification[4].
Drug precipitation upon dilution of SEDDS The formulation is unable to maintain the drug in a supersaturated state.1. Incorporate a precipitation inhibitor: Certain polymers can be added to the SEDDS formulation to maintain drug supersaturation upon dilution in the aqueous environment of the GI tract. 2. Increase the amount of co-solvent: A co-solvent can help to maintain the drug in solution upon initial dispersion.
Recrystallization of this compound in ASDs The amorphous form is thermodynamically unstable. The polymer may not be effectively inhibiting crystallization.1. Select a suitable polymer: Polymers with strong interactions (e.g., hydrogen bonding) with the drug can better stabilize the amorphous form. 2. Increase the polymer loading: A higher polymer-to-drug ratio can provide better physical separation and stabilization of the drug molecules. 3. Ensure homogenous dispersion: The manufacturing process (e.g., spray drying, hot-melt extrusion) should be optimized to ensure the drug is molecularly dispersed within the polymer matrix.
In Vitro and In Vivo Study Issues
Problem Potential Cause Troubleshooting Steps
High variability in in vitro dissolution results Inconsistent formulation properties or inappropriate dissolution test parameters.1. Ensure formulation homogeneity: Check for uniformity in particle size, drug content, and morphology of the prepared batches. 2. Optimize dissolution conditions: For poorly soluble drugs like this compound, the use of a surfactant in the dissolution medium may be necessary to achieve sink conditions. The pH of the medium should also be considered based on the drug's pKa values[1]. 3. Standardize the testing procedure: Ensure consistent agitation speed, temperature, and sampling times.
Low and variable in vivo bioavailability in preclinical models Poor in vivo performance of the formulation or issues with the animal study protocol.1. Re-evaluate the formulation strategy: The chosen formulation may not be optimal for in vivo conditions. Consider the impact of GI fluids and enzymes on the formulation. 2. Optimize the animal study design: Ensure appropriate animal fasting, dosing volume, and blood sampling schedule to capture the complete pharmacokinetic profile. Rats and rabbits are commonly used models for oral bioavailability studies[14][15][16]. 3. Validate the bioanalytical method: Ensure the method for quantifying this compound in plasma is accurate, precise, and sensitive enough to detect the expected concentrations[10][11][17].

Data Presentation

The following table summarizes hypothetical pharmacokinetic parameters for different this compound oral formulations based on the expected improvements from advanced drug delivery systems. Note: This data is illustrative and intended for comparative purposes, as direct head-to-head preclinical studies for all these formulations are not publicly available.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (0-t) (ng·h/mL) Relative Bioavailability (%)
This compound Suspension (Control) 10350 ± 501.5 ± 0.52800 ± 400100
Sustained-Release (Fatty Matrix) 10250 ± 404.0 ± 1.02700 ± 350~96
Solid Lipid Nanoparticles (SLNs) 10600 ± 801.0 ± 0.34500 ± 500~160
Self-Emulsifying Drug Delivery System (SEDDS) 10750 ± 1000.8 ± 0.25600 ± 600~200
Amorphous Solid Dispersion (ASD) 10850 ± 1200.7 ± 0.26300 ± 700~225

Experimental Protocols

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is adapted from a method for preparing this compound SLNs for ocular delivery and is suitable for oral formulation development[1].

Materials:

  • This compound

  • Glyceryl monostearate (GMS) - Lipid

  • Tween 80 - Surfactant

  • Methanol

  • Purified water

Procedure:

  • Weigh 400 mg of GMS and heat it to 70°C (approximately 5°C above its melting point).

  • Dissolve 10 mg of this compound in 2 mL of methanol and add this solution to the molten GMS with continuous stirring.

  • In a separate beaker, prepare a 20 mL aqueous solution of 0.5% (w/v) Tween 80 and heat it to 70°C.

  • Add the hot aqueous surfactant solution to the molten lipid-drug mixture under high-speed stirring (e.g., 1000 rpm) to form a hot pre-emulsion.

  • Homogenize the pre-emulsion using a high-shear homogenizer or ultrasonicator for a specified period (e.g., 5-10 minutes) to reduce the particle size.

  • Allow the resulting nanoemulsion to cool down to room temperature while stirring, which will lead to the solidification of the lipid and the formation of SLNs.

  • For characterization, measure particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.

In Vitro Dissolution Testing of this compound Formulations

Apparatus: USP Apparatus II (Paddle)

Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2) for the first 2 hours, followed by 900 mL of phosphate buffer (pH 6.8) with 0.5% Tween 80.

Procedure:

  • Set the paddle speed to 50 rpm and maintain the temperature at 37 ± 0.5°C.

  • Place the this compound formulation (e.g., a capsule containing the equivalent of 10 mg this compound) in the dissolution vessel.

  • Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes in pH 1.2, and then at 2.5, 3, 4, 6, 8, 12, and 24 hours in pH 6.8).

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples through a 0.45 µm syringe filter.

  • Analyze the concentration of this compound in the samples using a validated HPLC-UV or LC-MS/MS method.

In Vivo Oral Bioavailability Study in Rats

Animal Model: Male Sprague-Dawley rats (200-250 g)

Formulations:

  • Group 1: this compound suspension in 0.5% carboxymethyl cellulose (CMC) - Control

  • Group 2: this compound-loaded SLNs

  • Group 3: this compound-loaded SEDDS

  • Group 4: this compound-loaded ASD

Procedure:

  • Fast the rats overnight (12 hours) before dosing, with free access to water.

  • Administer the respective formulations orally via gavage at a dose of 10 mg/kg.

  • Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at pre-dose and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Centrifuge the blood samples at 10,000 rpm for 10 minutes to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Determine the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation F1 This compound Suspension (Control) IV3 In Vitro Dissolution F1->IV3 F2 Solid Lipid Nanoparticles (SLNs) IV1 Particle Size & Zeta Potential F2->IV1 IV2 Entrapment Efficiency F2->IV2 F2->IV3 F3 Self-Emulsifying System (SEDDS) F3->IV1 F3->IV2 F3->IV3 F4 Amorphous Solid Dispersion (ASD) F4->IV1 F4->IV2 F4->IV3 PV1 Oral Administration to Rats IV3->PV1 PV2 Blood Sampling PV1->PV2 PV3 LC-MS/MS Analysis PV2->PV3 PV4 Pharmacokinetic Analysis PV3->PV4

Caption: Experimental workflow for developing and evaluating this compound formulations.

bioavailability_pathway cluster_lumen GI Lumen cluster_membrane Intestinal Membrane cluster_circulation Systemic Circulation Drug Poorly Soluble this compound Dissolved Dissolved this compound Drug->Dissolved Slow Dissolution (Rate-Limiting) Formulation Advanced Formulation (SLN, SEDDS, ASD) Formulation->Dissolved Enhanced Solubilization & Fast Dissolution Absorbed Absorbed this compound Dissolved->Absorbed High Permeability (BCS Class II) Bioavailable Bioavailable Drug Absorbed->Bioavailable

Caption: Mechanism of bioavailability enhancement for this compound.

troubleshooting_logic node_action node_action Start Low In Vivo Bioavailability? CheckDissolution In Vitro Dissolution Acceptable? Start->CheckDissolution CheckFormulation Formulation Stable? CheckDissolution->CheckFormulation Yes OptimizeDissolution Optimize Dissolution Method (e.g., add surfactant) CheckDissolution->OptimizeDissolution No CheckProtocol In Vivo Protocol Optimized? CheckFormulation->CheckProtocol Yes Reformulate Reformulate (e.g., change excipients, method) CheckFormulation->Reformulate No OptimizeProtocol Optimize Animal Protocol (e.g., fasting, sampling times) CheckProtocol->OptimizeProtocol No Success Improved Bioavailability CheckProtocol->Success Yes OptimizeDissolution->CheckDissolution Reformulate->CheckDissolution OptimizeProtocol->Start

Caption: Troubleshooting logic for low this compound bioavailability.

References

Adjusting Mizolastine experimental protocols for different animal species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers on adjusting Mizolastine experimental protocols for different animal species. This compound is a second-generation antihistamine with demonstrated anti-allergic and anti-inflammatory properties.[1] Understanding its pharmacokinetic and pharmacodynamic profile across various species is crucial for designing effective preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective antagonist of peripheral histamine H1 receptors.[2] This blockade prevents histamine from binding to its receptors, thereby mitigating allergic reactions. Additionally, it has been shown to inhibit histamine release from mast cells and the migration of neutrophils in animal models, suggesting anti-inflammatory properties that may be independent of H1-receptor antagonism.[2][3][4] Some evidence suggests it may also have an effect on the lipoxygenase pathway.[3]

Q2: Are there known species-specific differences in the metabolism of this compound?

A2: While detailed comparative metabolism studies across multiple preclinical species are not extensively published, it is known that this compound is extensively metabolized. In humans, the primary metabolic pathway is glucuronidation, with the cytochrome P450 3A4 enzyme system involved in producing hydroxylated metabolites.[2] It is important to note that significant interspecies differences exist in CYP enzyme activity, which can affect the metabolism and clearance of drugs.[5] For instance, the metabolism of other antihistamines like loratadine and temelastine shows marked differences between rats, dogs, monkeys, and humans.[6][7] Therefore, researchers should anticipate species-specific metabolic profiles for this compound.

Q3: What are the potential side effects of this compound in animals?

A3: In preclinical studies, this compound is generally well-tolerated. It appears to be devoid of sedative effects in rodents (rats and rabbits) at therapeutic doses.[8] However, at doses significantly higher than the therapeutic range (10 to 20 times), effects on cardiac repolarization have been observed in pharmacological studies across several species.[2][9] In conscious dogs, very high doses (70 times the therapeutic dose) in combination with ketoconazole showed electrocardiographic interactions.[2][9] Common adverse effects reported in humans, which may be relevant to observe in animal studies, include drowsiness, asthenia, increased appetite with weight gain, dry mouth, diarrhea, dyspepsia, and headache.[9][10]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Lack of Efficacy Inadequate dosage for the target species due to differences in metabolism and clearance.- Perform a dose-response study to determine the optimal dose for the specific animal model. - Review literature for established effective doses in the same or similar species. For example, oral doses of 0.1 to 10 mg/kg have been shown to be effective in rats for anti-inflammatory effects.[3]
Unexpected Sedation Although this compound is a non-sedating antihistamine, species-specific differences in blood-brain barrier penetration could lead to central nervous system effects.- Carefully observe animals for signs of sedation. - If sedation is observed, consider reducing the dose. - Compare with other second-generation antihistamines to see if this is a class effect in the specific species.
Adverse Cardiovascular Events High doses of this compound have been associated with effects on cardiac repolarization.- Use the lowest effective dose. - In studies involving high doses or long-term administration, consider including cardiovascular monitoring (e.g., ECG) in the experimental protocol, particularly in canine studies.
Variable Results Between Animals Inter-individual differences in drug metabolism within a species.- Ensure a homogenous study population in terms of age, sex, and health status. - Increase the sample size to account for individual variability.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound
Parameter Human Rodent (Apparent) Notes
Time to Peak Plasma Concentration (Tmax) ~1.5 hours[2][11]-Rapid absorption is generally observed.
Elimination Half-Life (t½) ~13 hours[2][11]6 to 8 hours[12]The apparent half-life in rodents is based on pharmacological action.
Bioavailability ~65%[2][9]-Oral administration is effective in animal models.[3][4]
Plasma Protein Binding 98.4%[2][9]-High protein binding can influence drug distribution.
Table 2: Effective Doses of this compound in Animal Models
Species Model Effective Oral Dose Range Reference
RatArachidonic acid-induced cutaneous inflammation0.1 - 10 mg/kg[3]
RatTNBS-induced colitis0.03 - 3.0 mg/kg[4]
Guinea PigAntigen-induced histamine releaseMinimal effective dose of 0.3 mg/kg[12]
Guinea PigPAF and LTD4-induced bronchospasm0.3 and 3.0 mg/kg (ED50)[12]

Experimental Protocols

General Protocol for Oral Administration of this compound

This protocol provides a general framework. Specific details should be adapted based on the animal species and experimental design.

  • Preparation of this compound Solution:

    • This compound can be suspended in a suitable vehicle such as 0.5% carboxymethylcellulose (CMC) or distilled water.

    • The concentration of the suspension should be calculated to deliver the desired dose in a volume appropriate for the animal's size (e.g., 5-10 ml/kg for rats).

  • Animal Handling and Dosing:

    • Animals should be fasted overnight prior to dosing to ensure consistent absorption, unless contraindicated by the experimental design.

    • Administer the this compound suspension orally using a gavage needle of the appropriate size for the animal.

    • For control groups, administer the vehicle alone.

  • Post-Dosing Monitoring:

    • Observe animals for any signs of distress or adverse effects, particularly within the first few hours after dosing when plasma concentrations are expected to be highest.

    • Ensure animals have free access to food and water after the initial absorption period.

  • Sample Collection (for pharmacokinetic studies):

    • Collect blood samples at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours post-dose) via appropriate methods for the species (e.g., tail vein, saphenous vein, or terminal cardiac puncture).

    • Process blood samples to obtain plasma and store at -80°C until analysis.

Visualizations

Mizolastine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds & Activates This compound This compound This compound->H1_Receptor Blocks G_Protein Gq/11 H1_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Leads to Ca_Release Ca2+ Release IP3_DAG->Ca_Release Leads to Allergic_Response Allergic Response (e.g., inflammation, smooth muscle contraction) Ca_Release->Allergic_Response Triggers

Caption: this compound's primary mechanism of action.

Experimental_Workflow Start Start Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Start->Animal_Acclimatization Group_Allocation Random Group Allocation (Control, this compound Doses) Animal_Acclimatization->Group_Allocation Baseline_Measurements Baseline Measurements (optional) Group_Allocation->Baseline_Measurements Drug_Administration This compound/Vehicle Administration (e.g., Oral Gavage) Baseline_Measurements->Drug_Administration Induction_of_Condition Induction of Allergic/ Inflammatory Condition Drug_Administration->Induction_of_Condition Data_Collection Data Collection (e.g., clinical scores, tissue samples, blood for PK) Induction_of_Condition->Data_Collection Data_Analysis Data Analysis (Statistical Comparison) Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: A generalized experimental workflow for evaluating this compound.

References

Technical Support Center: Refinement of Mizolastine Delivery for Topical and Ocular Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of Mizolastine delivery for topical or ocular applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it suitable for topical and ocular delivery?

This compound (MZL) is a second-generation antihistamine with a dual-action mechanism, exhibiting both anti-inflammatory and selective H1-receptor antagonist properties.[1][2] It is used to alleviate allergic conditions such as rhinitis and conjunctivitis.[1][3][4] Its therapeutic potential in topical applications is significant for managing conditions like atopic dermatitis and allergic conjunctivitis, offering the advantage of localized drug action and reduced systemic side effects.[5][6] this compound is classified as a Class II drug under the Biopharmaceutics Drug Disposition Classification System (BDDCS), indicating low solubility and high permeability.[1]

Q2: What are the promising formulation strategies for topical and ocular delivery of this compound?

Recent research has focused on nanoparticle-based delivery systems to enhance the topical and ocular bioavailability of this compound. Key strategies include:

  • Solid Lipid Nanoparticles (SLNs): SLNs are advanced delivery systems that can increase corneal drug absorption, improve bioavailability, and provide sustained drug release.[1][3][4] They are biocompatible and mucoadhesive, which prolongs the drug's residence time on the ocular surface.[1]

  • Spanlastics: These are elastic vesicular systems that can enhance drug permeation through the skin, making them suitable for treating dermal conditions like atopic dermatitis.[5]

  • Hydrogels: Incorporating nanoparticle systems into a hydrogel base can provide a suitable viscosity for topical application and further sustain drug release.[1][3][4][5][7]

Q3: What are the key parameters to consider when developing a this compound nanoparticle formulation?

When formulating this compound-loaded nanoparticles, the following parameters are critical for optimizing the delivery system:

  • Particle Size: Smaller particle sizes generally lead to better tissue penetration. For ocular delivery, a smaller size is crucial for avoiding irritation and improving corneal absorption.[1][3][4]

  • Entrapment Efficiency (EE%): High entrapment efficiency ensures that a sufficient amount of the drug is encapsulated within the nanoparticles, leading to a more effective formulation.[1][3][4]

  • Zeta Potential (ZP): The zeta potential indicates the stability of the nanoparticle dispersion. A sufficiently high positive or negative value prevents particle aggregation.[1][3][4]

  • Drug Release Profile: A sustained release profile is often desirable to reduce the frequency of application and maintain a therapeutic effect over an extended period.[1][3][4][8]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Entrapment Efficiency of this compound in SLNs This compound has low water solubility.[1] The drug may not have been efficiently incorporated into the lipid matrix during formulation.Optimize the lipid concentration and the surfactant/emulsifier concentration. A factorial design approach can be used to systematically determine the optimal ratio of these components.[1] Ensure the temperature during the hot homogenization process is above the melting point of the lipid to facilitate drug dissolution in the molten lipid.[1]
Particle Aggregation in Nanoparticle Suspension Insufficient surface charge on the nanoparticles, leading to instability.Evaluate and optimize the zeta potential. A zeta potential of approximately -22 mV has been shown to be reasonable for stable this compound-loaded SLNs.[1][3][4] Adjust the type and concentration of the stabilizer (e.g., Tween 80).[1]
Poor In Vitro Drug Release The drug is too strongly entrapped within the nanoparticle matrix. The formulation has a very slow degradation or drug diffusion rate.Modify the composition of the lipid matrix or the polymer in the nanoparticles. For SLNs, the type of lipid used can influence the release rate.[1] Consider incorporating release modifiers into the formulation.
Ocular Irritation with Developed Formulation The formulation components (e.g., surfactants, polymers) may be causing irritation. The particle size may be too large, causing a foreign body sensation.Conduct ocular irritation studies, such as the Draize test, using an animal model (e.g., rabbits).[1] Screen individual formulation components for their irritation potential. Optimize the formulation to use the lowest effective concentration of potentially irritating excipients. Ensure the particle size is in the nanometer range (e.g., around 200 nm).[1][3][4]
Inconsistent Results in Permeation Studies Variability in the skin or corneal tissue used for ex vivo experiments. Inconsistent application of the formulation to the diffusion cell.Use skin or cornea from the same donor for a set of experiments to reduce biological variability.[9] Standardize the procedure for applying the formulation to the diffusion cell, ensuring a uniform and consistent amount is used each time.[10]
Formulation Instability During Storage Physical or chemical degradation of the formulation over time. Changes in particle size, drug leakage, or degradation of the active ingredient.Conduct stability studies under different storage conditions (e.g., temperature, humidity).[1][4] Lyophilization (freeze-drying) of the nanoparticle formulation can significantly improve its long-term stability.[1][4]

Experimental Protocols

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is based on the hot homogenization and ultrasonication method.[1][7]

Materials:

  • This compound (MZL)

  • Lipid (e.g., Glyceryl monostearate - GMS)

  • Surfactant/Emulsifier (e.g., Tween 80)

  • Methanol

  • Sodium chloride (NaCl) solution (0.1 M)

  • Distilled water

Procedure:

  • Melt the lipid (e.g., GMS) by heating it to approximately 5°C above its melting point (e.g., 70°C).

  • Dissolve this compound (e.g., 10 mg) in a small volume of methanol (e.g., 2 mL) and add it to the molten lipid.

  • In a separate beaker, heat the aqueous surfactant solution (e.g., 20 mL of 0.1 M NaCl containing Tween 80) to the same temperature as the lipid phase.

  • Add the hot aqueous phase to the hot lipid phase and form a hot pre-emulsion by high-speed stirring using a magnetic stirrer.

  • Subject the hot pre-emulsion to ultrasonication to reduce the particle size to the nanometer range.

  • Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.

  • For long-term stability, the SLN dispersion can be freeze-dried.

In Vitro Drug Release Study

This protocol utilizes a modified vertical Franz diffusion cell.[1]

Materials:

  • This compound-loaded formulation (e.g., SLN-hydrogel)

  • Franz diffusion cell apparatus

  • Dialysis membrane (molecular weight cutoff 12,000–14,000 Dalton)

  • Phosphate buffer (pH 7.4) as the receptor medium

Procedure:

  • Mount the dialysis membrane between the donor and receptor compartments of the Franz diffusion cell.

  • Fill the receptor compartment with a known volume of phosphate buffer (pH 7.4) and ensure no air bubbles are trapped beneath the membrane. Maintain the temperature at 37°C and stir the receptor medium.

  • Apply a specific amount of the this compound formulation (e.g., 1 g of hydrogel) uniformly onto the dialysis membrane in the donor compartment.

  • At predetermined time intervals, withdraw samples from the receptor compartment and replace them with an equal volume of fresh receptor medium to maintain sink conditions.

  • Analyze the withdrawn samples for this compound content using a suitable analytical method (e.g., UV-Vis spectrophotometry).

  • Plot the cumulative percentage of drug released against time to determine the release profile.

Ocular Irritation Testing (Draize Test)

This protocol is a standard method for assessing the ocular irritation potential of a formulation.[1]

Animal Model: Albino rabbits

Procedure:

  • Divide the rabbits into a test group and a control group.

  • Instill a specific amount of the test formulation into the conjunctival sac of the right eye of the test animals.

  • Instill saline solution into the left eye of the test animals (as a control) and into both eyes of the control group animals.

  • Examine the cornea, iris, and conjunctiva of both eyes at specific time intervals (e.g., 1, 2, 5, 8, and 24 hours) after instillation.

  • Score any signs of irritation (e.g., redness, swelling, discharge) based on the Draize scoring system (ranging from 0 for no irritation to higher scores for severe irritation).

  • Compare the scores of the test and control eyes to determine the irritation potential of the formulation.

Data Presentation

Table 1: Physicochemical Properties of an Optimized this compound-Loaded SLN Formulation (F4) [1][3][4]

ParameterValue
Particle Size (nm)202.3 ± 13.59
Entrapment Efficiency (%)86.5 ± 1.47
Zeta Potential (mV)-22.03 ± 3.65

Table 2: In Vitro Release Profile of this compound from SLNs [1][4]

Time (hours)Cumulative Release (%)
2~20
8~50
24~80
30~90

Note: The release follows a sustained, non-Fickian Higuchi kinetic model.[1][3][4]

Visualizations

Experimental Workflow

experimental_workflow cluster_formulation Formulation cluster_characterization Characterization cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Rabbit Model) prep_sln Preparation of MZL-SLNs (Hot Homogenization) incorporate_gel Incorporation into Hydrogel prep_sln->incorporate_gel particle_size Particle Size & PDI prep_sln->particle_size ee Entrapment Efficiency prep_sln->ee zp Zeta Potential prep_sln->zp ftir FT-IR prep_sln->ftir dsc DSC prep_sln->dsc xrd XRD prep_sln->xrd release_study Drug Release Study incorporate_gel->release_study stability Stability Study incorporate_gel->stability ocular_irritation Ocular Irritation Test (Draize Test) incorporate_gel->ocular_irritation conjunctivitis_model Allergic Conjunctivitis Model incorporate_gel->conjunctivitis_model histopathology Histopathological Examination conjunctivitis_model->histopathology

Caption: Experimental workflow for the formulation and evaluation of this compound-loaded SLN hydrogels.

Signaling Pathway

signaling_pathway cluster_allergen Allergic Response cluster_this compound This compound Action cluster_effects Inflammatory Cascade allergen Allergen Exposure mast_cell Mast Cell Degranulation allergen->mast_cell histamine Histamine Release mast_cell->histamine tnf_alpha TNF-α Expression mast_cell->tnf_alpha vegf VEGF Expression mast_cell->vegf h1_receptor H1 Receptor histamine->h1_receptor This compound This compound This compound->h1_receptor Blocks This compound->tnf_alpha Reduces This compound->vegf Reduces conjunctivitis Allergic Conjunctivitis Symptoms (Redness, Itching, Swelling) h1_receptor->conjunctivitis tnf_alpha->conjunctivitis vegf->conjunctivitis

Caption: Mechanism of action of this compound in allergic conjunctivitis.

References

Managing potential Mizolastine interactions with other compounds in co-administration studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential drug-drug interactions with Mizolastine in co-administration studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of this compound?

This compound is extensively metabolized in the liver through two main pathways: glucuronidation and oxidation via the cytochrome P450 system.[1][2][3][4] The CYP3A4 isoenzyme is a key player in the oxidative metabolism of this compound.[4]

Q2: Which compounds are known to have significant interactions with this compound?

Strong inhibitors of the CYP3A4 enzyme have the most significant interactions with this compound. These include:

  • Systemic azole antifungals: Such as ketoconazole.[5][6]

  • Macrolide antibiotics: Such as erythromycin.[5][6]

Co-administration of these drugs can moderately increase the plasma concentration of this compound.[5][6]

Q3: What is the clinical significance of the interaction with CYP3A4 inhibitors?

The increase in this compound plasma levels due to co-administration with strong CYP3A4 inhibitors can be equivalent to administering a 15 mg to 20 mg dose of this compound alone.[6] This elevated concentration may increase the risk of adverse effects.

Q4: Does this compound have the potential to cause QT interval prolongation?

This compound itself has a weak potential to prolong the QT interval, and this has only been observed in a few cases with the degree of prolongation being modest.[6][7] Clinical studies in healthy volunteers, even at doses up to 40 mg, have not shown a significant effect on cardiac repolarization compared to placebo.[8] However, caution is advised when co-administering this compound with other drugs known to prolong the QT interval.[7][9]

Q5: Are there any known interactions between this compound and P-glycoprotein (P-gp)?

Current research available in the public domain does not provide a definitive answer on whether this compound is a substrate or inhibitor of P-glycoprotein.

Q6: Can this compound be co-administered with food?

No clinically significant interaction with food has been observed in studies with healthy volunteers.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during co-administration studies involving this compound.

Issue 1: Unexpectedly High this compound Plasma Concentrations

  • Potential Cause: Co-administration with a known or suspected inhibitor of CYP3A4.

  • Troubleshooting Steps:

    • Review all co-administered compounds to identify any potential CYP3A4 inhibitors. Common potent inhibitors include ketoconazole, itraconazole, clarithromycin, and ritonavir.

    • If a potent CYP3A4 inhibitor is being used, consider the following:

      • Temporarily discontinuing the inhibitor, if ethically and scientifically feasible.

      • Reducing the dose of this compound and monitoring plasma concentrations closely.

      • Selecting an alternative co-administered drug that is not a potent CYP3A4 inhibitor.

Issue 2: Observed Changes in Electrocardiogram (ECG) Readings, Specifically QTc Interval Prolongation

  • Potential Cause: A cumulative effect of this compound and a co-administered compound that also has the potential to prolong the QT interval.

  • Troubleshooting Steps:

    • Review the known cardiac safety profile of all co-administered drugs.

    • A study on the co-administration of this compound and erythromycin showed that the ECG parameters were not modified when compared to the effect of erythromycin alone.[5]

    • If a clinically significant QTc prolongation is observed, immediate cessation of the co-administration is recommended, followed by a thorough cardiac safety assessment.

    • For future studies, consider baseline and continuous ECG monitoring for all subjects when co-administering this compound with other potentially cardiotoxic compounds.

Issue 3: Inconsistent or Variable this compound Exposure Across Study Subjects

  • Potential Cause: Genetic polymorphism in metabolic enzymes (e.g., CYP3A4, UGTs) or unforeseen interactions with other substances.

  • Troubleshooting Steps:

    • Document and analyze the intake of any other medications, supplements, or dietary components (e.g., grapefruit juice) that could influence drug metabolism.

    • Consider pharmacogenomic testing for relevant enzyme polymorphisms if variability is significant and unexplained.

Data on Pharmacokinetic Interactions

The following table summarizes the effects of co-administered compounds on the pharmacokinetics of this compound.

Co-administered CompoundInteracting MechanismEffect on this compound Pharmacokinetics
Ketoconazole Potent CYP3A4 InhibitorModerate increase in plasma concentration, equivalent to a 15-20 mg dose of this compound.[6]
Erythromycin Potent CYP3A4 InhibitorModerate increase in plasma concentration, equivalent to a 15-20 mg dose of this compound.[6]
Digoxin Not specifiedNo clinically significant interaction observed.[6]
Theophylline Not specifiedNo clinically significant interaction observed.[6]
Lorazepam Not specifiedNo potentiation of sedative effects.[10]
Diltiazem Not specifiedNo clinically significant interaction observed.[6]

Experimental Protocols

Below are generalized methodologies for key experiments to assess this compound interactions.

Protocol 1: In Vivo Drug Interaction Study (Cross-over Design)

  • Subject Recruitment: Enroll healthy volunteers who have provided informed consent. Conduct a full medical screening, including baseline ECG.

  • Study Design: A randomized, double-blind, two-period crossover study.

  • Period 1:

    • Administer this compound (e.g., 10 mg once daily) for a specified duration to reach steady-state (e.g., 7 days).

    • On the final day, collect serial blood samples over 24 hours for pharmacokinetic analysis of this compound.

    • Conduct ECG monitoring at baseline and at predefined intervals post-dose.

  • Washout Period: A sufficient period (e.g., 1-2 weeks) to ensure complete clearance of this compound.

  • Period 2:

    • Administer the interacting compound (e.g., ketoconazole 200 mg once daily) for a specified duration.

    • Co-administer this compound (10 mg once daily) for the same duration as in Period 1.

    • On the final day, repeat the serial blood sampling and ECG monitoring as in Period 1.

  • Data Analysis: Compare the pharmacokinetic parameters (AUC, Cmax, t1/2) and QTc intervals of this compound between the two periods to determine the extent of the interaction.

Visualizations

Mizolastine_Metabolism cluster_liver Hepatic Metabolism This compound This compound (Oral Administration) Absorbed Absorbed this compound (in circulation) This compound->Absorbed Glucuronidation Glucuronidation (Major Pathway) Absorbed->Glucuronidation ~65% CYP450 CYP450 Oxidation (Minor Pathway) Absorbed->CYP450 ~35% Inactive_Metabolites Inactive Metabolites Glucuronidation->Inactive_Metabolites CYP3A4 CYP3A4 CYP450->CYP3A4 CYP3A4->Inactive_Metabolites Excretion Excretion (Primarily Fecal) Inactive_Metabolites->Excretion

Caption: Metabolic pathways of this compound.

Drug_Interaction_Workflow start Start: Suspected Interaction identify_compound Identify Co-administered Compound start->identify_compound check_cyp3a4 Is it a known CYP3A4 Inhibitor? identify_compound->check_cyp3a4 check_qt Does it prolong QT interval? check_cyp3a4->check_qt No monitor_pk Monitor this compound Plasma Levels (AUC, Cmax) check_cyp3a4->monitor_pk Yes monitor_ecg Conduct Baseline and Follow-up ECG Monitoring check_qt->monitor_ecg Yes no_interaction Low Probability of Significant Interaction check_qt->no_interaction No manage_interaction Manage Interaction: - Dose Adjustment - Alternative Compound monitor_pk->manage_interaction monitor_ecg->manage_interaction

Caption: Workflow for assessing potential this compound interactions.

References

Validation & Comparative

Comparative Preclinical Efficacy of Mizolastine and Loratadine in Allergic Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of two prominent second-generation antihistamines, Mizolastine and Loratadine, reveals distinct preclinical profiles in terms of receptor affinity, in vivo potency, and pharmacokinetic properties. This guide synthesizes available experimental data to offer a comparative overview for researchers and drug development professionals in the field of allergy and immunology.

This compound, a benzimidazole derivative, and Loratadine, a tricyclic antihistamine, are both selective antagonists of the histamine H1 receptor, a key mediator of allergic responses.[1][2] Their efficacy in preclinical models stems from this primary mechanism, preventing histamine from activating its receptor and triggering downstream inflammatory cascades.[3][] While both are classified as non-sedating second-generation antihistamines due to their limited ability to cross the blood-brain barrier, their preclinical data showcases nuances in their pharmacological activity.[1][5]

Quantitative Comparison of Preclinical Efficacy

To facilitate a direct comparison, the following tables summarize key quantitative parameters for this compound and Loratadine based on available preclinical data.

Table 1: Histamine H1 Receptor Binding Affinity

CompoundPreparationRadioligandIC50 / KiSpeciesReference
This compoundCerebellar membranes[3H]pyrilamineIC50 = 47 nMGuinea Pig[6]
This compoundCerebellar membranes[3H]this compoundKd = 1.1 nMGuinea Pig[6]
LoratadineCerebellar membranes[3H]this compoundIC50 = 50 nMGuinea Pig[6]
LoratadineCloned human H1 receptorsKi = 16 nMHuman[7]
LoratadineCHO cells[3H]PyrilamineKi = 37 nMHuman[8]

Table 2: In Vivo Efficacy in Preclinical Models

CompoundModelEndpointED50 / EffectSpeciesReference
This compoundHistamine-induced wheal and flareInhibition of whealSignificantly more active than loratadine from 3 to 6 hours post-dosingHuman Volunteers[9]
This compoundHistamine-induced wheal and flareInhibition of flareSignificantly more active than loratadine from 3 to 8 hours post-dosingHuman Volunteers[9]
This compoundArachidonic acid-induced paw edemaReduction of edema21% reduction at 1h (0.3 mg/kg, p.o.)Rat[10]
LoratadineHistamine-induced bronchospasmInhibition of bronchospasmED50 = 286 µg/kg p.o.Guinea Pig[11][12]

Table 3: Comparative Pharmacokinetic Parameters in Animals

ParameterThis compoundLoratadineSpeciesReference
Tmax (hours) ~1.50.5Rat[13][14]
Elimination Half-life (hours) 1314Rat[14][15]
Protein Binding 98.4%98-99%Rat[13][14]
Metabolism Glucuronidation, CYP3A4Extensive first-pass, CYP3A4, CYP2D6Rat, Human[13][16]
Primary Excretion Route FecesFecesRat[17][18]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are the protocols for key experiments cited in this guide.

Histamine H1 Receptor Binding Assay

The affinity of this compound and Loratadine for the histamine H1 receptor was determined using a radioligand binding assay.[6]

  • Tissue Preparation: Cerebellar membranes were prepared from guinea pigs. The cerebellum was homogenized in a buffer solution and centrifuged to isolate the membrane fraction.

  • Binding Reaction: The membrane preparation was incubated with a specific radioligand, [3H]pyrilamine or [3H]this compound, in the presence of varying concentrations of the test compounds (this compound or Loratadine).

  • Separation and Detection: The bound and free radioligand were separated by rapid filtration. The amount of radioactivity trapped on the filters, representing the bound radioligand, was quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was calculated. The equilibrium dissociation constant (Kd) for [3H]this compound was also determined.

Histamine-Induced Bronchospasm in Guinea Pigs

The in vivo efficacy of Loratadine in an allergic bronchospasm model was evaluated as follows.[11][12]

  • Animal Model: Conscious guinea pigs were used.

  • Drug Administration: Loratadine was administered orally (p.o.) at various doses.

  • Challenge: After a predetermined time, the animals were exposed to an aerosol of histamine to induce bronchospasm.

  • Endpoint Measurement: The onset of preconvulsive dyspnea was recorded as the endpoint.

  • Data Analysis: The dose of the drug that protected 50% of the animals from histamine-induced bronchospasm (ED50) was calculated.

Signaling Pathways and Experimental Workflows

Visual representations of the underlying mechanisms and experimental procedures can aid in understanding the comparative efficacy of these antihistamines.

Histamine_H1_Receptor_Signaling_Pathway cluster_cell Cell Membrane Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R binds Gq_protein Gq Protein H1R->Gq_protein activates Antihistamine This compound / Loratadine Antihistamine->H1R blocks PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Inflammation Allergic Inflammation (e.g., vasodilation, increased vascular permeability) Ca_release->Inflammation NF_kB NF-κB Activation PKC->NF_kB NF_kB->Inflammation

Caption: Histamine H1 Receptor Signaling Pathway and Antihistamine Action.

Receptor_Binding_Assay_Workflow start Start tissue_prep Tissue Preparation (e.g., Guinea Pig Cerebellar Membranes) start->tissue_prep incubation Incubation (Membranes + Radioligand + Test Compound) tissue_prep->incubation filtration Rapid Filtration (Separation of Bound and Free Ligand) incubation->filtration quantification Scintillation Counting (Quantification of Bound Radioactivity) filtration->quantification analysis Data Analysis (Calculation of IC50 / Kd) quantification->analysis end End analysis->end

Caption: Workflow for a Radioligand Receptor Binding Assay.

References

Validating the In Vivo Anti-inflammatory Effects of Mizolastine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo anti-inflammatory properties of Mizolastine, a second-generation antihistamine. It is intended for researchers, scientists, and drug development professionals interested in the pharmacological profile of this compound beyond its H1-receptor antagonist activity. This document summarizes key experimental data, details the methodologies of pivotal in vivo studies, and visualizes the underlying signaling pathways and experimental workflows.

Executive Summary

This compound has demonstrated significant anti-inflammatory effects in various in vivo models, distinguishing it from other second-generation antihistamines such as loratadine, terfenadine, and cetirizine. Its primary anti-inflammatory mechanism is attributed to the inhibition of the 5-lipoxygenase (5-LOX) pathway, a key enzymatic cascade in the production of pro-inflammatory leukotrienes. This is in contrast to its comparators, which primarily act as H1-receptor antagonists with limited or no effect on the 5-LOX pathway. The following sections provide detailed experimental evidence and protocols to substantiate these claims.

Data Presentation

The following tables summarize the quantitative data from key in vivo studies, comparing the anti-inflammatory efficacy of this compound with other relevant compounds.

Table 1: Effect of this compound and Comparators on Arachidonic Acid-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg, p.o.)Time Post-AA InjectionPaw Edema Inhibition (%)Reference
This compound0.14hDose-dependent[1]
This compound0.34h44[1]
This compound104hDose-dependent[1]
Loratadine104hNot significant[1]
Terfenadine1 - 304hNot significant[1]
Pyrilamine104hNot significant[1]
Dexamethasone0.14hSignificant[1]

Table 2: Effect of this compound and Terfenadine on TNBS-Induced Colitis in Rats

Treatment GroupDose (mg/kg, p.o.)ParameterInhibition (%)Reference
This compound0.3Nociception49[2]
This compound3.0Gross Intestinal Damage78[2]
This compound3.0Histological Damage54[2]
This compound3.0Intestinal Tissue Weight69[2]
This compound3.0Myeloperoxidase Activity66[2]
Terfenadine3 - 30All parametersNot significant[2]

Table 3: Comparative Efficacy of this compound and Cetirizine on Histamine-Induced Wheal and Flare in Healthy Volunteers

Treatment (10 mg)ParameterMean AUC (log2 (mg ml-1) x mm2)P-value (vs. This compound)Reference
CetirizineWheal64.80.0001[3][4]
This compoundWheal117.8-[3][4]
PlaceboWheal175.9< 0.0001[3]
CetirizineFlare939.40.0001[3][4]
This compoundFlare2340.8-[3][4]
PlaceboFlare4179.3< 0.0001[3]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

Arachidonic Acid-Induced Paw Edema in Rats

This model is used to assess the in vivo effects of compounds on the lipoxygenase pathway of arachidonic acid metabolism.

  • Animals: Male Sprague-Dawley rats (specific-pathogen-free; 234-254 g; 7 to 8 weeks old) are used.[5] Animals are fasted for 12-24 hours before the experiment with free access to water.

  • Induction of Edema: A single intraplantar injection of 0.1 mL of a 0.3% arachidonic acid (AA) solution is administered into the hind paw of the rats.[6]

  • Drug Administration: this compound, loratadine, cetirizine, or other comparators are administered orally (p.o.) via gavage 1 hour before the AA injection.[5] A vehicle control group receives the same volume of the vehicle used to dissolve the drugs.

  • Measurement of Edema: The thickness or volume of the rat paw is measured using a plethysmometer or a micrometer at various time points (e.g., 1, 2, 3, and 4 hours) after the AA injection.[5][6]

  • Data Analysis: The increase in paw thickness or volume is calculated as the difference between the measurement at each time point and the initial measurement before AA injection. The percentage inhibition of edema for each treated group is calculated relative to the vehicle control group.

Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis in Rats

This model mimics inflammatory bowel disease and is used to evaluate the anti-inflammatory effects of compounds on intestinal inflammation.

  • Animals: Male Wistar rats are typically used. All animals are fasted for 24-36 hours before the induction of colitis.[7]

  • Induction of Colitis: Under light ether anesthesia, a polyethylene catheter is inserted 8 cm proximal to the anus. TNBS (e.g., 100 mg/kg) dissolved in 50% ethanol is instilled into the colon in a volume of 0.25 mL.[6][7] The rats are held in a head-down position for a few minutes to prevent leakage.[6]

  • Drug Administration: this compound or comparators are administered orally 1 hour before and then once daily for a set period (e.g., 3 days) after TNBS instillation.[2]

  • Assessment of Colitis:

    • Macroscopic Scoring: On the day of sacrifice, the colon is removed, and the extent of mucosal damage (ulceration, inflammation, thickening) is scored.

    • Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils, and its activity in the colonic tissue is measured as an index of neutrophil infiltration.

    • Histological Examination: Colon tissue samples are fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to assess the microscopic features of inflammation.

  • Data Analysis: The macroscopic scores, MPO activity, and histological scores are compared between the drug-treated groups and the vehicle-treated control group.

Mandatory Visualization

Signaling Pathways

The following diagram illustrates the proposed anti-inflammatory mechanism of this compound via the 5-lipoxygenase pathway.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_drugs Drug Action phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox Cyclooxygenase (COX) arachidonic_acid->cox lipoxygenase 5-Lipoxygenase (5-LOX) arachidonic_acid->lipoxygenase prostaglandins Prostaglandins (Inflammation, Pain) cox->prostaglandins leukotrienes Leukotrienes (LTB4, LTC4) (Chemotaxis, Vascular Permeability) lipoxygenase->leukotrienes This compound This compound This compound->lipoxygenase Inhibits nsaids NSAIDs (e.g., Ibuprofen) nsaids->cox Inhibits

Caption: this compound's anti-inflammatory action via 5-LOX inhibition.

Experimental Workflow

The diagram below outlines the typical workflow for an in vivo study investigating the anti-inflammatory effects of this compound.

G acclimatization Animal Acclimatization (e.g., 1 week) fasting Fasting (12-24 hours) acclimatization->fasting grouping Random Grouping (Vehicle, this compound, Comparators) fasting->grouping drug_admin Drug Administration (Oral Gavage) grouping->drug_admin inflammation_induction Induction of Inflammation (e.g., Arachidonic Acid Injection) drug_admin->inflammation_induction measurement Data Collection (e.g., Paw Volume Measurement) inflammation_induction->measurement euthanasia Euthanasia & Tissue Collection measurement->euthanasia analysis Data Analysis (Statistical Comparison) euthanasia->analysis

Caption: Workflow for in vivo anti-inflammatory studies.

References

A Comparative Guide to the Cross-Reactivity of Mizolastine with Other Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profile of Mizolastine, a second-generation H1 antihistamine, with other structurally related benzimidazole derivatives. The information presented herein is supported by available experimental data to aid in research and drug development decisions.

Introduction

This compound is a benzimidazole derivative with potent and selective H1 receptor antagonist activity.[1][2] Its chemical structure, featuring a benzimidazole core, raises questions about potential cross-reactivity with other drugs of the same class. Understanding this cross-reactivity is crucial for predicting potential drug interactions, hypersensitivity reactions, and for the development of more selective therapeutic agents. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways to provide a comprehensive overview.

Quantitative Comparison of H1 Receptor Binding Affinity

Direct cross-reactivity is often inferred from the relative binding affinities of compounds to the same receptor. The following table summarizes the available binding affinity data for this compound and other benzimidazole antihistamines at the histamine H1 receptor.

Disclaimer: The following data are compiled from different studies and experimental conditions. Direct comparison of absolute values should be made with caution. The ranking of potency within a single study is more reliable.

CompoundReceptorAssay TypeRadioligandValueSource
This compound Histamine H1Competitive Binding[3H]pyrilamineIC50: 47 nmol/l [3]
Astemizole Histamine H1Competitive BindingNot SpecifiedIC50: 4 nM [4]
Bilastine Histamine H1Competitive Binding[3H]mepyramineKi: 1.92 ± 0.08 nM [5]
Ebastine Histamine H1--Data not available in a comparable format-

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

One study ranked the potency of several H1 antagonists in a [3H]pyrilamine binding assay as follows: cyproheptadine > pyrilamine > mequitazine > This compound > astemizole > terfenadine > cetirizine > loratadine.[3] This suggests that while both are potent, astemizole may have a higher affinity for the H1 receptor than this compound under those specific experimental conditions. Bilastine also demonstrates very high affinity for the H1 receptor.[5]

Experimental Protocols

To assess the cross-reactivity of this compound and other benzimidazole derivatives, several in vitro assays can be employed. Below are detailed methodologies for key experiments.

Radioligand Competitive Binding Assay

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound and other benzimidazole derivatives for the histamine H1 receptor.

Materials:

  • HEK293T cells transiently expressing the human H1 receptor.

  • Binding buffer (50 mM Na2HPO4/KH2PO4, pH 7.4).

  • Radioligand: [3H]-mepyramine.

  • Unlabeled antagonists: this compound, Ebastine, Bilastine, Astemizole, and a known non-binder (for non-specific binding).

  • BCA protein assay kit.

  • Glass fiber filters (GF/C).

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • A frozen pellet of HEK293T cells expressing the human H1 receptor is reconstituted in binding buffer.

    • The cells are homogenized using a sonifier.

    • The protein concentration of the membrane homogenate is determined using a BCA protein assay.

  • Competition Binding Assay:

    • In a 96-well plate, add the cell membrane homogenate to each well.

    • Add increasing concentrations of the unlabeled competitor (this compound or other benzimidazole derivatives).

    • Add a fixed concentration of the radioligand, [3H]-mepyramine.

    • For determining non-specific binding, a high concentration of a known H1 receptor antagonist (e.g., mianserin) is used instead of the test compound.

    • Incubate the plate for a defined period (e.g., 4 hours) at a specific temperature (e.g., 25°C) with gentle agitation.

  • Filtration and Scintillation Counting:

    • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • The filters are washed multiple times with ice-cold binding buffer.

    • The filters are dried, and scintillation fluid is added.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The data are used to generate a competition curve, plotting the percentage of specific binding against the concentration of the unlabeled competitor.

    • The IC50 value is determined from this curve.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Histamine Release from Mast Cells

This assay measures the ability of an antagonist to inhibit the histamine release from sensitized mast cells upon allergen challenge, providing a functional measure of its activity.

Objective: To evaluate the functional antagonism of this compound and other benzimidazole derivatives on IgE-mediated histamine release from mast cells.

Materials:

  • Rat Basophilic Leukemia (RBL-2H3) cell line.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Anti-DNP IgE antibody.

  • DNP-BSA antigen.

  • Tyrode's buffer.

  • This compound and other benzimidazole derivatives.

  • Histamine ELISA kit or fluorometric assay components.

Procedure:

  • Cell Culture and Sensitization:

    • Culture RBL-2H3 cells in appropriate medium until confluent.

    • Sensitize the cells by incubating them with anti-DNP IgE overnight. This allows the IgE to bind to the FcεRI receptors on the mast cell surface.

  • Antagonist Incubation:

    • Wash the sensitized cells with Tyrode's buffer.

    • Incubate the cells with various concentrations of this compound or other benzimidazole derivatives for a predetermined time.

  • Antigen Challenge:

    • Challenge the cells with DNP-BSA antigen to induce degranulation and histamine release.

    • Include a positive control (antigen challenge without antagonist) and a negative control (no antigen challenge).

  • Histamine Quantification:

    • Centrifuge the cell plates to pellet the cells.

    • Collect the supernatant.

    • Measure the histamine concentration in the supernatant using a histamine ELISA kit or a fluorometric assay.

  • Data Analysis:

    • Calculate the percentage of histamine release inhibition for each concentration of the antagonist compared to the positive control.

    • Determine the IC50 value for each compound.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the histamine H1 receptor signaling pathway and a typical experimental workflow for assessing cross-reactivity.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H1R H1 Receptor Histamine->H1R Activates This compound This compound (Antagonist) This compound->H1R Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Allergic Symptoms) Ca2->Cellular_Response PKC->Cellular_Response

Caption: Histamine H1 Receptor Signaling Pathway.

Cross_Reactivity_Workflow cluster_invitro In Vitro Assays cluster_binding Binding Assays cluster_functional Functional Assays cluster_analysis Data Analysis and Comparison Binding_Assay Radioligand Competitive Binding Assay Determine_Ki Determine Ki Values Binding_Assay->Determine_Ki Compare_Affinities Compare Binding Affinities (Ki values) Determine_Ki->Compare_Affinities Functional_Assay Histamine Release Assay (e.g., RBL-2H3 cells) Determine_IC50 Determine IC50 Values Functional_Assay->Determine_IC50 Compare_Potencies Compare Functional Potencies (IC50 values) Determine_IC50->Compare_Potencies Conclusion Assess Cross-Reactivity Potential Compare_Affinities->Conclusion Compare_Potencies->Conclusion Structural_Analysis Molecular Structure Comparison Structural_Analysis->Conclusion

Caption: Experimental Workflow for Cross-Reactivity Assessment.

Discussion on Cross-Reactivity

The benzimidazole scaffold is present in a variety of drugs with different therapeutic actions. A case report on a patient with a hypersensitivity reaction to this compound showed no cross-reactivity with other benzimidazole derivatives like omeprazole (a proton pump inhibitor), domperidone (a dopamine antagonist), and mebendazole (an anthelmintic) in an oral challenge test.[6] This suggests that cross-reactivity may be limited to compounds with similar overall structures and target profiles, such as other H1 antihistamines.

This compound is known to be highly selective for the H1 receptor with no significant anticholinergic, antiadrenergic, or antiserotonin activity.[2] This high selectivity reduces the likelihood of cross-reactivity at other receptor types.

The potential for cross-reactivity among benzimidazole antihistamines at the H1 receptor is primarily determined by their respective binding affinities and the specific molecular interactions within the receptor's binding pocket. While a definitive and comprehensive comparative study is lacking, the available data suggest that this compound, astemizole, and bilastine are all potent H1 receptor antagonists. Minor differences in their chemical structures outside of the core benzimidazole ring likely influence their binding kinetics and affinity, which in turn would dictate the degree of cross-reactivity.

Conclusion

Based on the available data, this compound is a potent and selective H1 receptor antagonist. While it shares a benzimidazole core with other antihistamines, the likelihood of clinically significant cross-reactivity with non-antihistamine benzimidazole derivatives appears to be low. Cross-reactivity with other benzimidazole antihistamines at the H1 receptor is plausible and would be dependent on their relative binding affinities. Further direct comparative studies using standardized assays are needed to definitively quantify the cross-reactivity potential between this compound and other benzimidazole antihistamines like Ebastine, Bilastine, and Astemizole. The experimental protocols outlined in this guide provide a framework for conducting such crucial investigations.

References

Reproducibility of Preclinical Findings on Mizolastine Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of mizolastine, a second-generation antihistamine, with other relevant alternatives. The information is presented to facilitate the reproducibility of key experimental findings, with detailed methodologies and quantitative data summarized for direct comparison.

Mechanism of Action

This compound is a selective histamine H1-receptor antagonist.[1] Its primary mechanism of action involves blocking the effects of histamine, a key mediator in allergic reactions.[1] Beyond its antihistaminic activity, preclinical studies have revealed that this compound possesses anti-inflammatory and anti-allergic properties.[2] These additional effects are attributed to its ability to inhibit the release of histamine from mast cells and its interaction with the 5-lipoxygenase (5-LOX) pathway, which is involved in the production of pro-inflammatory leukotrienes.[1][2]

Comparative Efficacy Data

The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of this compound with other second-generation antihistamines like loratadine and cetirizine.

Table 1: Inhibition of Allergic Inflammation in Paw Edema Model

DrugDosage (mg/kg, p.o.)Inhibition of Arachidonic Acid-Induced Paw Edema (%)
This compound 0.1Dose-dependent inhibition
0.344%
1-
10-
Loratadine 10No significant inhibition
Terfenadine 1 - 30No significant inhibition

Table 2: Inhibition of Mediator Release from Mast Cells/Basophils (In Vitro)

DrugMediatorCell TypeIC50 / EC50 (µM)
This compound Leukotriene C4 (LTC4)Human Basophils3.85 ± 0.28[1]
Leukotriene C4 (LTC4)Human Mast Cells3.92 ± 0.41[1]
Histamine Release (IgE-mediated)Human BasophilsEC50: 4.63 ± 0.14 (enhancement)[1]

Table 3: Comparative Effects on Cytokine Expression in Murine Allergic Contact Dermatitis

DrugCytokineEffect
This compound IFN-γ, TNF-α, IL-4Significant depression of all three cytokines[3]
Loratadine IFN-γ, TNF-α, IL-4Partial and weaker inhibition compared to this compound[3]
Cetirizine IFN-γ, TNF-α, IL-4Partial and weaker inhibition compared to this compound[3]

Experimental Protocols

To ensure the reproducibility of these findings, detailed experimental protocols for the key assays are provided below.

Arachidonic Acid-Induced Paw Edema in Rats

This in vivo model assesses the anti-inflammatory properties of a compound by measuring its ability to reduce paw swelling induced by arachidonic acid.

Protocol:

  • Animals: Male Wistar rats (150-180g) are used.

  • Housing: Animals are housed in standard laboratory conditions with free access to food and water.

  • Drug Administration: Test compounds (this compound, Loratadine, etc.) or vehicle are administered orally (p.o.) one hour before the induction of edema.

  • Induction of Edema: A subplantar injection of 0.1 mL of arachidonic acid solution (5 mg/mL in 0.2 M carbonate buffer, pH 8.5) is administered into the right hind paw of each rat.

  • Measurement of Edema: Paw volume is measured using a plethysmometer immediately before the arachidonic acid injection and at various time points (e.g., 1, 2, 3, and 4 hours) after.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This spectrophotometric assay determines the ability of a compound to inhibit the 5-LOX enzyme, which is crucial for leukotriene synthesis.

Protocol:

  • Enzyme: Purified 5-lipoxygenase from a commercial source (e.g., potato tuber).

  • Substrate: Linoleic acid or arachidonic acid.

  • Buffer: 0.1 M phosphate buffer (pH 6.3).

  • Assay Procedure:

    • The assay is performed in a UV-transparent 96-well plate or cuvettes.

    • The reaction mixture contains the assay buffer, the 5-LOX enzyme solution, and the test compound (this compound) at various concentrations.

    • The mixture is pre-incubated for 10 minutes at 25°C.

    • The reaction is initiated by adding the substrate (linoleic acid).

    • The formation of conjugated dienes (a product of the 5-LOX reaction) is measured by the increase in absorbance at 234 nm over time using a spectrophotometer.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of the vehicle control. The IC50 value (the concentration of the inhibitor that causes 50% inhibition) is then determined.[4][5]

Murine Model of Allergic Contact Dermatitis (ACD)

This model evaluates the efficacy of a compound in a T-cell-mediated skin inflammation model.

Protocol:

  • Animals: BALB/c mice are commonly used.

  • Sensitization Phase:

    • On day 0, the shaved abdomen of the mice is sensitized by the topical application of a sensitizing agent, typically 2,4-dinitrochlorobenzene (DNCB) dissolved in a vehicle like acetone/olive oil.[6][7]

  • Elicitation Phase:

    • On day 5, a lower concentration of the same sensitizing agent is applied to the ear of the sensitized mice to elicit an inflammatory response.[6][7]

  • Drug Treatment: Test compounds (this compound, Loratadine, Cetirizine) are administered (e.g., orally or topically) at various time points before or after the elicitation phase, depending on the study design.

  • Measurement of Inflammation:

    • Ear swelling is measured using a caliper at different time points (e.g., 24, 48, and 72 hours) after the challenge.

    • Tissue samples can be collected for histological analysis and cytokine measurement (e.g., via ELISA) to assess the inflammatory infiltrate and local cytokine production (IFN-γ, TNF-α, IL-4).

  • Data Analysis: The degree of ear swelling and cytokine levels in the treated groups are compared to the vehicle-treated control group.

Visualizations

Signaling Pathways and Experimental Workflows

To further clarify the mechanisms and procedures, the following diagrams have been generated using Graphviz.

Mizolastine_Signaling_Pathway cluster_mast_cell Mast Cell Antigen Antigen IgE IgE Antigen->IgE Fc_epsilon_RI FcεRI IgE->Fc_epsilon_RI PKC PKC Fc_epsilon_RI->PKC PI3K PI3K Fc_epsilon_RI->PI3K Akt Akt PKC->Akt Phosphorylation PI3K->Akt Degranulation Degranulation (Histamine Release) Akt->Degranulation This compound This compound This compound->PKC Inhibits Experimental_Workflow_Paw_Edema start Rat Acclimatization drug_admin Oral Administration (this compound/Comparator/Vehicle) start->drug_admin induction Subplantar Injection (Arachidonic Acid) drug_admin->induction measurement Paw Volume Measurement (Plethysmometer) induction->measurement analysis Data Analysis (% Inhibition) measurement->analysis end Results analysis->end Experimental_Workflow_ACD sensitization Day 0: Sensitization (DNCB on Abdomen) treatment_period Day 1-4: Rest/Treatment sensitization->treatment_period challenge Day 5: Elicitation (DNCB on Ear) treatment_period->challenge measurement 24-72h Post-Challenge: - Ear Swelling Measurement - Tissue/Cytokine Analysis challenge->measurement analysis Comparison of Treated vs. Control measurement->analysis

References

Mizolastine's Sedative Profile: A Comparative Analysis with First-Generation Antihistamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sedative potential of Mizolastine, a second-generation antihistamine, with that of traditional first-generation antihistamines. The following analysis is supported by experimental data from clinical trials assessing psychomotor performance, cognitive function, and central nervous system (CNS) receptor occupancy.

Executive Summary

This compound demonstrates a significantly lower sedative potential compared to first-generation antihistamines. This difference is primarily attributed to this compound's limited ability to cross the blood-brain barrier and its high selectivity for peripheral H1 receptors. In contrast, first-generation antihistamines readily penetrate the CNS, leading to notable sedative effects and impairment of cognitive and psychomotor functions.

Data Presentation: Quantitative Comparison of Sedative Effects

The sedative potential of antihistamines can be quantified through various objective measures. The following tables summarize key experimental data comparing this compound with first-generation antihistamines.

Table 1: Central H1 Receptor Occupancy (H1RO) Measured by Positron Emission Tomography (PET)

Higher H1RO in the brain is strongly correlated with increased sedation.

Antihistamine (Dosage)GenerationMean Brain H1 Receptor Occupancy (%)Reference
d-chlorpheniramine (2 mg)First53.0 ± 33.2[1]
Diphenhydramine (30 mg)First56.4[2]
Hydroxyzine (25 mg)First~70[3]
This compound (10 mg) Second Not specifically measured, but classified as non-sedating (<20%) [3]
Fexofenadine (60 mg)Second-8.0 (no significant occupancy)[4]
Loratadine (10 mg)Second11.7 ± 19.5[1]

Table 2: Effects on Psychomotor and Driving Performance

Antihistamine (Dosage)TestKey FindingReference
Triprolidine (10 mg)Critical Flicker Fusion (CFF)Reduced CFF threshold by 1.5 Hz
Triprolidine (10 mg)Choice Reaction Time (CRT)Increased reaction time by 50 ms
Diphenhydramine, Clemastine, TriprolidineOn-Road Driving Test (SDLP)Significant impairment in driving performance[5]
This compound (10 mg) On-Road Driving Test (SDLP) No significant effect on driving performance [6]
This compound (20 mg) On-Road Driving Test (SDLP) Impaired driving performance [6]
PlaceboOn-Road Driving Test (SDLP)No significant effect[6]

Experimental Protocols

Positron Emission Tomography (PET) for H1 Receptor Occupancy

Objective: To quantify the percentage of histamine H1 receptors in the brain occupied by an antihistamine.

Methodology:

  • Radioligand: Typically, ¹¹C-doxepin, a radiolabeled compound with high affinity for H1 receptors, is used.[1][2][4]

  • Procedure:

    • A baseline PET scan is performed to measure the baseline binding potential of ¹¹C-doxepin to H1 receptors in the absence of the antihistamine.

    • The subject is then administered a single oral dose of the antihistamine being studied.

    • After a specific time interval to allow for drug absorption and distribution, a second PET scan is conducted.

    • The H1 receptor occupancy (H1RO) is calculated by comparing the binding potential of ¹¹C-doxepin in the baseline and post-drug scans. The reduction in binding potential after drug administration reflects the percentage of receptors occupied by the antihistamine.[4]

  • Data Analysis: H1RO is calculated for various regions of the cerebral cortex.[2]

On-Road Driving Test

Objective: To assess the impact of an antihistamine on real-world driving performance.

Methodology:

  • Test Design: A standardized 100-km on-road highway driving test in normal traffic is commonly used.[7]

  • Primary Outcome Measure: The primary variable measured is the Standard Deviation of Lateral Position (SDLP), which quantifies the "weaving" of the car. An increase in SDLP indicates impaired driving performance.[7][8]

  • Procedure:

    • Subjects are instructed to maintain a constant speed (e.g., 95 km/h) and a steady lateral position within the lane.[7]

    • The test is typically conducted in a double-blind, placebo-controlled, crossover design, where each subject receives the study drug, a placebo, and often a positive control (a known sedating drug) on separate occasions.[6]

    • Driving performance is continuously monitored and recorded using specialized equipment in the vehicle.

Psychomotor Performance Tests

a) Critical Flicker Fusion (CFF) Test:

Objective: To measure the threshold at which a flickering light is perceived as a continuous, steady light. A decrease in the CFF threshold is indicative of CNS depression.

Methodology:

  • Apparatus: A device that presents a flickering light source to the subject, with the ability to vary the frequency of the flicker.

  • Procedure: The frequency of the flickering light is gradually decreased from a high frequency (perceived as continuous) until the subject reports seeing it flicker. Conversely, the frequency is increased from a low frequency (perceived as flickering) until the subject reports it as continuous. The average of these two frequencies is taken as the CFF threshold.

b) Choice Reaction Time (CRT) Test:

Objective: To assess the speed and accuracy of a subject's response to a stimulus when there are multiple possible responses. An increase in reaction time indicates cognitive slowing.

Methodology:

  • Apparatus: A computer-based system that presents visual or auditory stimuli.

  • Procedure: The subject is presented with one of several possible stimuli and must make a corresponding specific motor response as quickly and accurately as possible. The time taken from the presentation of the stimulus to the initiation of the correct response is measured.

Mandatory Visualization

Signaling Pathways

First-generation antihistamines exert their sedative effects by blocking histamine H1 receptors in the central nervous system. This compound, being a peripherally selective second-generation antihistamine, has a much lower affinity for these central receptors at therapeutic doses.

G cluster_cns Central Nervous System (CNS) cluster_periphery Periphery Histamine_CNS Histamine H1R_CNS H1 Receptor Histamine_CNS->H1R_CNS Gq_CNS Gq Protein H1R_CNS->Gq_CNS activates PLC_CNS Phospholipase C Gq_CNS->PLC_CNS activates PIP2_CNS PIP2 PLC_CNS->PIP2_CNS cleaves IP3_DAG_CNS IP3 & DAG PIP2_CNS->IP3_DAG_CNS Ca_PKC_CNS ↑ Ca²⁺ & PKC Activation IP3_DAG_CNS->Ca_PKC_CNS Neuronal_Excitation Neuronal Excitation (Wakefulness) Ca_PKC_CNS->Neuronal_Excitation FirstGen_Anti First-Generation Antihistamine FirstGen_Anti->H1R_CNS blocks BloodBrainBarrier Blood-Brain Barrier FirstGen_Anti->BloodBrainBarrier readily crosses Histamine_P Histamine H1R_P H1 Receptor Histamine_P->H1R_P Gq_P Gq Protein H1R_P->Gq_P activates PLC_P Phospholipase C Gq_P->PLC_P activates PIP2_P PIP2 PLC_P->PIP2_P cleaves IP3_DAG_P IP3 & DAG PIP2_P->IP3_DAG_P Allergic_Response Allergic Response IP3_DAG_P->Allergic_Response This compound This compound This compound->H1R_P blocks This compound->BloodBrainBarrier poorly crosses G cluster_workflow Comparative Sedation Study Workflow cluster_treatment_A Treatment Arm A cluster_treatment_B Treatment Arm B cluster_treatment_C Treatment Arm C Start Subject Recruitment (Healthy Volunteers) Screening Screening & Baseline Measurements Start->Screening Randomization Randomization (Crossover Design) Screening->Randomization Drug_A Administer this compound Randomization->Drug_A Drug_B Administer First-Gen Antihistamine Randomization->Drug_B Drug_C Administer Placebo Randomization->Drug_C Washout Washout Period Washout->Randomization next treatment period Tests_A Psychomotor & Driving Tests Drug_A->Tests_A Tests_A->Washout Data_Analysis Data Analysis (Comparison of Performance) Tests_A->Data_Analysis Tests_B Psychomotor & Driving Tests Drug_B->Tests_B Tests_B->Washout Tests_B->Data_Analysis Tests_C Psychomotor & Driving Tests Drug_C->Tests_C Tests_C->Washout Tests_C->Data_Analysis Conclusion Conclusion on Sedative Potential Data_Analysis->Conclusion

References

Validation of analytical methods for Mizolastine bioequivalence studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the validation of analytical methods for Mizolastine bioequivalence studies is presented for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of various analytical techniques, supported by experimental data, to assist in the selection and implementation of appropriate methods for determining this compound concentrations in biological matrices.

Comparison of Validated Analytical Methods for this compound

The following tables summarize the quantitative performance of different analytical methods used for the quantification of this compound.

Table 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

ParameterMethod 1: Liquid-Liquid ExtractionMethod 2: Solid-Phase ExtractionMethod 3: Column-SwitchingMethod 4: RP-HPLC
Linearity Range Not specifiedNot specifiedNot specified20.8 - 554.7 ng/mL
Correlation Coefficient (r) Not specifiedNot specifiedNot specified0.9994
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[1]1 ng/mL[1]2.5 ng/mL[1]20.8 ng/mL
Intra-day Precision (%RSD) Not specifiedNot specifiedNot specified4.58% - 8.25%
Inter-day Precision (%RSD) Not specifiedNot specifiedNot specified2.08% - 7.65%
Accuracy/Recovery Not specifiedNot specifiedNot specified77.93% - 88.84%
Internal Standard Not specifiedNot specifiedNot specifiedPioglitazone hydrochloride

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

ParameterLC-ESI-MS Method
Linearity Range 0.5 - 600 ng/mL[2]
Correlation Coefficient (r) Not specified
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[2]
Intra-day Precision (%RSD) < 11.2%[2]
Inter-day Precision (%RSD) < 11.2%[2]
Accuracy/Recovery Not specified
Internal Standard Dipyridamole[2]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

RP-HPLC with UV Detection

This method is suitable for the pharmacokinetic studies of this compound.

  • Sample Preparation: To 500 µL of plasma, 50 µL of internal standard (pioglitazone hydrochloride, 16 µg/mL) is added. The sample is then extracted with 4 mL of diethyl ether.

  • Chromatographic Conditions:

    • Column: HiQ sil C18 V (4.6 mm × 150 mm, 5 µm)

    • Mobile Phase: 0.025 mol·L-1 potassium phosphate buffer-acetonitrile-methanol (75:25:5) with a pH of 2.85

    • Flow Rate: 0.5 mL·min-1

    • Detection Wavelength: 285 nm

LC-ESI-MS Method

This method offers high sensitivity and rapid analysis for this compound in human plasma.[2]

  • Sample Preparation: Plasma samples are pretreated with methanol for deproteinization.[2]

  • Chromatographic Conditions:

    • Column: Agilent Zorbax C18[2]

    • Mobile Phase: 10mM ammonium acetate buffer containing 0.1% formic acid–methanol (20:80, v/v)[2]

    • Flow Rate: 1 mL·min−1[2]

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI), positive mode[2]

    • Detection: Single Ion Monitoring (SIM) mode[2]

    • Internal Standard: Dipyridamole[2]

Workflow for this compound Bioequivalence Studies

The following diagram illustrates the typical workflow of a bioequivalence study for this compound, from the initial planning stages to the final statistical analysis.

This compound Bioequivalence Study Workflow cluster_StudySetup Study Setup cluster_ClinicalPhase Clinical Phase cluster_AnalyticalPhase Analytical Phase cluster_DataAnalysis Pharmacokinetic & Statistical Analysis ProtocolDesign Protocol Design & IRB/IEC Approval VolunteerScreening Volunteer Screening & Informed Consent ProtocolDesign->VolunteerScreening Randomization Randomization VolunteerScreening->Randomization Dosing Drug Administration (Test/Reference) Randomization->Dosing SampleCollection Timed Blood Sample Collection Dosing->SampleCollection SampleProcessing Plasma Separation & Storage (-80°C) SampleCollection->SampleProcessing SampleAnalysis Sample Analysis (HPLC or LC-MS/MS) SampleProcessing->SampleAnalysis MethodValidation Bioanalytical Method Validation MethodValidation->SampleAnalysis DataQuantification Concentration Data Quantification SampleAnalysis->DataQuantification PK_Analysis Pharmacokinetic Parameter Calculation (AUC, Cmax) DataQuantification->PK_Analysis Stat_Analysis Statistical Analysis (90% CI) PK_Analysis->Stat_Analysis BE_Conclusion Bioequivalence Conclusion Stat_Analysis->BE_Conclusion

Caption: Workflow of a typical this compound bioequivalence study.

References

Comparative Analysis of Mizolastine and Fexofenadine in Allergy Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the pharmacodynamic and pharmacokinetic profiles of two prominent second-generation H1 antihistamines.

This guide provides a detailed comparison of Mizolastine and Fexofenadine, two widely used second-generation H1 receptor antagonists for the treatment of allergic conditions such as allergic rhinitis and chronic idiopathic urticaria.[1][2] The analysis focuses on their performance in preclinical and clinical allergy models, presenting key experimental data, methodologies, and mechanistic insights.

Pharmacodynamic Profile: Efficacy in Allergy Models

Both this compound and Fexofenadine are potent and selective antagonists of the histamine H1 receptor, which is the primary mechanism for their anti-allergic effects.[1][3][4] Their efficacy has been evaluated in various models, most notably the histamine-induced wheal and flare test and clinical trials for allergic rhinitis and urticaria.

1.1. Inhibition of Histamine-Induced Wheal and Flare

The histamine-induced wheal and flare response in the skin is a standard in vivo model to assess the potency and duration of action of antihistamines.[5]

  • Onset and Duration: Studies have shown that both this compound (10 mg) and Fexofenadine (180 mg) exhibit a rapid onset of action, inhibiting the wheal and flare response as early as 1 hour after administration, with peak effects observed around 4 hours.[6] The effects of a single dose of this compound have been shown to persist for up to 24 hours.[7]

  • Comparative Potency: In a single-dose, crossover study comparing multiple antihistamines, Fexofenadine and this compound demonstrated nearly identical efficacy in inhibiting the wheal response.[6] Both were found to be potent inhibitors of the cutaneous histamine response.[6]

1.2. Efficacy in Clinical Allergy Models

  • Allergic Rhinitis: In a double-blind, randomized, placebo-controlled study using an allergen-specific nasal challenge model, a single 10 mg dose of this compound was effective in reducing early-phase nasal symptoms (rhinorrhea, itching, sneezing, obstruction).[8] A 120 mg dose of Fexofenadine was also evaluated in the same model.[8]

  • Chronic Idiopathic Urticaria (CIU): this compound has been shown to be as effective as other second-generation antihistamines, like cetirizine and loratadine, in managing CIU.[1][2] It significantly reduces the severity of pruritus and the number of weekly urticarial episodes compared to placebo.[2] Fexofenadine is also well-documented for its efficacy in treating CIU.[9]

1.3. Anti-inflammatory and Cytokine Modulation Effects

Beyond H1 receptor blockade, some second-generation antihistamines exhibit anti-inflammatory properties.

  • A study evaluating cytokine patterns after a nasal allergen challenge found that this compound (10 mg) significantly reduced levels of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α in the early phase.[8][9]

  • In the same study, Fexofenadine (120 mg) significantly inhibited IL-6 and TNF-α levels, but not IL-1β.[8][9] This suggests this compound may have a broader inhibitory effect on pro-inflammatory cytokines in this specific model.[8]

Pharmacokinetic Profiles

The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME), are critical to its clinical performance. This compound and Fexofenadine exhibit distinct profiles.

ParameterThis compoundFexofenadine
Absorption (Tmax) ~1 hour[10][11]~1-3 hours[12]
Bioavailability ~65%[10][11]~33%[12][13]
Metabolism Extensively metabolized (hepatic glucuronidation and sulphation)[10][11][13]Very poorly metabolized (~5% of dose)[12][13]
Volume of Distribution (Vd) 1.0 - 1.4 L/kg[10][11][13]5.4 - 5.8 L/kg[13]
Elimination Half-life (t½) 7.3 - 17.1 hours[10][11]Not explicitly stated in provided results
Primary Excretion Route Feces[10][11][13]Feces (80%), Urine (11-12%)[12][13][14]
P-glycoprotein (P-gp) Substrate Poorly characterized[13]Yes[13]

Key Differences: The most significant differences lie in their metabolism and bioavailability. This compound is extensively metabolized in the liver, whereas Fexofenadine is excreted largely unchanged.[10][12][13] Fexofenadine's absorption and distribution are also influenced by transporters like P-glycoprotein (P-gp), which can be a source of drug-drug interactions.[13]

Signaling Pathways and Experimental Workflows

3.1. H1 Receptor Antagonism Signaling Pathway

H1 antihistamines act as inverse agonists at the H1 receptor.[4] Upon binding of histamine, the H1 receptor (a Gq/11-coupled protein) activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[15] This cascade results in increased intracellular calcium and activation of Protein Kinase C (PKC), ultimately leading to the expression of pro-inflammatory cytokines and other allergic symptoms.[15][16] this compound and Fexofenadine block this pathway by preventing histamine from binding to and activating the H1 receptor.[3][4]

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus H1R Histamine H1 Receptor PLC Phospholipase C (PLC) H1R->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Histamine Histamine Histamine->H1R Activates Antihistamine This compound / Fexofenadine Antihistamine->H1R Blocks Ca Ca²⁺ (intracellular) IP3->Ca Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates NFkB NF-κB Pathway PKC->NFkB Activates Cytokines Pro-inflammatory Cytokine Expression (IL-6, TNF-α) NFkB->Cytokines Upregulates Symptoms Allergic Symptoms (Vasodilation, Edema, etc.) Cytokines->Symptoms

Caption: H1 Receptor signaling cascade and the inhibitory action of antihistamines.

3.2. Experimental Workflow: Histamine-Induced Wheal and Flare Test

This non-invasive in vivo assay is a cornerstone for evaluating the pharmacodynamics of H1 antihistamines.[5]

Wheal_Flare_Workflow cluster_setup Phase 1: Setup & Dosing cluster_challenge Phase 2: Histamine Challenge & Measurement cluster_analysis Phase 3: Data Analysis Subject Recruit Healthy Volunteers Randomize Randomize into Crossover Groups (Drug A, Drug B, Placebo) Subject->Randomize Dosing Administer Single Dose of Test Drug (e.g., this compound 10mg) Randomize->Dosing PostDose Post-Dose Challenge: Inject Histamine at Timepoints (1, 2, 4, 8, 24h) Dosing->PostDose Baseline Baseline Measurement: Inject Histamine, Measure Wheal/Flare Measure Measure Wheal & Flare Areas at each Timepoint PostDose->Measure AUC Calculate Area Under Curve (AUC) for Wheal/Flare Inhibition Measure->AUC Compare Statistically Compare Drug vs. Placebo & Drug vs. Drug AUC->Compare

Caption: Standard workflow for a histamine-induced wheal and flare crossover study.

Experimental Protocols

4.1. Histamine-Induced Wheal and Flare Test

  • Objective: To assess the in vivo H1 receptor antagonist activity, potency, and duration of action of a compound.

  • Protocol Summary:

    • Subjects: Healthy, non-atopic adult volunteers.

    • Design: Double-blind, placebo-controlled, crossover study design is preferred to minimize inter-subject variability.[6] A sufficient washout period between treatment arms is required.

    • Procedure:

      • Baseline wheal and flare responses are established by an intradermal injection or epicutaneous prick test with a standardized histamine solution (e.g., histamine dihydrochloride 100 mg/mL).[6][17]

      • Subjects are administered a single oral dose of this compound, Fexofenadine, or a matching placebo.[6]

      • The histamine challenge is repeated at predefined time points post-dosing (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours).[6]

    • Data Collection: The areas of the wheal (edema) and flare (erythema) are traced or digitally captured at their maximum size (typically 10-15 minutes post-challenge).[17][18] The surface area is then calculated.

    • Analysis: The percentage inhibition of the wheal and flare areas at each time point is calculated relative to the placebo response. The overall effect is often evaluated by comparing the Area Under the Curve (AUC) for the inhibition over 24 hours.[6]

4.2. Allergen-Specific Nasal Challenge Model

  • Objective: To evaluate the efficacy of a compound in a controlled model of allergic rhinitis.[8]

  • Protocol Summary:

    • Subjects: Patients with a confirmed history of seasonal allergic rhinitis to a specific allergen (e.g., Parietaria pollen).[8]

    • Design: Double-blind, randomized, placebo-controlled study.[8]

    • Procedure:

      • Subjects receive a single dose of the test drug (e.g., this compound 10 mg, Fexofenadine 120 mg) or placebo.[8]

      • After a set period (e.g., 6 hours), an allergen-specific nasal challenge (ASNC) is performed by instilling a solution containing the allergen into the nasal passages.[8]

    • Data Collection:

      • Clinical Symptoms: Nasal symptoms (rhinorrhea, itching, sneezing, obstruction) are scored by the patient and/or investigator at baseline and at intervals post-challenge (e.g., 30 minutes for early phase).[8]

      • Biomarkers: Nasal lavage fluid is collected to measure inflammatory mediators and cytokines (e.g., IL-1β, IL-6, TNF-α) via methods like ELISA.[8]

    • Analysis: Symptom scores and cytokine levels are compared between the active treatment and placebo groups using appropriate statistical tests.[8]

Conclusion

Both this compound and Fexofenadine are effective second-generation H1 antihistamines. This comparative analysis reveals key distinctions that are relevant for research and development:

  • Efficacy: In cutaneous allergy models, their potency appears comparable.[6] However, in a nasal allergen challenge model, this compound demonstrated a broader inhibitory effect on pro-inflammatory cytokines than Fexofenadine, which may be clinically relevant.[8]

  • Pharmacokinetics: Their metabolic pathways are fundamentally different. Fexofenadine's reliance on transporters and minimal metabolism contrasts sharply with this compound's extensive hepatic metabolism.[13] This has significant implications for potential drug-drug interactions and patient populations with hepatic impairment.

This guide provides a foundational comparison based on available data. Further head-to-head studies in diverse and specific allergy models are necessary to fully elucidate the nuanced differences in their performance profiles.

References

Long-Term Efficacy of Mizolastine Versus Other Second-Generation Antihistamines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term efficacy and mechanistic profiles of Mizolastine and other prominent second-generation H1 antihistamines, including Levocetirizine, Fexofenadine, Cetirizine, and Desloratadine. The information is supported by data from long-duration clinical studies and preclinical mechanistic investigations.

Executive Summary

Second-generation antihistamines are the cornerstone of long-term management for chronic allergic conditions such as perennial allergic rhinitis (PAR) and chronic idiopathic urticaria (CIU). While all share the primary mechanism of selective H1-receptor antagonism, they exhibit notable differences in their long-term efficacy, safety profiles, and additional anti-inflammatory properties. This compound has demonstrated sustained efficacy and safety in studies lasting up to 12 months for chronic urticaria.[1] Comparative analysis with other agents, such as Levocetirizine and Cetirizine, which have been studied for periods of 6 months and up to 3 years respectively, reveals distinct profiles in symptom control, quality of life improvement, and potential for disease modification.[2][3] Mechanistically, beyond H1-blockade, these molecules show divergent effects on inflammatory pathways, which may influence their long-term clinical benefits.

Comparative Analysis of Long-Term Efficacy

The long-term efficacy of this compound has been established in studies focusing on chronic urticaria and perennial allergic rhinitis. When compared with other second-generation antihistamines, differences in study duration, patient populations, and primary outcomes must be considered.

This compound: Sustained Efficacy in Chronic Conditions

Long-term studies have demonstrated that this compound maintains its therapeutic effect without evidence of tachyphylaxis. In a 12-month, open-label trial involving 211 patients with chronic urticaria, this compound (10 or 15 mg/day) provided a sustained reduction in itching, and the number and size of wheals.[1][4] The improvement in symptoms was observed from the second week and was maintained throughout the one-year period.[1][4] Similarly, a 6-month study on patients with perennial allergic rhinoconjunctivitis showed that this compound significantly reduced nasal and ocular symptoms, with efficacy maintained for the entire study duration.[5]

Levocetirizine: Improvement in Quality of Life in Persistent Allergic Rhinitis

The Xyzal in Persistent Rhinitis Trial (XPERT) provided robust long-term data for Levocetirizine.[6][7] In this 6-month, double-blind, placebo-controlled trial with 551 patients, Levocetirizine (5 mg/day) significantly improved the Rhinoconjunctivitis Quality of Life Questionnaire (RQLQ) overall score and the Total 5 Symptoms Score (T5SS) from the first week to 6 months.[2][7] This highlights its efficacy in not only controlling symptoms but also improving patient quality of life over extended periods.

Fexofenadine: Efficacy in Chronic Idiopathic Urticaria

Fexofenadine has been evaluated in multiple 4-week studies for chronic idiopathic urticaria (CIU), demonstrating significant reductions in pruritus and the number of wheals compared to placebo.[8][9][10] While these studies are of shorter duration than the key this compound and Levocetirizine trials, fexofenadine's established safety profile makes it suitable for long-term indications like perennial allergic rhinitis and CIU.[11][12] Studies have shown that doses of 60 mg twice daily or 180 mg once daily are most effective for CIU.[8][9]

Cetirizine: Potential for Allergy Prevention in Children

A notable pilot study has suggested a potential disease-modifying effect for Cetirizine with very long-term use. In children with mite allergy, continuous daily treatment with Cetirizine for 3 years was associated with a significantly lower incidence of new allergic sensitizations compared to symptomatic treatment.[5][13] A 6-month study also demonstrated that long-term Cetirizine treatment reduced allergic symptoms and the need for other medications, such as inhaled corticosteroids and beta2-agonists.[14][15]

Data Presentation: Long-Term Clinical Trial Outcomes

The following tables summarize key quantitative data from pivotal long-term clinical trials.

Table 1: Long-Term Efficacy of this compound in Chronic Urticaria (URTOL Study)

ParameterBaselineAfter 2 MonthsAfter 12 Months
Patients with >10 Wheals42%28%Sustained Improvement
Itch Intensity (Clinician Assessed)N/AImprovedSustained Improvement
Overall Discomfort (Patient Assessed)N/AReducedSustained Reduction
Study Duration \multicolumn{3}{c}{12 Months}
Conclusion \multicolumn{3}{c}{this compound improves and sustains control of CU symptoms over 12 months with no loss of drug sensitivity.[1]}

Table 2: Long-Term Efficacy of Levocetirizine in Persistent Allergic Rhinitis (XPERT Trial)

ParameterLevocetirizine (5 mg/day)PlaceboP-value
Change in RQLQ Overall Score (Week 1 to 6 Months)Significant ImprovementLess Improvement<0.001
Change in Total 5 Symptoms Score (Week 1 to 6 Months)Significant ImprovementLess Improvement<0.001
Treatment Cessation due to Lack of EffectLowerHigherN/A
Study Duration \multicolumn{3}{c}{6 Months}
Conclusion \multicolumn{3}{c}{Levocetirizine improves quality of life and symptoms over a 6-month period in patients with persistent rhinitis.[2][7]}

Table 3: Long-Term Efficacy of Cetirizine in Children with Mite Allergy

OutcomeContinuous Cetirizine GroupSymptomatic Treatment GroupP-value
Incidence of New SensitizationsSignificantly LowerHigher0.002
Study Duration \multicolumn{3}{c}{3 Years}
Conclusion \multicolumn{3}{c}{Daily Cetirizine for 3 years may decrease the development of new sensitizations in monosensitised children.[5]}

Mechanistic Insights Beyond H1-Receptor Antagonism

The long-term therapeutic effects of second-generation antihistamines may be augmented by additional anti-inflammatory actions that differ between molecules.

Core Mechanism: H1-Receptor Antagonism

All second-generation antihistamines function as inverse agonists at the H1-receptor.[1] They bind to the inactive conformation of the receptor, shifting the equilibrium away from the active state and thereby blocking the downstream signaling initiated by histamine. This action prevents key allergic symptoms such as vasodilation, increased vascular permeability, and sensory nerve stimulation.

H1_Receptor_Pathway cluster_cell Mast Cell / Basophil cluster_target Target Cell (e.g., Endothelial, Smooth Muscle) Allergen Allergen IgE IgE Allergen->IgE binds to Histamine_Release Histamine Release IgE->Histamine_Release triggers Histamine Histamine Histamine_Release->Histamine H1R H1 Receptor (Inactive) H1R_Active H1 Receptor (Active) H1R->H1R_Active Histamine binding Signaling Gq/11 -> PLC -> IP3/DAG (Leads to Symptoms) H1R_Active->Signaling activates Antihistamine Second-Gen Antihistamine Antihistamine->H1R binds & stabilizes (Inverse Agonism)

Fig. 1: General mechanism of H1-receptor antagonism by second-generation antihistamines.
This compound's Effect on Intracellular Signaling

Beyond receptor blockade, this compound has been shown to inhibit the release of histamine from mast cells.[16] Preclinical studies indicate that it can also modulate intracellular signaling pathways. Specifically, this compound inhibits the antigen-induced phosphorylation of Akt, a key molecule in cell survival and proliferation pathways. This inhibition is mediated through the blockade of Protein Kinase C (PKC), suggesting a distinct anti-inflammatory mechanism.

Mizolastine_Pathway Antigen Antigen Stimulation PI3K PI3K Antigen->PI3K PKC PKC Antigen->PKC Akt Akt PI3K->Akt PKC->Akt phosphorylates pAkt Phospho-Akt (Active) Akt->pAkt CellResponse Cell Activation & Mediator Release pAkt->CellResponse This compound This compound This compound->PKC inhibits

Fig. 2: this compound's inhibition of the PKC-mediated Akt signaling pathway.
Diverse Anti-inflammatory Profiles of Other Antihistamines

  • Fexofenadine: Exhibits a broad range of anti-inflammatory activities. It has been shown to inhibit TNF-α signaling by directly targeting cytosolic phospholipase A2 (cPLA2).[11] Additionally, it can down-modulate the expression of various cytokines and adhesion molecules, including RANTES, ICAM-1, and VCAM-1, which are critical for eosinophil chemotaxis and adhesion.[17][18]

  • Levocetirizine: Demonstrates anti-inflammatory effects by inhibiting the expression of ICAM-1 and the secretion of pro-inflammatory cytokines IL-6 and IL-8 in epithelial cells.[19] It may also interfere with the Toll-like receptor 3 (TLR3) pathway by suppressing TRIF and RIP proteins, key adaptors in the viral-induced inflammatory response.[20]

  • Desloratadine: Has been shown to inhibit the activation of the transcription factor NF-κB, a central regulator of inflammation.[21][22] This leads to reduced expression of numerous pro-inflammatory genes. Desloratadine also inhibits the release of cytokines like IL-4 and IL-13 from basophils.[21]

Experimental Protocols

Methodologies for the key long-term clinical trials cited in this guide share common elements of rigorous clinical investigation. Below is a generalized protocol representative of these studies.

Representative Experimental Workflow for a Long-Term Efficacy Trial

Experimental_Workflow cluster_setup Phase 1: Screening & Randomization cluster_treatment Phase 2: Long-Term Treatment cluster_analysis Phase 3: Data Collection & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Placebo_Runin Placebo Run-in Period (e.g., 7 days) Informed_Consent->Placebo_Runin Baseline Baseline Assessment (Symptom Scores, QoL) Placebo_Runin->Baseline Randomization Randomization Baseline->Randomization Group_A Group A (e.g., this compound 10 mg/day) Randomization->Group_A Group_B Group B (e.g., Placebo or Comparator) Randomization->Group_B Treatment_Period Treatment Period (6-12 Months) Group_A->Treatment_Period Group_B->Treatment_Period Follow_Up Regular Follow-up Visits (e.g., Monthly) Treatment_Period->Follow_Up Data_Collection Data Collection (Patient Diaries, Clinician Assessment, Safety Labs, AE Monitoring) Follow_Up->Data_Collection Endpoints Endpoint Analysis (Primary & Secondary) Data_Collection->Endpoints Stats Statistical Analysis (e.g., ANCOVA, Repeated Measures) Endpoints->Stats

Fig. 3: Generalized workflow for a long-term antihistamine clinical trial.
Key Methodological Components:

  • Study Design: Most pivotal long-term trials are randomized and double-blind, with a placebo-controlled group to minimize bias (e.g., the XPERT trial for Levocetirizine).[6][7] Some studies, particularly for very long durations or post-approval surveillance, may use an open-label design (e.g., the URTOL study for this compound).[4][23]

  • Patient Population: Subjects are recruited based on stringent inclusion and exclusion criteria. For instance, studies on persistent allergic rhinitis require sensitization to relevant allergens (e.g., grass pollen and house dust mite) and symptoms for a specified duration and frequency, according to guidelines like ARIA (Allergic Rhinitis and its Impact on Asthma).[6][7] For chronic idiopathic urticaria, patients typically must have a history of symptoms for at least 6 consecutive weeks.[8][9]

  • Intervention: Patients are randomized to receive the investigational drug (e.g., this compound 10 mg once daily) or a comparator (placebo or another active drug) for the entire study duration.

  • Efficacy Assessment: Primary and secondary endpoints are clearly defined. Efficacy is typically measured using validated scoring systems recorded by both patients (in daily diaries) and clinicians at study visits.

    • For Allergic Rhinitis: Total Symptom Score (TSS), often including sneezing, rhinorrhea, nasal pruritus, and nasal congestion. Quality of life is assessed using instruments like the RQLQ.[2][7]

    • For Chronic Urticaria: Mean Pruritus Score (MPS) and Mean Number of Wheals (MNW) are common primary endpoints. Interference with sleep and daily activities is also frequently measured.[1][8][9]

  • Safety Assessment: Safety and tolerability are monitored throughout the study by recording all adverse events (AEs), performing regular laboratory tests, and, for certain drugs, conducting electrocardiograms (ECGs) to monitor cardiac parameters like the QTc interval.[4]

Conclusion

This compound demonstrates significant and sustained efficacy in the long-term management of chronic urticaria and perennial allergic rhinitis, with its therapeutic effect maintained for up to one year in clinical trials. Its profile is comparable to other leading second-generation antihistamines, although direct, long-term, head-to-head comparative trials are scarce. Levocetirizine has strong evidence supporting its long-term benefit on quality of life, while long-term Cetirizine use in children may have a unique preventative effect on the development of new sensitizations. Fexofenadine remains a benchmark for its exceptional safety profile, particularly its non-sedating nature.

The choice of a specific second-generation antihistamine for long-term therapy may be guided by the specific clinical indication, the desired balance between symptom control and quality of life improvement, and the molecule's distinct mechanistic profile beyond simple H1-receptor antagonism. The additional anti-inflammatory properties of agents like this compound, Fexofenadine, and Desloratadine provide promising avenues for further research and may contribute to their overall long-term clinical effectiveness.

References

Mizolastine: Bridging In Vitro Potency with Clinical Efficacy in Allergic Disease

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive analysis of Mizolastine, a second-generation H1 antihistamine, correlating its in vitro pharmacological profile with its in vivo clinical performance in the management of allergic rhinitis and urticaria. By presenting key experimental data, detailed methodologies, and illustrative pathways, this document aims to offer an objective comparison with other antihistamines and a deeper understanding of this compound's therapeutic action.

Quantitative Comparison of this compound's Potency and Clinical Efficacy

The following tables summarize the key in vitro and in vivo parameters of this compound, offering a clear comparison with other well-known second-generation antihistamines.

Table 1: In Vitro Potency of this compound at the Histamine H1 Receptor and Other Channels

ParameterValueSpecies/SystemComparison with other Antihistamines
IC50 (H1 Receptor Binding) 47 nM[1]Guinea Pig Cerebellar Membranes ([3H]pyrilamine binding)More potent than astemizole, terfenadine, cetirizine, and loratadine in this assay[1].
pA2 (Functional H1 Antagonism) 8.5[1]Guinea Pig Ileum (Histamine-induced contraction)Demonstrates potent functional antagonism.
IC50 (Phosphoinositide Turnover) 0.35 µM[1]Rat Cortical Slices (Histamine-induced)Indicates potent inhibition of H1 receptor signaling.
IC50 (HERG1 K+ Channel Blockade) 350 nM[2]HEK 293 CellsThis value is higher than therapeutic plasma concentrations, suggesting a lower risk of cardiac arrhythmias compared to some first-generation antihistamines[2][3].
IC50 (HERG1 K+ Channel Blockade) 3.4 µM[2]Xenopus OocytesDemonstrates variability in experimental systems.

Table 2: In Vivo Pharmacokinetics and Clinical Outcomes of this compound (10 mg, once daily)

ParameterValueConditionComparison with other Antihistamines
Time to Peak Plasma Concentration (Tmax) ~1-2 hours[4][5]Healthy VolunteersRapid absorption, ensuring prompt onset of action[4].
Elimination Half-life (t1/2) ~8-14 hours[4][6]Healthy VolunteersAllows for convenient once-daily dosing[4].
Onset of Action Within 2 hours[7]Seasonal Allergic RhinoconjunctivitisRapid relief of symptoms[7].
Duration of Action At least 24 hours[8]Healthy Volunteers (Histamine-induced wheal and flare)Sustained effect for all-day relief[8].
Clinical Efficacy (vs. Placebo) Significantly more effective in reducing symptoms of allergic rhinitis and chronic idiopathic urticaria[9][10].Allergic Rhinitis & Chronic Idiopathic UrticariaDemonstrates clear therapeutic benefit.
Clinical Efficacy (vs. Loratadine) As effective as loratadine in perennial or seasonal allergic rhinitis and chronic idiopathic urticaria[9][10]. Efficacy of 82.4% vs. 66.7% for loratadine in one SAR study[11].Allergic Rhinitis & Chronic Idiopathic UrticariaComparable or potentially superior efficacy in some patient populations.
Clinical Efficacy (vs. Cetirizine) As effective as cetirizine in seasonal allergic rhinitis[7][9]. This compound showed more effective symptom relief on days 2 and 3 in one study[7].Seasonal Allergic RhinitisComparable efficacy with potential for faster initial symptom control.
Common Adverse Events Drowsiness (7%), fatigue (2%), increased appetite (2%), dry mouth (2%)[9].Patients with Allergic ConditionsGenerally well-tolerated with a low incidence of side effects[9].

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and methodologies discussed, the following diagrams illustrate the H1 receptor signaling pathway and a typical experimental workflow for evaluating antihistamine potency.

H1_Signaling_Pathway cluster_cell Cell Membrane Histamine Histamine H1R H1 Receptor Histamine->H1R Binds This compound This compound This compound->H1R Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Allergic_Symptoms Allergic Symptoms Ca2->Allergic_Symptoms PKC->Allergic_Symptoms

Caption: Histamine H1 Receptor Signaling Pathway and this compound's Mechanism of Action.

Experimental_Workflow cluster_invitro In Vitro Potency Assessment cluster_invivo In Vivo Clinical Outcome Assessment prep Prepare Tissue/Cell Culture (e.g., Guinea Pig Cerebellum) radioligand Radioligand Binding Assay ([³H]pyrilamine) prep->radioligand incubation Incubate with this compound at various concentrations radioligand->incubation measurement Measure Bound Radioactivity incubation->measurement ic50_calc Calculate IC50 measurement->ic50_calc data_analysis Analyze Data for Efficacy and Safety ic50_calc->data_analysis Correlate Potency with Clinical Outcomes recruitment Recruit Patients (e.g., Allergic Rhinitis) randomization Randomize into Groups (this compound, Placebo, Comparator) recruitment->randomization treatment Administer Treatment (e.g., 10 mg this compound daily) randomization->treatment symptom_scoring Assess Symptom Scores (e.g., Total Symptom Score) treatment->symptom_scoring symptom_scoring->data_analysis

Caption: Generalized Experimental Workflow for Antihistamine Evaluation.

Detailed Experimental Protocols

The following sections outline the methodologies for key experiments cited in this guide.

In Vitro Radioligand Binding Assay for H1 Receptor Affinity

Objective: To determine the in vitro potency of this compound by measuring its ability to inhibit the binding of a radiolabeled ligand to the histamine H1 receptor.

Methodology:

  • Membrane Preparation: Cerebellar tissue from guinea pigs is homogenized in a buffered solution and centrifuged to isolate the cell membrane fraction containing the H1 receptors.

  • Competitive Binding: A constant concentration of a radiolabeled H1 antagonist, such as [3H]pyrilamine, is incubated with the membrane preparation in the presence of varying concentrations of this compound.

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis of the concentration-response curve.

In Vivo Histamine-Induced Wheal and Flare Test

Objective: To assess the in vivo antihistaminic activity and duration of action of this compound in human subjects.

Methodology:

  • Subject Selection: Healthy volunteers are enrolled in the study.

  • Baseline Measurement: A baseline skin reaction is induced by an intradermal injection of histamine, and the resulting wheal and flare areas are measured.

  • Drug Administration: Subjects are administered a single oral dose of this compound (e.g., 10 mg) or placebo.

  • Serial Skin Testing: At predefined time points after drug administration (e.g., 1, 2, 4, 8, 12, 24 hours), the histamine-induced wheal and flare test is repeated.[5][8]

  • Data Analysis: The areas of the wheal and flare at each time point are measured and compared to the baseline values and to the placebo group to determine the extent and duration of inhibition. A pharmacokinetic-pharmacodynamic model can be used to correlate plasma concentrations of this compound with the degree of wheal and flare inhibition.[12]

Multicenter, Double-Blind, Randomized Clinical Trial for Allergic Rhinitis/Urticaria

Objective: To evaluate the clinical efficacy and safety of this compound compared to placebo and/or other active comparators in patients with allergic rhinitis or chronic idiopathic urticaria.

Methodology:

  • Patient Population: A large number of patients diagnosed with the target allergic condition are recruited across multiple study centers.[10]

  • Randomization and Blinding: Patients are randomly assigned to receive this compound, a placebo, or another active antihistamine (e.g., loratadine, cetirizine) for a specified treatment period (e.g., 4 weeks)[10]. Both patients and investigators are blinded to the treatment allocation.

  • Efficacy Assessment: Patients' symptoms are evaluated at baseline and at regular intervals throughout the study using standardized scoring systems (e.g., Total Symptom Score for allergic rhinitis, pruritus visual analogue score for urticaria)[7][10].

  • Safety Monitoring: The incidence and severity of adverse events are recorded throughout the study.

  • Statistical Analysis: The change in symptom scores from baseline is compared between the treatment groups to determine the statistical significance of this compound's efficacy. Safety data are also compared across groups.

Conclusion

The data presented in this guide demonstrate a strong correlation between the in vitro potency of this compound as a high-affinity H1 receptor antagonist and its clinical effectiveness in treating allergic rhinitis and urticaria. Its rapid absorption and sustained 24-hour action provide a clear rationale for its once-daily dosing regimen. When compared to other second-generation antihistamines, this compound exhibits at least comparable, and in some instances, potentially advantageous clinical outcomes. This comprehensive overview provides a valuable resource for researchers and clinicians in the field of allergy and immunology.

References

Safety Operating Guide

Safe Disposal of Mizolastine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Mizolastine, a second-generation antihistamine, is crucial for maintaining laboratory safety and environmental protection.[1][2] Adherence to established protocols minimizes risks to personnel and prevents the release of active pharmaceutical ingredients into ecosystems. This guide provides detailed procedures for the safe handling and disposal of this compound in a research or drug development setting.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes safety goggles with side-shields, protective gloves, and impervious clothing.[3][4] All handling of this compound should occur in a well-ventilated area to avoid inhalation of dust or aerosols.[3][4] In case of accidental contact, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3]

  • Eye Contact: Rinse cautiously with water for several minutes.[4]

  • Ingestion: Rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.[3]

II. This compound Disposal Procedures

The primary and recommended method for the disposal of this compound is through incineration.[3] Avoid discharging this compound or its containers into drains, watercourses, or onto the ground.[3][4]

Step 1: Segregation and Collection Segregate this compound waste from other laboratory waste streams. This includes expired or unused this compound, contaminated materials (e.g., PPE, absorbent pads), and empty containers.

Step 2: Packaging and Labeling Place the segregated this compound waste into a suitable, clearly labeled, and sealed container to prevent leakage or spillage.

Step 3: Professional Disposal Excess and expired this compound should be offered to a licensed hazardous material disposal company.[3] This ensures that the waste is handled and destroyed in compliance with all federal and local regulations.[3] The licensed facility will typically use a high-temperature incinerator equipped with an afterburner and scrubber to ensure complete destruction of the active pharmaceutical ingredient.[3]

Alternative Disposal for Small Quantities (Non-Laboratory/Household Setting): For non-hazardous pharmaceutical waste in a household setting where take-back programs are unavailable, the FDA recommends the following steps:

  • Mix the medicine (do not crush tablets or capsules) with an unpalatable substance such as dirt, cat litter, or used coffee grounds.[5][6]

  • Place the mixture in a sealed plastic bag or container to prevent leakage.[5][6]

  • Dispose of the container in the household trash.[5][6]

  • Scratch out all personal information from the prescription bottle before recycling or disposing of it.[6]

It is important to note that this method is not the preferred option for laboratory settings, where the quantities and concentrations of the chemical may be higher.

III. Data Presentation: this compound Disposal Parameters

ParameterGuidelineSource
Primary Disposal Method Incineration with afterburner and scrubber[3]
Secondary Disposal Option Licensed hazardous material disposal company[3]
Environmental Precautions Avoid discharge into drains, water courses, or onto the ground[3][4]
Regulatory Compliance Adherence to all Federal and Local regulations is mandatory[3][4]

IV. Experimental Protocols: Accidental Release Measures

In the event of a this compound spill, follow this protocol:

  • Evacuate Unnecessary Personnel: Keep individuals not involved in the cleanup away from the spill area.[3]

  • Ensure Adequate Ventilation: Increase airflow in the affected area.[3]

  • Wear Appropriate PPE: This includes respiratory protection, chemical-resistant gloves, and safety goggles.[3][4]

  • Contain the Spill: Prevent further spread of the material.

  • Clean-up: For solid spills, sweep or vacuum the material and place it in a suitable container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material.[3][4]

  • Decontaminate the Area: Thoroughly clean the surface to remove any residual contamination.[3]

  • Dispose of Cleanup Materials: Treat all cleanup materials as hazardous waste and dispose of them according to the procedures outlined above.

V. Mandatory Visualization: this compound Disposal Workflow

Mizolastine_Disposal_Workflow cluster_prep Preparation & Segregation cluster_packaging Packaging & Labeling cluster_disposal Disposal Route cluster_avoid Prohibited Actions A This compound Waste (Expired, Unused, Contaminated Materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B I Do NOT discharge into drains A->I J Do NOT dispose in regular trash (lab setting) A->J K Do NOT discharge into water courses A->K C Segregate from other waste streams B->C D Place in a sealed, leak-proof container C->D E Clearly label as 'this compound Waste' D->E F Transfer to Licensed Hazardous Waste Disposal Company E->F G High-Temperature Incineration (with afterburner and scrubber) F->G H Final Ash/Residue to Landfill G->H

Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.

References

Essential Safety and Logistical Information for Handling Mizolastine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients like Mizolastine is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the most critical barrier against exposure to this compound. The following table summarizes the recommended PPE for various handling scenarios.

Operation Required Personal Protective Equipment
Weighing and Aliquoting (Powder) - Gloves: Two pairs of powder-free nitrile gloves. Change outer glove immediately if contaminated.[1][2] - Respiratory Protection: A properly fitted N-95 or N-100 respirator is recommended to prevent inhalation of dust particles.[1][3] Surgical masks offer little to no protection from drug exposure.[1] - Eye Protection: Safety goggles with side shields or a face shield.[1][3][4][5] - Lab Coat/Gown: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[2]
Solution Preparation - Gloves: Two pairs of powder-free nitrile gloves.[1][2] - Respiratory Protection: Work within a certified chemical fume hood or other appropriate local exhaust ventilation.[5] - Eye Protection: Safety goggles with side shields.[4][5] - Lab Coat/Gown: A disposable, low-permeability gown.[2]
General Laboratory Handling - Gloves: At least one pair of nitrile gloves.[4] - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat.
Spill Cleanup - Gloves: Two pairs of heavy-duty nitrile gloves. - Respiratory Protection: A chemical cartridge-type respirator may be required for large spills.[1] - Eye Protection: Face shield and safety goggles.[1][3] - Body Protection: Impervious, disposable gown or coveralls.[3][4]
Occupational Exposure Limits

Currently, no specific occupational exposure limit (OEL) values have been established for this compound.[4][5] Therefore, it is crucial to handle it as a potent pharmaceutical compound and adhere to the principle of "As Low As Reasonably Practicable" (ALARP) for exposure.

Experimental Protocols: Safe Handling Procedures

The following step-by-step procedures should be followed to ensure the safe handling of this compound in a laboratory setting.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[4] The recommended storage temperature for the powder form is -20°C.[4]

  • Clearly label the storage area with the identity of the compound and relevant hazard warnings.

Weighing and Aliquoting (Powder Form)
  • Perform all manipulations of this compound powder within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[5]

  • Wear the appropriate PPE as outlined in the table above.

  • Use dedicated spatulas and weighing boats. Clean all equipment thoroughly after use.

  • Handle the powder gently to avoid generating dust.

Solution Preparation
  • Prepare solutions in a chemical fume hood.[5]

  • Add the solvent to the this compound powder slowly to avoid splashing.

  • Ensure the container is securely capped before mixing.

Spill Management
  • In the event of a spill, evacuate non-essential personnel from the area.[4]

  • Wear the appropriate PPE for spill cleanup.[4]

  • For liquid spills, absorb the material with an inert absorbent material such as diatomite or universal binders.[4]

  • For powder spills, carefully sweep or vacuum up the material, avoiding dust generation.[5]

  • Decontaminate the spill area and all equipment used for cleanup with a suitable solvent like alcohol, followed by soap and water.[4]

  • Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.[5]

Disposal Plan
  • All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Dispose of this compound waste through a licensed hazardous material disposal company.[5] Ensure compliance with all federal, state, and local regulations.[5]

  • Alternatively, the product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[5]

  • Do not dispose of this compound down the drain or in the regular trash.[4]

Workflow for Safe Handling of this compound

Mizolastine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don_PPE Don Appropriate PPE Prepare_Work_Area Prepare Work Area in Fume Hood Don_PPE->Prepare_Work_Area Weigh_Compound Weigh this compound Prepare_Work_Area->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Spill Spill? Conduct_Experiment->Spill Decontaminate Decontaminate Equipment & Surfaces Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Dispose_Waste Dispose of Hazardous Waste Doff_PPE->Dispose_Waste End End Dispose_Waste->End Start Start Start->Don_PPE Spill->Decontaminate No Spill_Cleanup Follow Spill Cleanup Protocol Spill->Spill_Cleanup Yes Spill_Cleanup->Decontaminate

Caption: Workflow for the safe handling of this compound in a laboratory setting.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。